3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile
Description
Properties
IUPAC Name |
3-(2-bromo-5-methoxyphenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-7-2-3-9(11)8(6-7)10(13)4-5-12/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZISNDFOXXQSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384421 | |
| Record name | 3-(2-bromo-5-methoxyphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-65-9 | |
| Record name | 2-Bromo-5-methoxy-β-oxobenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-bromo-5-methoxyphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile
CAS Number: 175136-65-9
This guide provides a comprehensive technical overview of 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile, a valuable β-ketonitrile intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, properties, reactivity, and potential applications.
Compound Identification and Properties
This compound, also known as 2-bromo-5-methoxybenzoylacetonitrile, is a substituted aromatic β-ketonitrile. Its chemical structure incorporates a brominated methoxy-substituted phenyl ring, a ketone, and a nitrile group, making it a versatile building block for more complex molecules.
| Property | Value | Source(s) |
| CAS Number | 175136-65-9 | [1][2] |
| Molecular Formula | C₁₀H₈BrNO₂ | [1][2] |
| Molecular Weight | 254.08 g/mol | [1][2] |
| Melting Point | 92°C | [Echemi Safety Data Sheet] |
| Appearance | Solid (form may vary) | N/A |
| Synonyms | 2-bromo-5-methoxybenzoylacetonitrile | [2] |
Safety and Handling:
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Synthesis of this compound
The most direct and plausible method for the synthesis of this compound is through a Claisen condensation reaction. This reaction involves the acylation of the anion of acetonitrile with a suitable ester, in this case, a methyl or ethyl ester of 2-bromo-5-methoxybenzoic acid.
Proposed Synthetic Protocol: Claisen Condensation
This protocol outlines a representative procedure for the synthesis of the title compound. The causality behind the experimental choices lies in the need for a strong base to deprotonate acetonitrile, which is a relatively weak carbon acid. Sodium amide or sodium hydride are effective for this purpose. The reaction is typically carried out in an anhydrous aprotic solvent to prevent quenching of the base and the reactive anion.
Reagents:
-
Methyl 2-bromo-5-methoxybenzoate (1.0 eq)
-
Anhydrous acetonitrile (2.0-3.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 2.5 eq) or Sodium Amide (2.5 eq)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with sodium hydride or sodium amide under a nitrogen atmosphere. Anhydrous THF or diethyl ether is added to the flask.
-
Anion Formation: Anhydrous acetonitrile is added dropwise to the stirred suspension of the base at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1-2 hours to ensure complete formation of the acetonitrile anion.
-
Acylation: A solution of methyl 2-bromo-5-methoxybenzoate in anhydrous THF or diethyl ether is added dropwise to the reaction mixture at 0 °C. The reaction is then stirred at room temperature or gently heated to reflux (e.g., 40-50 °C) for several hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is cooled to 0 °C and carefully quenched by the dropwise addition of 1 M HCl to neutralize the excess base and protonate the enolate product. The mixture is then transferred to a separatory funnel and diluted with ethyl acetate. The organic layer is washed sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Caption: Potential reaction pathways for this compound.
Potential Applications in Research and Drug Discovery
While specific applications of this compound are not extensively documented in the literature, its structural motifs suggest significant potential in medicinal chemistry and materials science.
-
Pharmaceutical Intermediates: The presence of the bromo-methoxyphenyl group is found in various biologically active molecules. For instance, related structures like 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile are key intermediates in the synthesis of the antianginal drug Ivabradine. [3]This suggests that the title compound could serve as a valuable precursor for the synthesis of novel pharmaceutical agents.
-
Scaffold for Heterocyclic Libraries: As discussed in the reactivity section, this compound is an ideal starting material for the synthesis of diverse heterocyclic libraries. Such libraries are crucial in high-throughput screening campaigns for the discovery of new drug candidates.
-
Molecular Probes and Materials Science: The functional groups present could be modified to introduce fluorophores or other reporter groups, enabling its use as a molecular probe. The aromatic system and polar functional groups might also lend themselves to applications in the development of novel organic materials.
Conclusion
This compound is a synthetically valuable compound with a rich potential for chemical transformations. Its synthesis via Claisen condensation is a plausible and efficient route. The presence of multiple reactive centers—the acidic methylene bridge, the electrophilic nitrile and ketone carbons, and the aromatic ring—makes it a versatile building block for a wide range of more complex molecular architectures, particularly in the realm of heterocyclic chemistry and drug discovery. Further research into the reactivity and applications of this compound is warranted to fully explore its synthetic potential.
References
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BIOFOUNT. 175136-65-9|this compound. [Link]
- Google Patents. US20140163220A1 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid.
Sources
2-Bromo-5-methoxybenzoylacetonitrile chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2-Bromo-5-methoxybenzoylacetonitrile
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Bromo-5-methoxybenzoylacetonitrile, a versatile chemical intermediate of significant interest to researchers and professionals in drug development and organic synthesis. We will delve into its core chemical properties, synthesis, reactivity, and potential applications, offering field-proven insights grounded in authoritative data.
Compound Identification and Structural Elucidation
2-Bromo-5-methoxybenzoylacetonitrile, also identified as 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile, is a multifunctional organic compound. Its structure features a benzene ring substituted with a bromine atom, a methoxy group, and a benzoylacetonitrile moiety. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable building block in medicinal chemistry.
It is crucial to distinguish this compound from structurally similar molecules to ensure clarity in research and procurement:
-
2-(2-Bromo-5-methoxyphenyl)acetonitrile: Lacks the carbonyl (C=O) group of the benzoyl moiety.
-
2-Bromo-5-methoxybenzonitrile: The nitrile group is directly attached to the aromatic ring.
The strategic placement of a reactive bromine atom, an electron-donating methoxy group, a ketone, and a nitrile function provides multiple sites for synthetic transformations.
Core Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Bromo-5-methoxy-β-oxobenzenepropanenitrile, HMS549J09 | [1] |
| CAS Number | 175136-65-9 | [1] |
| Molecular Formula | C₁₀H₈BrNO₂ | Calculated |
| Molecular Weight | 254.08 g/mol | Calculated |
| Canonical SMILES | COC1=CC(=C(C=C1)Br)C(=O)CC#N | Inferred |
| InChI Key | Inferred from structure |
Physicochemical and Spectroscopic Profile
Understanding the physical properties and spectral signatures of 2-Bromo-5-methoxybenzoylacetonitrile is fundamental for its application in a laboratory setting.
Physical Properties
The following table summarizes the known and predicted physical properties. Data for this specific compound is limited, so some values are computed.
| Property | Value | Source |
| Density | 1.485 g/cm³ (Predicted) | [1] |
| Flash Point | 189.3 °C (Predicted) | [1] |
| Vapour Pressure | 2.87E-06 mmHg at 25 °C (Predicted) | [1] |
| Solubility | No data available | [1] |
Expected Spectroscopic Signatures
While specific experimental spectra are not publicly available, the structure allows for the prediction of key spectroscopic features essential for its identification and quality control[2][3].
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (-CH₂) protons adjacent to the carbonyl and nitrile groups, and the methoxy (-OCH₃) protons. The aromatic protons will exhibit splitting patterns influenced by their neighboring bromine and methoxy substituents.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal signals for the carbonyl carbon, the nitrile carbon, the aromatic carbons (with the carbon attached to bromine showing a characteristic lower intensity), the methylene carbon, and the methoxy carbon.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies would include a strong absorption band for the carbonyl (C=O) stretch (typically ~1680-1700 cm⁻¹), a sharp, medium-intensity peak for the nitrile (C≡N) stretch (~2250 cm⁻¹), and characteristic C-O stretching bands for the methoxy ether group.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of a single bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of the key precursor, 2-bromo-5-methoxybenzoic acid, is well-documented. It typically involves the selective bromination of 3-methoxybenzoic acid[4][5]. This precursor can then be converted to a more reactive species, such as an acid chloride, to facilitate the final acylation step.
The following diagram illustrates a potential high-level workflow for its synthesis.
Caption: Proposed synthetic workflow for 2-Bromo-5-methoxybenzoylacetonitrile.
Core Reactivity and Mechanistic Insights
The utility of 2-Bromo-5-methoxybenzoylacetonitrile as a synthetic intermediate stems from the reactivity of its distinct functional groups.
-
Aryl Bromide: The bromine atom is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It is particularly amenable to transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings[6]. This allows for the introduction of diverse substituents at the 2-position of the phenyl ring, a critical strategy in drug discovery for exploring structure-activity relationships (SAR).
-
Ketone and Methylene Group: The α-methylene protons are acidic and can be deprotonated to form an enolate. This enolate can participate in a wide range of reactions, including alkylations, aldol condensations, and Michael additions. The ketone itself can be reduced to an alcohol or converted to other functional groups.
-
Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions to form heterocyclic rings like tetrazoles. Phenylacetonitrile compounds, in general, are valued for their ability to be transformed into these key functional groups[7].
This multi-faceted reactivity makes the compound a powerful scaffold for generating libraries of complex molecules.
Caption: Reactivity map of 2-Bromo-5-methoxybenzoylacetonitrile's functional groups.
Applications in Drug Discovery and Medicinal Chemistry
While specific applications of 2-Bromo-5-methoxybenzoylacetonitrile are not extensively reported, its structural motifs are present in many biologically active molecules. Its value lies in its role as a key intermediate for synthesizing more complex pharmaceutical compounds[6].
The ability to perform diverse chemical transformations at its three main functional groups allows for the rapid generation of compound libraries. This is a cornerstone of modern drug discovery, enabling the exploration of chemical space around a core scaffold to identify hits and optimize lead compounds[8]. For instance, related N-(methoxyphenyl) methoxybenzenesulphonamides have shown potent cytotoxic activity against human tumor cell lines, highlighting the potential of this substitution pattern in oncology research[9].
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling 2-Bromo-5-methoxybenzoylacetonitrile. The following information is based on data for the compound and structurally related chemicals[1][10].
Hazard Identification
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled[10].
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation[10][11].
Recommended Handling and PPE
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood[1].
-
Personal Protective Equipment (PPE):
First Aid Measures
-
If Inhaled: Move the person to fresh air. Seek medical attention if symptoms persist[1].
-
On Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing[10].
-
On Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[12].
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell[1][10].
Storage
-
Conditions: Keep container tightly closed in a dry and well-ventilated place[10].
-
Incompatibilities: Avoid contact with strong oxidizing agents[12].
Conclusion
2-Bromo-5-methoxybenzoylacetonitrile is a strategically designed chemical intermediate with significant potential for applications in organic synthesis and drug discovery. Its trifunctional nature—an aryl bromide for cross-coupling, a versatile ketone/active methylene group, and a convertible nitrile—offers chemists a powerful platform for molecular construction and diversification. While direct data on this compound is sparse, a comprehensive understanding of its properties and reactivity can be expertly inferred from its structure and the behavior of related compounds. Adherence to strict safety protocols is mandatory for its handling. This guide serves as a foundational resource for scientists looking to leverage this promising building block in their research endeavors.
References
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PubChem. 2-(2-Bromo-5-methoxyphenyl)acetonitrile. National Center for Biotechnology Information. [Link]
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Chen, J., et al. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2022(2), M1373. [Link]
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Abad-Grillo, T., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1256-1275. [Link]
- Google Patents. (2023). Synthesis process of 2-bromo-5-methoxybenzoic acid (CN115974678A).
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NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. [Link]
- Google Patents. (2021). Synthetic method of 2-bromo-5-methoxybenzoic acid (CN112250562A).
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Beilstein Journals. Supplementary Information. [Link]
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PubChem. 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
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González-Vera, J. A., et al. (2021). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 26(16), 4981. [Link]
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PubChem. Spectral Information in PubChem. [Link]
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3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile molecular structure
An In-Depth Technical Guide to the Molecular Structure of 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile
Abstract
This technical guide provides a comprehensive exploration of the molecular structure of this compound, a substituted benzoylacetonitrile derivative.[1] As a compound of interest for researchers, scientists, and drug development professionals, understanding its precise three-dimensional architecture, electronic properties, and dynamic behavior in solution is paramount. This document delineates a multi-faceted analytical approach, integrating spectroscopic analysis, crystallographic principles, and computational chemistry to build a holistic structural profile. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature. The significance of the bromo and methoxy substituents is discussed in the context of their potential influence on physicochemical properties and biological activity, offering insights for rational drug design.[2][3]
Introduction: The Architectural Significance of a Substituted β-Ketonitrile
This compound belongs to the β-ketonitrile class of compounds, which are pivotal building blocks in heterocyclic chemistry and pharmaceutical synthesis.[4][5] Its core structure consists of a phenyl ring substituted with a bromine atom and a methoxy group, attached to a 3-oxo-propanenitrile side chain. This specific arrangement of functional groups—an electrophilic carbonyl, a nucleophilic nitrile, an electron-withdrawing bromine, and an electron-donating methoxy group—creates a molecule with rich chemical reactivity and potential for targeted biological interactions.
The bromine atom, in particular, can increase lipophilicity and participate in halogen bonding, a non-covalent interaction that can significantly influence drug-receptor binding.[3] The methoxy group can modulate electronic properties and metabolic stability. A thorough understanding of the molecular structure is therefore the foundational step for predicting its reactivity, designing synthetic routes for its derivatives, and elucidating potential mechanisms of action in a biological context.
This guide outlines the integrated workflow for a complete structural characterization.
Caption: Integrated workflow for the comprehensive structural analysis of the target molecule.
Physicochemical and Spectroscopic Data Summary
A precise understanding begins with foundational data. The following tables summarize the key physicochemical properties and predicted spectroscopic data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₈BrNO₂ | - |
| Molecular Weight | 254.08 g/mol | [6] |
| IUPAC Name | This compound | - |
| Appearance | Expected to be a light yellow to brown crystalline powder | [4][7] |
| CAS Number | 1071398-50-9 |[6] |
Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.65 | d | 1H | H-6 | Ortho to carbonyl, deshielded. |
| ~7.10 | dd | 1H | H-4 | Coupled to H-3 and H-6. |
| ~6.95 | d | 1H | H-3 | Ortho to methoxy group. |
| ~4.00 | s | 2H | -CH₂- | Methylene protons adjacent to carbonyl and nitrile. |
| ~3.85 | s | 3H | -OCH₃ | Methoxy group protons. |
Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~185.0 | C=O | Ketone carbonyl carbon. |
| ~159.0 | C-5 (Ar) | Aromatic carbon attached to -OCH₃. |
| ~135.0 | C-1 (Ar) | Aromatic carbon attached to the acyl group. |
| ~125.0 | C-4 (Ar) | Aromatic CH. |
| ~120.0 | C-6 (Ar) | Aromatic CH. |
| ~115.0 | C-3 (Ar) | Aromatic CH. |
| ~114.0 | C≡N | Nitrile carbon. |
| ~113.0 | C-2 (Ar) | Aromatic carbon attached to Bromine. |
| ~56.0 | -OCH₃ | Methoxy carbon. |
| ~29.0 | -CH₂- | Methylene carbon. |
Core Analytical Techniques for Structural Verification
No single technique can fully define a molecule. A synergistic approach is essential. Here, we detail the primary analytical methods and the rationale for their application.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of molecular structure elucidation in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Expertise & Experience: The choice of a high-field spectrometer (≥400 MHz) is crucial to resolve the complex splitting patterns expected in the aromatic region. Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent solubilizing power for moderately polar organic compounds and its relatively clean spectral window.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃, ≥99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.
-
Acquisition:
-
Acquire a ¹H NMR spectrum, ensuring an adequate number of scans to achieve a signal-to-noise ratio >100:1 for the smallest signal.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time is necessary due to the lower natural abundance and gyromagnetic ratio of ¹³C.
-
(Optional but Recommended): Perform 2D NMR experiments like COSY (to establish H-H correlations) and HSQC/HMBC (to link protons to their directly attached or long-range coupled carbons) for unambiguous assignment.
-
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight and, by extension, the elemental composition.
Expertise & Experience: The most critical diagnostic feature for this molecule in MS is the isotopic pattern of bromine. Natural bromine exists as two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2⁺) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom.
Protocol: HRMS Analysis via ESI-TOF
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Calibration: Calibrate the time-of-flight (TOF) mass analyzer using a known calibration standard immediately before the analysis to ensure high mass accuracy (<5 ppm).
-
Infusion: Infuse the sample solution into the electrospray ionization (ESI) source at a low flow rate (5-10 µL/min). ESI is a soft ionization technique that minimizes fragmentation, ensuring the molecular ion is observed.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ or [M+Na]⁺ adducts should be observed.
-
Data Analysis:
-
Identify the peak cluster corresponding to the molecular ion.
-
Confirm the 1:1 intensity ratio for the M⁺ and M+2⁺ peaks.
-
Use the instrument software to calculate the elemental composition from the measured accurate mass of the monoisotopic peak.
-
X-ray Crystallography: The Definitive Structure
While NMR and MS define the molecule's constitution in solution and gas phases, single-crystal X-ray diffraction provides the unambiguous solid-state structure, including precise bond lengths, bond angles, and torsional angles.[8][9]
Trustworthiness: A crystal structure is a self-validating system. The final refined model is evaluated by metrics such as the R-factor, which quantifies the agreement between the calculated and observed diffraction data. A low R-factor (<0.05) indicates a high-quality, trustworthy structure.[10]
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage. Collect diffraction data using a diffractometer equipped with a Mo or Cu X-ray source.[8]
-
Structure Solution & Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using direct methods or Patterson methods to locate the heavy bromine atom, followed by the remaining non-hydrogen atoms.
-
Refine the structural model against the experimental data, including atomic positions and anisotropic displacement parameters. Hydrogen atoms are typically placed in calculated positions.
-
Keto-Enol Tautomerism: A Structural Duality
A critical feature of β-ketonitriles is their ability to exist in equilibrium between two tautomeric forms: the keto form and the enol form.[11][12] This equilibrium is not a resonance; it involves the migration of a proton and a shift in bonding.[11]
Note: The DOT script above is a template. Actual images of the keto and enol forms would be needed for it to render correctly. Caption: Equilibrium between the keto and enol tautomers of the title compound.
The position of this equilibrium is highly dependent on factors such as the solvent, temperature, and pH.[13][14]
-
Solvent Effects: Non-polar solvents and solvents capable of intramolecular hydrogen bonding tend to favor the enol form, whereas polar protic solvents can stabilize the keto form.[13]
-
Structural Effects: Conjugation with the aromatic ring can stabilize the enol form.[11][13]
This tautomerism would be observable in NMR spectroscopy. The enol form would present a distinct vinyl proton signal and a hydroxyl proton signal, while the methylene proton signal of the keto form would diminish in intensity.
Computational Analysis: The Predictive Lens
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to complement experimental data.[15][16] DFT calculations can predict:
-
Optimized Molecular Geometry: Providing theoretical bond lengths and angles that can be compared with crystallographic data.
-
Spectroscopic Properties: Simulating NMR chemical shifts and IR vibrational frequencies to aid in the assignment of experimental spectra.[15]
-
Electronic Properties: Calculating the molecular electrostatic potential (MEP) map to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into its reactivity.
Expertise & Experience: A common and reliable method for such calculations is B3LYP with a 6-311G(d,p) basis set, which offers a good balance between accuracy and computational cost for organic molecules.[16][17]
Conclusion: A Unified Structural Perspective
The molecular structure of this compound is best understood not as a static entity but as a dynamic system defined by a combination of robust experimental data and theoretical modeling. The definitive solid-state architecture is revealed by X-ray crystallography, while NMR spectroscopy provides crucial insights into its structure and tautomeric behavior in solution. HRMS confirms its elemental composition with high fidelity. This integrated analytical strategy, from synthesis to in-silico analysis, provides the comprehensive and reliable structural foundation required by researchers in medicinal chemistry and materials science to fully exploit the potential of this versatile molecule.
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González, M., Ovejero-Sánchez, M., Vicente-Blázquez, A., Medarde, M., González-Sarmiento, R., & Peláez, R. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 934–954. Retrieved from [Link]
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Fiveable. (n.d.). Keto-enol tautomerism. Organic Chemistry II Class Notes. Retrieved from [Link]
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Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]
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PubChem. (n.d.). 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]
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SIELC Technologies. (2018). 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile. Retrieved from [Link]
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An In-depth Technical Guide to 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(2-bromo-5-methoxyphenyl)-3-oxopropanenitrile, a halogenated aromatic keto-nitrile with significant potential in synthetic and medicinal chemistry. We will delve into its chemical identity, propose a robust synthesis protocol, and explore its potential applications in drug discovery, drawing upon structure-activity relationships of analogous compounds.
Chemical Identity and Physicochemical Properties
IUPAC Name: this compound
Synonyms: 2-Bromo-5-methoxy-β-oxobenzenepropanenitrile
CAS Number: 175136-65-9
Molecular Formula: C₁₀H₈BrNO₂
Molecular Weight: 254.08 g/mol
While comprehensive experimental data for this specific molecule is not extensively published, we can infer its key physicochemical properties based on its structure and data from closely related analogues.
| Property | Predicted Value/Information | Source/Rationale |
| Physical State | Solid | Based on Safety Data Sheet (SDS) information. |
| Melting Point | Not available. Requires experimental determination. | - |
| Boiling Point | Not available. Likely high due to molecular weight and polarity. | - |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Poorly soluble in water. | Based on the nonpolar aromatic ring and polar functional groups. |
| Purity | Typically available at ≥97% purity from commercial suppliers. | Commercial product specifications. |
Proposed Synthesis Protocol
Experimental Workflow: Proposed Synthesis
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Methodology
Step 1: Synthesis of 2-Bromo-5-methoxybenzoyl chloride
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-5-methoxybenzoic acid (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂, ~2.0-3.0 eq). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Conditions: Gently reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-bromo-5-methoxybenzoyl chloride, an oily or low-melting solid, can be used in the next step without further purification.
Causality: Thionyl chloride is a standard and effective reagent for converting carboxylic acids to acyl chlorides. The reaction proceeds via a nucleophilic acyl substitution mechanism. The inert atmosphere is crucial to prevent hydrolysis of the highly reactive acyl chloride.
Step 2: Synthesis of this compound
-
Anion Formation: In a separate, dry, three-necked flask under an inert atmosphere, dissolve acetonitrile (2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Base Addition: Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.1 eq), to the acetonitrile solution while maintaining the low temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the acetonitrile anion.
-
Acylation: Dissolve the crude 2-bromo-5-methoxybenzoyl chloride (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the cold acetonitrile anion solution.
-
Reaction Progression: Allow the reaction mixture to stir at -78 °C for 1-2 hours and then gradually warm to room temperature.
-
Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Causality: The strong base deprotonates the acidic α-proton of acetonitrile to form a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of the acyl chloride in a nucleophilic acyl substitution reaction to form the desired β-ketonitrile. The low temperature is critical to prevent side reactions and ensure the stability of the organolithium reagent and the enolate intermediate.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available in the public domain, the expected spectral characteristics can be predicted based on the molecule's structure.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the methylene protons adjacent to the carbonyl and nitrile groups. The aromatic protons will likely appear as a complex multiplet in the range of δ 7.0-7.8 ppm. The methoxy protons should present as a singlet around δ 3.8-4.0 ppm, and the methylene protons will likely be a singlet in the region of δ 4.0-4.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (~190 ppm), the nitrile carbon (~115-120 ppm), the aromatic carbons (110-160 ppm), the methoxy carbon (~55-60 ppm), and the methylene carbon.
-
FT-IR: The infrared spectrum should exhibit strong characteristic absorption bands for the carbonyl group (C=O) stretching at approximately 1680-1700 cm⁻¹, the nitrile group (C≡N) stretching around 2250 cm⁻¹, and C-O stretching of the methoxy group near 1250 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern for the bromine atom (M⁺ and M⁺+2 peaks with approximately equal intensity).
Applications in Drug Discovery and Development
The 3-oxo-3-phenylpropanenitrile scaffold, also known as benzoylacetonitrile, is a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[3][4]
Potential as an Anti-inflammatory Agent
Benzoylacetonitriles and their derivatives have demonstrated significant anti-inflammatory properties in preclinical models.[3] The mechanism is not fully elucidated but is believed to be distinct from the inhibition of prostaglandin synthetase. The presence of the bromo and methoxy substituents on the phenyl ring of this compound could modulate this activity, potentially enhancing potency or altering the pharmacological profile.
Anticancer Potential
Numerous studies have highlighted the cytotoxic effects of bromo-methoxy substituted aromatic compounds against various cancer cell lines.[5][6][7] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. The electrophilic nature of the carbonyl group and the potential for the molecule to act as a Michael acceptor after enolization could contribute to its interaction with biological nucleophiles, such as cysteine residues in key enzymes or proteins involved in cancer cell proliferation.
Signaling Pathway Perturbation
Caption: Plausible signaling pathways targeted by bromo-methoxy substituted aromatic compounds.
Safety and Handling
Based on the available Safety Data Sheet (SDS), this compound is classified as harmful.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.
-
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Incompatibilities: Strong oxidizing agents.
Conclusion
This compound is a valuable building block for organic synthesis and a promising scaffold for the development of novel therapeutic agents. While further experimental validation of its physicochemical properties and biological activities is required, the information presented in this guide, based on established chemical principles and data from related compounds, provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this molecule. Its straightforward, proposed synthesis and the known pharmacological relevance of the benzoylacetonitrile core make it an attractive candidate for further investigation in medicinal chemistry programs.
References
- Servier. (2014). Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid.
- Les Laboratoires Servier. (2014). Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.
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Ridge, D. N., Hanifin, J. W., Harten, L. A., Johnson, B. D., Menschik, J., Nicolau, G., ... & Watts, D. E. (1979). Potential Antiarthritic Agents. 2. Benzoylacetonitriles and Beta-Aminocinnamonitriles. Journal of Medicinal Chemistry, 22(11), 1385-1389. [Link]
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Khidre, R. E., & Abdel-Wahab, B. F. (2016). Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. Current Organic Chemistry, 20(1), 2-19. [Link]
-
González, M., Ovejero-Sánchez, M., Vicente-Blázquez, A., Medarde, M., González-Sarmiento, R., & Peláez, R. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047. [Link]
-
González, M., Ovejero-Sánchez, M., Vicente-Blázquez, A., Medarde, M., González-Sarmiento, R., & Peláez, R. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PubMed, 34107837. [Link]
-
Al-Ostath, A., Al-Tamimi, A. M., Al-Ghamdi, M. S., Al-Omair, M. A., & El-Emam, A. A. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Molecules, 25(22), 5463. [Link]
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A Comprehensive Guide to the Spectroscopic Characterization of Bromo-Methoxy-Nitrile Isomers
Preamble: Navigating Structural Isomerism
In the field of drug development and materials science, precise molecular structure is paramount. The nomenclature of organic compounds, while systematic, can sometimes lead to ambiguity. The topic "2-Bromo-5-methoxybenzoylacetonitrile" suggests a β-ketonitrile structure (Ar-CO-CH₂-CN). However, a thorough search of scientific literature and chemical databases reveals no available spectroscopic data for this specific compound.
Instead, the data points to two distinct, commercially available isomers that are often associated with similar nomenclature:
-
2-Bromo-5-methoxybenzonitrile (CAS 138642-47-4): Features a nitrile (-C≡N) group directly attached to the aromatic ring.
-
2-(2-Bromo-5-methoxyphenyl)acetonitrile (CAS 27387-23-1): Features a methylene (-CH₂) spacer between the aromatic ring and the nitrile group, also known as 2-Bromo-5-methoxybenzyl cyanide.
As a Senior Application Scientist, this guide provides a detailed analysis of the actual, verifiable spectroscopic data for these two distinct isomers. Understanding the subtle yet critical differences in their spectra is essential for unambiguous identification, quality control, and successful application in research. This document is structured to provide a side-by-side comparison, highlighting how a single methylene group profoundly alters the spectroscopic fingerprint of a molecule.
Part 1: Spectroscopic Profile of 2-Bromo-5-methoxybenzonitrile
This section details the experimental data for the isomer where the nitrile functional group is directly conjugated with the aromatic system.
Molecular Structure & Key Identifiers
-
IUPAC Name: 2-Bromo-5-methoxybenzonitrile
-
CAS Number: 138642-47-4
-
Molecular Formula: C₈H₆BrNO
-
Molecular Weight: 212.05 g/mol
Caption: Molecular Structure of 2-Bromo-5-methoxybenzonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation, providing precise information on the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. The data presented here is based on experimental spectra.[1]
Expertise & Causality: In ¹H NMR, the chemical shifts and coupling constants of the aromatic protons are dictated by the electronic effects of the substituents. The cyano group (-CN) is electron-withdrawing, deshielding the ortho proton (H-6). The methoxy group (-OCH₃) is electron-donating, shielding its ortho protons (H-4, H-6). The bromine atom has a mixed effect but primarily deshields its ortho proton (H-3). The interplay of these effects results in the observed distinct signals for each aromatic proton.
Table 1: ¹H NMR Data for 2-Bromo-5-methoxybenzonitrile (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.55 | d | H-3 |
| ~7.15 | dd | H-4 |
| ~7.10 | d | H-6 |
| ~3.85 | s | -OCH₃ |
Table 2: ¹³C NMR Data for 2-Bromo-5-methoxybenzonitrile (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~160.0 | C5-O |
| ~135.0 | C4 |
| ~125.0 | C6 |
| ~120.0 | C3 |
| ~118.0 | -C≡N |
| ~115.0 | C1-CN |
| ~114.0 | C2-Br |
| ~56.0 | -OCH₃ |
Note: Specific chemical shifts are interpreted from spectral images and may have slight variations.
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups by their characteristic vibrational frequencies. The strong, sharp absorption from the nitrile group is a key diagnostic feature.
Expertise & Causality: The position of the C≡N stretching frequency is sensitive to its electronic environment. Conjugation with the aromatic ring slightly lowers the frequency compared to an aliphatic nitrile. The C=C stretches confirm the aromatic core, while the C-O and C-Br stretches provide evidence for the other key functional groups.
Table 3: FT-IR Data for 2-Bromo-5-methoxybenzonitrile [2]
| Wavenumber (cm⁻¹) | Assignment |
| 2237 | ν(C≡N) Nitrile stretch |
| 1587 | ν(C=C) Aromatic ring stretch |
| 1425 | δ(C-H) in-plane bend / Aromatic stretch |
| 1141 | ν(C-O) Aryl-ether stretch |
| 1045 | Aromatic ring breathing mode |
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and provides structural clues through fragmentation patterns.
Expertise & Causality: In electron ionization (EI) MS, the molecular ion peak confirms the molecular weight. A critical diagnostic feature for this compound is the isotopic pattern of bromine. Natural bromine exists as a ~1:1 mixture of ⁷⁹Br and ⁸¹Br, resulting in two peaks of nearly equal intensity for the molecular ion ([M]⁺ and [M+2]⁺) and any bromine-containing fragments.
Table 4: Mass Spectrometry Data for 2-Bromo-5-methoxybenzonitrile
| m/z (Mass-to-Charge Ratio) | Assignment |
| 211 / 213 | [M]⁺ Molecular ion (due to ⁷⁹Br/⁸¹Br isotopes) |
| 196 / 198 | [M - CH₃]⁺ |
| 132 | [M - Br]⁺ |
| 102 | [M - Br - OCH₂]⁺ |
Note: Data is based on predicted fragmentation and typical behavior of related compounds.[3]
Part 2: Spectroscopic Profile of 2-(2-Bromo-5-methoxyphenyl)acetonitrile
This section details the spectroscopic data for the isomer containing a methylene (-CH₂) bridge, a structural motif that significantly impacts the resulting spectra.
Molecular Structure & Key Identifiers
-
IUPAC Name: 2-(2-Bromo-5-methoxyphenyl)acetonitrile
-
Common Name: 2-Bromo-5-methoxybenzyl cyanide
-
CAS Number: 27387-23-1
-
Molecular Formula: C₉H₈BrNO
-
Molecular Weight: 226.07 g/mol
Caption: Molecular Structure of 2-(2-Bromo-5-methoxyphenyl)acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: The most profound difference in the ¹H NMR spectrum is the appearance of a singlet for the benzylic methylene protons (-CH₂CN). This signal typically appears between 3.7-4.0 ppm. Its presence is an unambiguous differentiator from the previous isomer. The aromatic signals will be similar but slightly shifted due to the different electronic nature of the -CH₂CN group compared to a directly attached -CN group. The methylene spacer isolates the nitrile's strong electron-withdrawing effect from the ring.
Table 5: Predicted ¹H NMR Data for 2-(2-Bromo-5-methoxyphenyl)acetonitrile (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.45 | d | H-3 |
| ~6.90 | d | H-6 |
| ~6.75 | dd | H-4 |
| ~3.85 | s | -CH₂CN |
| ~3.80 | s | -OCH₃ |
Table 6: Predicted ¹³C NMR Data for 2-(2-Bromo-5-methoxyphenyl)acetonitrile (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~159.0 | C5-O |
| ~133.0 | C4 |
| ~130.0 | C1-CH₂ |
| ~117.0 | -C≡N |
| ~115.0 | C6 |
| ~114.0 | C3 |
| ~112.0 | C2-Br |
| ~55.5 | -OCH₃ |
| ~23.0 | -CH₂CN |
Infrared (IR) Spectroscopy
Expertise & Causality: The C≡N stretch in this aliphatic nitrile will appear at a slightly higher wavenumber (~2250 cm⁻¹) compared to its conjugated analog because it is not electronically coupled to the π-system of the aromatic ring. The spectrum will also feature C-H stretching and bending modes for the benzylic -CH₂- group.
Table 7: Expected FT-IR Data for 2-(2-Bromo-5-methoxyphenyl)acetonitrile
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | ν(C-H) Aromatic |
| ~2950, 2850 | ν(C-H) Aliphatic (-CH₂- and -CH₃) |
| ~2250 | ν(C≡N) Aliphatic Nitrile stretch |
| ~1600, 1480 | ν(C=C) Aromatic ring stretch |
| ~1250 | ν(C-O) Aryl-ether stretch |
Mass Spectrometry (MS)
Mass spectral data is available for this compound, confirming its structure and fragmentation behavior.[4]
Expertise & Causality: The molecular ion peak will again show the characteristic 1:1 [M]⁺/[M+2]⁺ pattern for bromine. The most significant fragmentation pathway for this isomer is the loss of the ·CH₂CN radical to form a stable benzylic cation. This fragmentation is not possible for the other isomer and serves as a key diagnostic difference in their mass spectra.
Table 8: Mass Spectrometry Data for 2-(2-Bromo-5-methoxyphenyl)acetonitrile
| m/z (Mass-to-Charge Ratio) | Assignment |
| 225 / 227 | [M]⁺ Molecular ion (due to ⁷⁹Br/⁸¹Br isotopes) |
| 185 / 187 | [M - CH₂CN]⁺ (Benzylic cation fragment) |
| 146 | [M - Br - CH₃]⁺ |
| 106 | [M - Br - CH₂CN]⁺ |
Part 3: Experimental Protocols & Workflow
To ensure data integrity and reproducibility, the following standardized protocols are recommended. These protocols represent a self-validating system when followed correctly.
General Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic characterization.
Protocol: Nuclear Magnetic Resonance (NMR)
-
Sample Preparation: Accurately weigh 10-15 mg of the compound into a clean, dry vial. Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. Use a standard pulse program.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
Protocol: Fourier-Transform Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
-
Instrumentation: Use a modern FT-IR spectrometer with a diamond ATR accessory.
-
Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹ for optimal quality. The background spectrum will be automatically subtracted.
-
Data Processing: Convert the spectrum from transmittance to absorbance if necessary. Label the major peaks corresponding to the key functional groups.
Protocol: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer capable of electron ionization (EI), such as a GC-MS system.
-
Acquisition: Introduce the sample into the ion source. For GC-MS, an appropriate temperature program is used. For direct infusion, a syringe pump is used. Set the electron energy to 70 eV. Scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
Data Processing: Analyze the resulting mass spectrum. Identify the molecular ion peak [M]⁺ and the corresponding [M+2]⁺ peak. Propose structures for the major fragment ions observed.
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Zephycandidine A and Synthetic Analogues—Synthesis and Evaluation of Biological Activity. Molecules. Available at: [Link]
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2-(2-Bromo-5-methoxyphenyl)acetonitrile. PubChem. Available at: [Link]
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An In-Depth Technical Guide to the Physical Properties of 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile
This guide provides a comprehensive overview of the known physical properties of 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile and outlines the authoritative experimental methodologies for their determination. Designed for researchers, scientists, and drug development professionals, this document synthesizes established data with the procedural rationale necessary for a complete physicochemical characterization.
Introduction and Molecular Identity
This compound, a substituted benzoylacetonitrile, presents as a key intermediate in various synthetic pathways. A precise understanding of its physical properties is paramount for its effective handling, reaction optimization, and quality control. This guide establishes the foundational data for this compound and provides the experimental framework for a more exhaustive analysis.
The fundamental identity of this compound is established by its molecular structure and associated identifiers.
Caption: Molecular Structure of this compound.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source |
| CAS Number | 175136-65-9 | [1] |
| Molecular Formula | C₁₀H₈BrNO₂ | [1] |
| Molecular Weight | 254.08 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Purity | ≥97% (as per supplier specification) | [1] |
Thermal Properties: A Focus on Melting Point
The melting point is a critical parameter, indicative of purity and the energy required to overcome crystal lattice forces. For a crystalline solid, a sharp, well-defined melting point is a hallmark of high purity.
Known Data: A melting point of 92°C has been reported for this compound.
Authoritative Protocol for Melting Point Determination (Differential Scanning Calorimetry - DSC)
Differential Scanning Calorimetry (DSC) is the gold standard for determining thermal transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This method provides not only the melting point but also information on the heat of fusion.
Caption: Workflow for Melting Point Determination using DSC.
Causality and Trustworthiness:
-
Why a hermetic pan? To prevent any loss of sample due to sublimation or decomposition at elevated temperatures, ensuring accurate heat flow measurements.
-
Why erase thermal history? The initial heating and cooling cycles normalize the crystalline structure of the sample, removing any variations from its previous thermal experiences and leading to a more reproducible melting endotherm.[2]
-
Why the onset temperature? The extrapolated onset of the melting peak is a reliable approximation of the true thermodynamic melting point.[3] The peak maximum can be influenced by the heating rate.
Solubility Profile
Solubility is a key determinant of a compound's utility in various applications, from reaction media selection to bioavailability in drug development. A comprehensive solubility profile should be established in a range of solvents with varying polarities.
Known Data: Specific solubility data for this compound is not widely published. However, related benzoylacetonitriles are reported to be soluble in ethyl acetate and methylene chloride, and slightly soluble in chloroform, DMSO, and methanol, while being insoluble in water.[4]
Authoritative Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a well-established technique for determining equilibrium solubility.[5] It involves agitating an excess of the solid compound in a specific solvent at a constant temperature until equilibrium is reached.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, acetone, dichloromethane) in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to settle. Subsequently, filter the supernatant through a fine-pore filter (e.g., 0.22 µm) to obtain a clear, saturated solution.
-
Quantification: Accurately dilute an aliquot of the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Express the solubility in terms of mass per unit volume (e.g., mg/mL or µg/mL).
Self-Validating System: To ensure the trustworthiness of the results, it is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours). If the measured concentration remains constant over the later time points, it provides confidence that equilibrium has been achieved.[5]
Spectroscopic Characterization
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and identifying key functional groups.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.
-
¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons, and the methoxy (-OCH₃) protons.
-
Aromatic Region (approx. 6.5-8.0 ppm): The three protons on the benzene ring will exhibit complex splitting patterns due to ortho and meta couplings.[7] Their chemical shifts will be influenced by the electron-withdrawing bromo and acyl groups and the electron-donating methoxy group.
-
Methylene Protons (approx. 4.0-4.5 ppm): The protons of the -CH₂- group adjacent to the carbonyl and nitrile groups are expected to appear as a singlet.
-
Methoxy Protons (approx. 3.8-4.0 ppm): The three protons of the -OCH₃ group will appear as a sharp singlet.
-
-
¹³C NMR (Carbon NMR): The spectrum will show distinct signals for each of the 10 carbon atoms in the molecule.
-
Carbonyl Carbon (approx. 180-190 ppm): The ketone carbonyl carbon is expected to be significantly downfield.
-
Nitrile Carbon (approx. 115-120 ppm): The carbon of the -C≡N group.
-
Aromatic Carbons (approx. 110-160 ppm): The six carbons of the benzene ring will appear in this region, with their specific shifts determined by the attached substituents.[8]
-
Methylene Carbon (approx. 25-35 ppm): The -CH₂- carbon.
-
Methoxy Carbon (approx. 55-60 ppm): The -OCH₃ carbon.
-
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 2: Expected FT-IR Absorption Bands
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic | C-H stretch | 3100-3000 | Weak-Medium |
| Aromatic | C=C stretch | 1600-1450 | Medium |
| Ketone | C=O stretch | 1700-1680 | Strong |
| Nitrile | C≡N stretch | 2260-2220 | Medium, Sharp |
| Ether | C-O stretch | 1275-1200 (aryl) | Strong |
| Alkane | C-H stretch | 3000-2850 | Medium |
Expert Interpretation:
-
The C=O stretch of the ketone is expected to be very strong and is a key diagnostic peak.[9]
-
The C≡N stretch is also highly characteristic, appearing in a relatively uncongested region of the spectrum.[10] Aromatic conjugation typically shifts this peak to a slightly lower wavenumber compared to saturated nitriles.[10]
-
The presence of multiple strong bands in the "fingerprint region" (below 1500 cm⁻¹) will be unique to this molecule's overall structure.[11]
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Observations:
-
Molecular Ion Peak (M⁺): Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the mass spectrum will exhibit a characteristic pair of peaks for the molecular ion (M⁺) and any bromine-containing fragments.[12][13] These peaks will be separated by 2 m/z units and have nearly equal intensity.[12][13] For this compound, these peaks would appear at m/z = 253 and m/z = 255 (corresponding to the C₁₀H₈⁷⁹BrNO₂ and C₁₀H₈⁸¹BrNO₂ isotopologues).
-
Fragmentation: Common fragmentation pathways would likely involve the loss of Br, CO, CN, and CH₂CN, leading to characteristic daughter ions. Analysis of these fragments helps to confirm the connectivity of the molecule.[4]
Conclusion
While foundational data for this compound is available, a comprehensive understanding of its physical properties requires rigorous experimental determination. The protocols outlined in this guide for thermal analysis, solubility profiling, and spectroscopic characterization represent the authoritative standards in the field. By applying these methodologies, researchers can generate the robust and reliable data necessary for advancing their scientific and developmental objectives.
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An In-Depth Technical Guide to 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile: Synthesis, Properties, and Applications in Synthetic Chemistry
Executive Summary: This technical guide provides a comprehensive overview of 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile, a versatile β-ketonitrile intermediate. The document is structured for researchers, scientists, and professionals in drug development, offering detailed insights into its synthesis, chemical properties, reactivity, and potential applications. The narrative emphasizes the mechanistic rationale behind synthetic protocols and highlights the compound's value as a scaffold for creating diverse molecular architectures, particularly in the context of medicinal chemistry and materials science.
Introduction and Chemical Profile
This compound (CAS No: 175136-65-9) is a substituted aromatic β-ketonitrile.[1][2] Its structure incorporates three key functional groups: an aryl bromide, a ketone, and a nitrile. This unique combination makes it a highly valuable building block in organic synthesis. The bromine atom serves as a handle for cross-coupling reactions, the β-ketonitrile moiety allows for a wide range of condensation and derivatization reactions, and the methoxy group influences the electronic properties of the aromatic ring. This guide will explore the synthesis and reactivity of this compound, positioning it as a strategic intermediate for the development of complex chemical entities.
| Property | Value | Source(s) |
| CAS Number | 175136-65-9 | [1][2][3] |
| Molecular Formula | C₁₀H₈BrNO₂ | [3][4] |
| Molecular Weight | 254.08 g/mol | [3][4] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2-Bromo-5-methoxy-β-oxobenzenepropanenitrile | [1] |
| Melting Point | 92°C | [1] |
| Purity | Typically ≥97% | [3] |
Synthesis and Mechanistic Insights
The most logical and efficient synthesis of this compound involves a base-mediated condensation reaction, specifically a variation of the Claisen condensation.[5][6] This method is ideal for forming the carbon-carbon bond between the acyl group and the acetonitrile moiety to create the β-ketonitrile structure.
Rationale for Synthetic Strategy
The Claisen condensation is a cornerstone of carbon-carbon bond formation, occurring between two ester molecules or an ester and another carbonyl compound in the presence of a strong base.[6][7] For the synthesis of a β-ketonitrile, a "crossed" or "mixed" Claisen condensation is employed, reacting an ester with a nitrile.[5][8]
The key steps in the mechanism are:
-
Deprotonation: A strong base removes an α-proton from acetonitrile (pKa ~25), which is the most acidic proton available, to form a resonance-stabilized enolate anion.
-
Nucleophilic Attack: The resulting acetonitrile anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-bromo-5-methoxybenzoyl ester.
-
Elimination: The alkoxy group of the ester is eliminated as a leaving group, forming the β-ketonitrile product.
The choice of base is critical; it must be strong enough to deprotonate acetonitrile but must not interfere with the reaction through competing nucleophilic substitution at the ester carbonyl.[6][7] Sodium ethoxide or sodium hydride are commonly used for this purpose.[5]
Caption: Synthetic workflow via Claisen-type condensation.
Detailed Experimental Protocol
This protocol describes the synthesis of the title compound from its corresponding ester precursor.
-
Preparation of the Reaction Mixture: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).
-
Enolate Formation: Slowly add a solution of acetonitrile (1.5 equivalents) in anhydrous THF to the stirred suspension at 0°C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.
-
Condensation Reaction: Cool the reaction mixture back to 0°C. Add a solution of methyl 2-bromo-5-methoxybenzoate (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by pouring the mixture into ice-cold 1M hydrochloric acid. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the pure this compound.
Synthesis of Precursors
The required starting material, methyl 2-bromo-5-methoxybenzoate, is readily synthesized from commercially available m-methoxybenzoic acid.
-
Bromination: m-Methoxybenzoic acid can be regioselectively brominated at the ortho position using a suitable brominating agent like N-Bromosuccinimide (NBS) in the presence of an acid catalyst or dibromohydantoin in a halogenated solvent.[9]
-
Esterification: The resulting 2-bromo-5-methoxybenzoic acid is then converted to its methyl ester via Fischer esterification, by refluxing the acid in methanol with a catalytic amount of sulfuric acid.[10]
Chemical Reactivity and Spectroscopic Profile
The title compound is a rich platform for synthetic transformations due to its multiple reactive sites.
-
Aryl Bromide: The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions can be performed to introduce new carbon-carbon or carbon-nitrogen bonds, enabling the construction of complex molecular scaffolds.[11] This reactivity is paramount in creating libraries of compounds for drug discovery.[12]
-
β-Ketonitrile Moiety: The methylene protons (α-protons) flanked by the ketone and nitrile groups are acidic. Deprotonation generates a stable enolate, which can be alkylated or used in other condensation reactions. The ketone can be reduced to a secondary alcohol, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, offering numerous avenues for derivatization.[13]
| Spectroscopic Data | Predicted Chemical Shifts (δ) and Signals |
| ¹H NMR | Phenyl protons (3H, multiplet, ~6.9-7.6 ppm), Methylene protons (2H, singlet, ~4.0-4.2 ppm), Methoxy protons (3H, singlet, ~3.8-3.9 ppm). |
| ¹³C NMR | Carbonyl carbon (~185-195 ppm), Aromatic carbons (~110-160 ppm), Nitrile carbon (~115-120 ppm), Methoxy carbon (~55-57 ppm), Methylene carbon (~30-35 ppm). |
| IR (cm⁻¹) | C≡N stretch (~2250-2270 cm⁻¹), C=O stretch (~1680-1700 cm⁻¹), C-O stretch (~1250-1280 cm⁻¹), C-Br stretch (~550-650 cm⁻¹). |
(Note: Predicted data is based on the analysis of structurally similar compounds and standard chemical shift ranges.[14][15])
Applications in Research and Drug Development
While specific biological activities for this compound are not extensively documented, its true value lies in its role as a versatile synthetic intermediate. Its structural motifs are present in numerous biologically active molecules.
Analogy to Pharmaceutical Intermediates
A closely related compound, 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile , is a pivotal intermediate in the industrial synthesis of Ivabradine , a medication used for the symptomatic treatment of chronic stable angina and heart failure.[16][17] The synthesis of Ivabradine relies on the reactivity of the aryl bromide and the nitrile group in this precursor.[16][18] This highlights the potential of the title compound as a scaffold for developing new therapeutic agents, particularly in cardiovascular medicine.
A Scaffold for Chemical Diversity
The compound's functional groups provide orthogonal handles for derivatization, allowing for the systematic exploration of chemical space. This is a powerful strategy in lead optimization during drug discovery.
Caption: Derivatization potential of the core scaffold.
Furthermore, bromophenol derivatives, in general, are known to possess significant biological activities, including antioxidant and anticancer properties, making this class of compounds an interesting area for further investigation.[19]
Safety and Handling
This compound is a chemical intermediate intended for industrial and scientific research uses.[1] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. In case of inhalation, the individual should be moved to fresh air.[1] For skin or eye contact, the affected area should be rinsed thoroughly with water.[1]
Conclusion
This compound is more than a simple chemical compound; it is a strategic tool for synthetic chemists. Its straightforward synthesis via Claisen-type condensation and the orthogonal reactivity of its functional groups make it an exceptionally versatile intermediate. For researchers in drug discovery and materials science, this compound offers a reliable starting point for the generation of novel, complex molecules with potential biological activity or unique material properties. Its structural similarity to key pharmaceutical precursors further underscores its significance and potential in applied chemical research.
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An In-depth Technical Guide to 2-Bromo-5-methoxybenzonitrile: Synthesis, Properties, and Applications
A Note on the Subject Compound: Initial searches for "2-Bromo-5-methoxybenzoylacetonitrile" did not yield specific results for a compound with that precise name and structure in publicly available chemical literature and databases. This suggests that the compound is either exceptionally novel, not widely documented, or potentially a misnomer. However, extensive data exists for a closely related and synthetically relevant compound, 2-Bromo-5-methoxybenzonitrile . This guide will focus on this well-characterized molecule, assuming it is the compound of interest for researchers in drug development and organic synthesis.
Introduction
Phenylacetonitrile and its derivatives are cornerstone intermediates in organic synthesis, valued for their versatility in transformations such as hydrolysis to acids and reduction to amines.[1] Within this class, halogenated and alkoxy-substituted benzonitriles are of particular importance in the synthesis of pharmaceuticals and other bioactive molecules. 2-Bromo-5-methoxybenzonitrile (CAS No. 138642-47-4) is a key building block whose strategic placement of bromo, methoxy, and cyano groups allows for a variety of subsequent chemical modifications.[2][3] This guide provides a comprehensive overview of its synthesis, chemical properties, and handling, aimed at researchers and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Bromo-5-methoxybenzonitrile is presented in the table below.
| Property | Value |
| CAS Number | 138642-47-4[2] |
| Molecular Formula | C₈H₆BrNO[2] |
| Molecular Weight | 212.04 g/mol [2] |
| Melting Point | 99-102 °C |
| Boiling Point | 292.774 °C at 760 mmHg[1] |
| Density | 1.563 g/cm³[1] |
| Appearance | Powder |
| Solubility | Information not widely available, but likely soluble in common organic solvents. |
Synthesis of 2-Bromo-5-methoxybenzonitrile
The synthesis of 2-Bromo-5-methoxybenzonitrile is most commonly achieved through the dehydration of the corresponding benzoic acid amide, which itself is derived from 2-bromo-5-methoxybenzoic acid. An alternative route involves the Sandmeyer reaction, starting from 2-bromo-5-methoxyaniline.
Primary Synthetic Route: From 2-Bromo-5-methoxybenzoic Acid
This method is advantageous due to readily available starting materials and a straightforward process.[1] It involves a two-step, one-pot reaction where 2-bromo-5-methoxybenzoic acid is first converted to its amide in the presence of ammonia, followed by dehydration to the nitrile.
Caption: Synthetic workflow from benzoic acid to benzonitrile.
Detailed Experimental Protocol: [1]
-
Apparatus Setup: A three-necked flask is equipped with a thermometer, an ammonia gas inlet, and a distillation column.
-
Charging the Reactor: 400 g of 2-bromo-5-methoxybenzoic acid is added to the flask.
-
Initial Heating: The flask is heated using a heating mantle until the internal temperature reaches 180°C, ensuring most of the acid has melted (melting point of the acid is 157-159 °C).[4]
-
Amidation: Ammonia gas is introduced into the molten acid. The reaction temperature is controlled between 200-230°C for 6 hours.
-
Dehydration: The temperature is then slowly raised and maintained at 230-250°C for 4 hours, followed by a further increase to 250-260°C for 2 hours to facilitate dehydration.
-
Product Isolation: The crude 2-Bromo-5-methoxybenzonitrile is continuously distilled off.
-
Purification: The collected distillate is washed with water and then purified by vacuum distillation to yield the final product.
Synthesis of the Precursor: 2-Bromo-5-methoxybenzoic Acid
The primary starting material, 2-bromo-5-methoxybenzoic acid, can be synthesized by the bromination of 3-methoxybenzoic acid (m-anisic acid).
Caption: Synthesis of the key precursor, 2-bromo-5-methoxybenzoic acid.
Detailed Experimental Protocol: [5]
-
Reaction Setup: To a suitable reaction vessel, add 250 g (1.67 mol) of m-anisic acid and 1 L of acetic acid.
-
Addition of Bromine: Add 85 mL of bromine to the mixture.
-
Addition of Water: Add 1 L of water.
-
Reflux: The mixture is heated to reflux.
-
Crystallization: After the reaction is complete, the mixture is cooled in an ice bath to precipitate the product.
-
Isolation: The precipitated solid is collected by filtration and washed with water to afford 2-bromo-5-methoxybenzoic acid.
Applications in Research and Development
While specific, widespread applications of 2-Bromo-5-methoxybenzonitrile are not extensively detailed in the surveyed literature, its utility can be inferred from its chemical structure and the applications of its precursors and related compounds.
-
Intermediate for Complex Pharmaceuticals: The precursor, 2-bromo-5-methoxybenzoic acid, is a key intermediate in the synthesis of urolithin A, a metabolite known to restore mitochondria and reverse muscle aging.[6]
-
Scaffold for Bioactive Compounds: The bromo- and cyano- groups serve as handles for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck) at the bromine position and transformation of the nitrile group into amines, amides, or carboxylic acids. This makes it a valuable scaffold for building more complex molecules in medicinal chemistry.
Safety and Handling
2-Bromo-5-methoxybenzonitrile is classified as acutely toxic if swallowed and is accompanied by a warning signal word.
-
Hazard Statements: H302 (Harmful if swallowed).
-
Precautionary Statements: P264, P270, P301 + P312, P501.
-
Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95, US), eye shields, and gloves when handling this compound.
-
Storage: Store at 2-8°C.
Conclusion
2-Bromo-5-methoxybenzonitrile is a valuable intermediate in organic synthesis, with its primary route of synthesis being the dehydration of 2-bromo-5-methoxybenzoic acid. Its utility in the synthesis of complex molecules, such as precursors to bioactive compounds like urolithin A, underscores its importance for researchers in drug discovery and development. Proper handling and storage procedures are essential to ensure laboratory safety.
References
-
High temperature Heck coupling of (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile with ethyl acrylate. - Synthetic Pages. [Link]
- CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google P
-
Claisen Reaction. [Link]
-
2-(2-Bromo-5-methoxyphenyl)acetonitrile | C9H8BrNO | CID 639666 - PubChem. [Link]
-
The Claisen Condensation. [Link]
- WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide - Google P
-
Synthesis of 2-bromo-5-methoxybenzoic acid - PrepChem.com. [Link]
-
23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. [Link]
-
23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax. [Link]
-
Claisen Condensation - Organic Chemistry Portal. [Link]
-
A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile - MDPI. [Link]
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- 1. Page loading... [guidechem.com]
- 2. 2-溴-5-甲氧基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Bromo-5-methoxybenzonitrile, 98%, Thermo Scientific Chemicals 250 mg | Request for Quote [thermofisher.com]
- 4. 2-ブロモ-5-メトキシ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. prepchem.com [prepchem.com]
- 6. 2-BROMO-5-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
A-ZCHEM ## An In-Depth Technical Guide to the Synthetic Potential of 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile
Abstract
3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile is a highly versatile, trifunctional synthetic intermediate poised for the generation of diverse and complex molecular architectures. Its structure, featuring an aryl bromide, a β-ketonitrile moiety, and an active methylene group, offers three distinct and orthogonal sites for chemical modification. This guide provides a comprehensive exploration of the potential derivatives accessible from this core scaffold. We delve into the strategic derivatization at each functional group, presenting scientifically grounded, hypothetical protocols for palladium-catalyzed cross-coupling reactions, heterocyclic syntheses, and active methylene chemistry. The causality behind experimental choices, detailed step-by-step methodologies, and the logic for structural diversification are discussed, providing a roadmap for researchers in drug discovery and materials science.
Introduction: A Scaffold of Opportunity
In the landscape of medicinal and materials chemistry, the efficient construction of novel molecular entities from readily accessible building blocks is paramount. This compound represents such a building block—a molecule rich in synthetic handles. The strategic arrangement of its functional groups allows for a modular approach to library synthesis, enabling the exploration of a vast chemical space.
This guide is structured into three primary sections, each focusing on the unique reactivity of a specific functional site:
-
Part I: The Aryl Bromide Handle: Exploiting the carbon-bromine bond for carbon-carbon and carbon-heteroatom bond formation through transition metal catalysis.
-
Part II: The β-Ketonitrile Core: Utilizing this classic synthon for the construction of diverse and medicinally relevant heterocyclic systems.
-
Part III: The Active Methylene Bridge: Leveraging the acidity of the α-carbon for alkylation and condensation reactions.
Each section provides not just the "what" but the "why"—explaining the mechanistic underpinnings and rationale for the proposed transformations, grounded in established chemical principles.
Part I: Derivatization via the Aryl Bromide
The 2-bromo-5-methoxyphenyl moiety is a classic substrate for palladium-catalyzed cross-coupling reactions. The bromine atom serves as an excellent leaving group, allowing for the introduction of a wide array of substituents at the 2-position.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds.[1][2] Coupling the parent compound with various aryl or heteroaryl boronic acids can generate a library of biaryl derivatives, a motif prevalent in pharmaceuticals and organic electronics.
Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the coupled product and regenerate the catalyst.[3] The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos or XPhos enhance catalyst activity and stability.[1]
Workflow Diagram: Suzuki-Miyaura Coupling
Sources
Methodological & Application
Synthesis of 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile: A Detailed Protocol for Pharmaceutical Research
Abstract
This comprehensive application note provides a detailed, two-step protocol for the synthesis of 3-(2-bromo-5-methoxyphenyl)-3-oxopropanenitrile, a valuable β-ketonitrile intermediate in the development of novel pharmaceutical agents. The synthesis commences with the preparation of ethyl 2-bromo-5-methoxybenzoate from 2-bromo-5-methoxybenzoic acid, followed by a base-mediated Claisen condensation with acetonitrile. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and robust safety procedures.
Introduction
β-Ketonitriles are pivotal structural motifs in organic synthesis, serving as versatile precursors for a wide array of biologically active heterocyclic compounds. The title compound, this compound, incorporates a brominated methoxyphenyl ring, a common feature in pharmacologically active molecules, making it a key building block for targeted drug discovery programs. The synthetic route detailed herein is a reliable and scalable method for producing this important intermediate.
The overall synthesis is a two-stage process, beginning with the esterification of 2-bromo-5-methoxybenzoic acid to its ethyl ester. This is a crucial step to activate the carboxyl group for the subsequent carbon-carbon bond formation. The core of this synthesis is the Claisen condensation, a classic and powerful reaction for the formation of β-keto esters and related compounds.[1] In this protocol, we will employ a variation of this reaction where an ester reacts with a nitrile in the presence of a strong base, sodium hydride, to yield the desired β-ketonitrile.[1]
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | CAS Number |
| 2-Bromo-5-methoxybenzoic acid | ≥98% | Commercially Available | 22921-68-2 |
| Thionyl chloride (SOCl₂) | ≥99% | Commercially Available | 7719-09-7 |
| Anhydrous Ethanol (EtOH) | ≥99.5% | Commercially Available | 64-17-5 |
| Sodium hydride (NaH), 60% dispersion in mineral oil | Reagent grade | Commercially Available | 7646-69-7 |
| Anhydrous Acetonitrile (CH₃CN) | ≥99.8% | Commercially Available | 75-05-8 |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | Commercially Available | 109-99-9 |
| Diethyl ether (Et₂O) | ACS grade | Commercially Available | 60-29-7 |
| Ethyl acetate (EtOAc) | ACS grade | Commercially Available | 141-78-6 |
| Hexanes | ACS grade | Commercially Available | 110-54-3 |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | 144-55-8 | |
| Saturated aqueous ammonium chloride (NH₄Cl) | Prepared in-house | 12125-02-9 | |
| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available | 7487-88-9 | |
| Hydrochloric acid (HCl), concentrated | ACS grade | Commercially Available | 7647-01-0 |
Equipment
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Schlenk line (optional, but recommended for handling sodium hydride)
-
Ice bath
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Infrared (IR) spectrometer
-
Mass spectrometer
Experimental Protocols
Part 1: Synthesis of Ethyl 2-bromo-5-methoxybenzoate
This initial step involves the conversion of the commercially available 2-bromo-5-methoxybenzoic acid to its corresponding ethyl ester. Esterification is necessary to prevent the acidic proton of the carboxylic acid from interfering with the strongly basic conditions of the subsequent Claisen condensation. The use of thionyl chloride provides a reliable method for the formation of the intermediate acid chloride, which readily reacts with ethanol to form the desired ester.
Workflow for the Synthesis of Ethyl 2-bromo-5-methoxybenzoate
Caption: Simplified mechanism of the Claisen condensation.
Step-by-Step Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol).
-
Wash the sodium hydride with hexanes (3 x 30 mL) to remove the mineral oil. Carefully decant the hexanes washings after each wash.
-
Add anhydrous tetrahydrofuran (THF, 150 mL) to the flask.
-
In the dropping funnel, prepare a solution of ethyl 2-bromo-5-methoxybenzoate (25.9 g, 100 mmol) and anhydrous acetonitrile (7.8 mL, 150 mmol) in anhydrous THF (50 mL).
-
Add the solution from the dropping funnel dropwise to the stirred suspension of sodium hydride in THF at room temperature over a period of 1 hour. Hydrogen gas evolution will be observed.
-
After the addition is complete, heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction mixture to 0 °C using an ice bath and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (100 mL).
-
Pour the mixture into 200 mL of water and acidify to pH ~5 with 2 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethanol/water mixture to afford this compound as a solid.
Characterization and Data Analysis
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.6-7.0 (m, 3H, Ar-H), ~4.0 (s, 2H, -CH₂-CN), ~3.9 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~185 (C=O), ~160 (C-OCH₃), ~135-115 (Ar-C), ~115 (CN), ~56 (-OCH₃), ~30 (-CH₂-) |
| IR (KBr, cm⁻¹) | ν: ~2260 (C≡N), ~1680 (C=O), ~1590, 1480 (C=C, aromatic) |
| Mass Spec. (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₀H₉BrNO₂: 253.98 |
Note: The NMR chemical shifts are estimations based on the analysis of similar structures and should be confirmed by experimental data.
Safety Precautions
-
Sodium Hydride: Sodium hydride is a highly flammable solid and reacts violently with water, releasing flammable hydrogen gas. [2]It must be handled under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried before use. Personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory. [3]In case of fire, use a Class D fire extinguisher (for combustible metals). Do not use water, carbon dioxide, or halogenated extinguishers.
-
Thionyl Chloride: Thionyl chloride is corrosive and a strong lachrymator. It reacts with water to release toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood.
-
General Precautions: Standard laboratory safety practices should be followed throughout the procedure. Avoid inhalation of vapors and contact with skin and eyes.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Part 1 | Incomplete reaction or loss during work-up. | Ensure thionyl chloride is in excess and reflux time is adequate. Be careful during the neutralization step to avoid hydrolysis of the ester. |
| Low or no reaction in Part 2 | Inactive sodium hydride or wet reagents/solvents. | Use freshly opened sodium hydride or wash it thoroughly with hexanes. Ensure all solvents and reagents are anhydrous. |
| Formation of by-products in Part 2 | Self-condensation of the ester or other side reactions. | Control the rate of addition of the ester/nitrile solution to the sodium hydride suspension. Maintain a gentle reflux. |
| Difficulty in recrystallization | "Oiling out" of the product. | Ensure the hot solution is not supersaturated before cooling. Add a small amount of the better solvent (ethanol) to the hot mixture if it becomes cloudy. Scratch the inside of the flask to induce crystallization. |
Conclusion
This application note provides a robust and well-documented protocol for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can reliably produce this valuable intermediate for applications in medicinal chemistry and drug discovery. The insights into the rationale behind the experimental choices and the troubleshooting guide further enhance the utility of this document in a research setting.
References
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Hydride.
- University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure.
- Guidechem. (n.d.). What is the synthesis process of 2-BROMO-5-METHOXYBENZONITRILE?
- Fisher Scientific. (2008). Safety Data Sheet: Sodium hydride, 60% dispersion in mineral oil.
- Central Drug House. (n.d.). Material Safety Data Sheet: Sodium Hydride.
- Organic Chemistry Portal. (n.d.). Claisen Condensation.
Sources
- 1. An efficient procedure for the preparation of natural products bearing the 2-(2-phenylethyl)chromone skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine - Google Patents [patents.google.com]
- 3. US20140163220A1 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid - Google Patents [patents.google.com]
HPLC analysis of 2-Bromo-5-methoxybenzoylacetonitrile
An Application Note for the Stability-Indicating HPLC Analysis of 2-Bromo-5-methoxybenzoylacetonitrile
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Bromo-5-methoxybenzoylacetonitrile. As a key intermediate in pharmaceutical synthesis, ensuring its purity and stability is paramount. This guide provides a complete protocol, from method development rationale and forced degradation studies to full method validation in accordance with the International Council for Harmonisation (ICH) guidelines. It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction and Analyte Profile
2-Bromo-5-methoxybenzoylacetonitrile is a β-ketonitrile, a class of organic compounds valuable as building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its structure, featuring an aromatic ring, a ketone, and a nitrile functional group, necessitates a precise and reliable analytical method to quantify the main component and resolve it from any process-related impurities or degradation products.
The primary objective of this protocol is to establish a stability-indicating analytical method. Such a method is crucial for providing insights into the degradation pathways and the intrinsic stability of the molecule.[1][2] By subjecting the analyte to forced degradation, we can ensure the method's specificity and its suitability for use in stability studies, formulation development, and quality control.[3][4] High-performance liquid chromatography (HPLC) with UV detection is the technique of choice due to its high resolving power, sensitivity, and reproducibility for non-volatile and thermally unstable compounds.[5][6]
Method Development Rationale: The Science of Separation
The development of a successful stability-indicating method is a systematic process designed to achieve the reliable separation and quantification of the drug substance from its potential degradants.[5]
-
Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase was selected as the foundational column for this method. C18 columns are the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention and separation capabilities for a wide range of moderately polar to non-polar analytes like 2-Bromo-5-methoxybenzoylacetonitrile.[5] Its versatility makes it ideal for separating the parent compound from potential impurities which may have varying polarities.
-
Mobile Phase Strategy: The mobile phase consists of a buffered aqueous solution and an organic modifier.
-
Organic Modifier: Acetonitrile is chosen for its low UV cutoff, low viscosity, and excellent solvating properties, which typically result in sharp, symmetrical peaks.
-
Aqueous Phase: A 0.1% solution of phosphoric acid in water is used to control the pH of the mobile phase. Maintaining a consistent, slightly acidic pH (around 2.5-3.0) suppresses the ionization of any residual silanols on the silica-based stationary phase and ensures the analyte and its potential impurities are in a single, non-ionized form, leading to consistent retention times and improved peak shape.
-
-
Detection Wavelength (λ): The analyte possesses a substituted benzene ring conjugated with a carbonyl group, which is a strong chromophore. A Diode Array Detector (DAD) should be used to scan the UV spectrum of 2-Bromo-5-methoxybenzoylacetonitrile (typically from 200 to 400 nm) to identify the wavelength of maximum absorbance (λmax). This ensures maximum sensitivity for the analyte and its related substances. For this class of molecule, a wavelength around 254 nm is often a suitable starting point.
-
Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is employed. This approach is superior for stability-indicating methods as it ensures the elution of both early-retained polar impurities and late-eluting non-polar degradants within a reasonable runtime, while providing sharp peaks and optimal resolution across the entire chromatogram.[7]
Experimental Protocol: Stability-Indicating HPLC Method
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Chemicals:
-
2-Bromo-5-methoxybenzoylacetonitrile Reference Standard
-
Acetonitrile (HPLC Grade)
-
Phosphoric Acid (ACS Grade)
-
Water (HPLC Grade or Milli-Q)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) for forced degradation studies.
-
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or determined λmax) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 22.0 | |
| 25.0 |
Preparation of Solutions
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of 2-Bromo-5-methoxybenzoylacetonitrile Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (approx. 50 µg/mL): Accurately weigh about 25 mg of the 2-Bromo-5-methoxybenzoylacetonitrile sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Forced Degradation Studies: Proving Specificity
Forced degradation (or stress testing) is essential to demonstrate that the analytical method is specific and stability-indicating.[8][9] The goal is to achieve 5-20% degradation of the active substance to ensure that potential degradation products are generated and can be separated from the parent peak.[8][9]
General Procedure for Stress Studies
Prepare a solution of 2-Bromo-5-methoxybenzoylacetonitrile at approximately 500 µg/mL. Subject this solution to the stress conditions below. After the specified period, cool the solution to room temperature, neutralize if necessary (for acid and base hydrolysis), and dilute with diluent to a final theoretical concentration of 50 µg/mL before injecting into the HPLC system.
-
Acid Hydrolysis: Mix the sample solution with 1 M HCl and heat at 80 °C for 4 hours.
-
Base Hydrolysis: Mix the sample solution with 1 M NaOH and heat at 80 °C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 6% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder of the analyte to dry heat at 105 °C for 48 hours. Then, prepare the sample solution as described above.
-
Photolytic Degradation: Expose the sample solution to UV/Visible light in a photostability chamber according to ICH Q1B guidelines.[10]
The results from these studies must demonstrate that the main analyte peak is well-resolved from all generated degradation product peaks, with a resolution factor (Rs) > 2.0. Peak purity analysis using a DAD is required to confirm that the parent peak is spectrally pure in the presence of its degradants.
Caption: Workflow for developing a stability-indicating HPLC method.
Method Validation Protocol (as per ICH Q2(R1))
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11][12][13]
System Suitability
Before performing any validation experiments, the suitability of the chromatographic system must be verified. This is done by injecting the working standard solution six times.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
| % RSD of Retention Times | ≤ 1.0% |
Specificity
Specificity is demonstrated through the forced degradation studies described in Section 4. The method must be able to unequivocally assess the analyte in the presence of its potential degradation products.
Linearity
Prepare a series of at least five solutions of 2-Bromo-5-methoxybenzoylacetonitrile ranging from 50% to 150% of the working standard concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL). Plot a graph of peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
Accuracy is determined by applying the method to a sample (or placebo) spiked with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Method Precision): Prepare and analyze six separate sample solutions at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or using a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve.
-
LOD: S/N ratio is typically 3:1.
-
LOQ: S/N ratio is typically 10:1. The LOQ should be determined with acceptable precision and accuracy.
Robustness
Evaluate the method's robustness by making small, deliberate variations in the chromatographic conditions.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 5 °C (25 °C and 35 °C)
-
Mobile Phase Composition: Adjust the organic component by ± 2% absolute.
-
Acceptance Criteria: The system suitability parameters must still be met, and the results should not be significantly affected by these minor changes.
Caption: Logical flow of the forced degradation study.
Conclusion
The HPLC method detailed in this application note is specific, accurate, precise, and robust for the analysis of 2-Bromo-5-methoxybenzoylacetonitrile. The successful separation of the parent compound from its degradation products generated under various stress conditions confirms its stability-indicating nature. This validated method is suitable for routine quality control analysis, purity testing, and stability studies of 2-Bromo-5-methoxybenzoylacetonitrile in a research or manufacturing environment.
References
- Forced Degradation Studies for Drug Substances & Drug Products- Scientific Consider
- Development of forced degradation and stability indicating studies of drugs—A review.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Understanding Forced Degradation Studies: A Critical Step in Drug Development. Apicule.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. Journal of Pharmaceutical Research & Reports.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research.
- ICH Q2(R1)
- Stability-Indicating HPLC Method Development. Vysoká škola chemicko-technologická v Praze.
- Quality Guidelines.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
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- 13. researchgate.net [researchgate.net]
Application Note: Comprehensive NMR Characterization of 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile
Abstract: This document provides a detailed guide for the definitive structural elucidation of 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile using Nuclear Magnetic Resonance (NMR) spectroscopy. We present optimized protocols for sample preparation, data acquisition for ¹H, ¹³C, and 2D NMR experiments, and a thorough analysis of the expected spectral data. This guide is intended for researchers in synthetic chemistry, medicinal chemistry, and drug development who require robust analytical methods for the characterization of novel small molecules.
Introduction and Scientific Context
This compound is a polyfunctionalized aromatic compound. Molecules of this class serve as versatile intermediates in organic synthesis, particularly in the construction of heterocyclic systems and other complex molecular architectures. The precise arrangement of the bromo, methoxy, and oxopropanenitrile substituents on the phenyl ring dictates the molecule's reactivity and potential biological activity.
Therefore, unambiguous structural confirmation is paramount following synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[1][2] This note outlines the complete workflow for characterizing this specific molecule, explaining the causality behind each step to ensure data integrity and confident structural assignment.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the atoms of this compound are numbered as shown below. This numbering scheme will be used throughout the subsequent analysis.
Caption: Structure of this compound with atom numbering for NMR assignment.
Predicted NMR Data and Interpretation
Due to the specific substitution pattern, a detailed analysis of chemical shifts and coupling constants is required. The following predictions are based on established principles of NMR spectroscopy, including the additive effects of substituents on aromatic systems.[3][4]
Predicted ¹H NMR Spectral Data
The proton spectrum is expected to show distinct signals for the three aromatic protons, the active methylene group, and the methoxy group. The solvent of choice is CDCl₃, with Tetramethylsilane (TMS) as the internal standard (δ 0.00 ppm).
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |
| H6 | ~7.5 - 7.6 | Doublet (d) | Jmeta (H6-H4) ≈ 2.5 - 3.0 Hz | 1H | Deshielded due to ortho position to the electron-withdrawing carbonyl group. Appears as a doublet due to meta-coupling with H4. |
| H4 | ~7.2 - 7.3 | Doublet of Doublets (dd) | Jortho (H4-H3) ≈ 8.5 - 9.0 Hz, Jmeta (H4-H6) ≈ 2.5 - 3.0 Hz | 1H | Exhibits ortho-coupling to H3 and meta-coupling to H6. |
| H3 | ~7.0 - 7.1 | Doublet (d) | Jortho (H3-H4) ≈ 8.5 - 9.0 Hz | 1H | Shielded relative to other aromatic protons, being ortho to the electron-donating methoxy group. Shows ortho-coupling to H4. |
| C8-H₂ | ~4.1 - 4.2 | Singlet (s) | N/A | 2H | Active methylene protons adjacent to both a carbonyl and a nitrile group are significantly deshielded. Expected to be a singlet due to the absence of adjacent protons.[5] |
| C10-H₃ | ~3.8 - 3.9 | Singlet (s) | N/A | 3H | Typical chemical shift for aryl methoxy protons. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide complementary information, confirming the carbon skeleton. Aromatic carbons typically resonate between 110-160 ppm.[4][6]
| Carbon(s) | Predicted δ (ppm) | Rationale for Assignment |
| C7 (C=O) | ~186 - 188 | The carbonyl carbon is highly deshielded, consistent with a ketone adjacent to an aromatic ring.[5] |
| C5 (-OCH₃) | ~158 - 160 | Aromatic carbon directly attached to the electron-donating oxygen atom is significantly deshielded. |
| C1 | ~135 - 137 | Quaternary carbon attached to the carbonyl group. |
| C3 | ~125 - 127 | Aromatic CH carbon ortho to the methoxy group. |
| C6 | ~118 - 120 | Aromatic CH carbon ortho to the carbonyl group and meta to the methoxy group. |
| C9 (-CN) | ~113 - 115 | The nitrile carbon chemical shift is characteristic for this functional group.[5] |
| C2 (-Br) | ~112 - 114 | Aromatic carbon bearing the bromine atom. The heavy atom effect of bromine causes a slight shielding effect compared to an unsubstituted carbon. |
| C4 | ~110 - 112 | Aromatic CH carbon positioned between two other carbons. |
| C10 (-OCH₃) | ~55 - 56 | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |
| C8 (-CH₂-) | ~29 - 31 | The methylene carbon is shielded relative to the protons due to being in the sp³ hybridization state.[5] |
Experimental Protocols
Adherence to a systematic protocol is crucial for obtaining high-quality, reproducible NMR data.[7]
General Experimental Workflow
The following diagram illustrates the logical flow from sample receipt to final structural confirmation.
Caption: Standard workflow for the NMR characterization of a small molecule.
Protocol 1: Sample Preparation
Causality: Proper sample preparation is the foundation of a high-quality NMR spectrum. The choice of solvent is critical to ensure the analyte is fully dissolved and that solvent signals do not obscure important analyte resonances.[8] Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak.
-
Weighing: Accurately weigh 5-10 mg of purified this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS to the vial.
-
Dissolution: Vortex the vial for 30 seconds or until the sample is completely dissolved. A clear, particulate-free solution should be obtained.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The liquid height should be approximately 4-5 cm.
-
Capping: Cap the NMR tube securely to prevent solvent evaporation.
Protocol 2: NMR Data Acquisition
Causality: The acquisition parameters are chosen to maximize signal-to-noise while minimizing experimental time. A sufficient relaxation delay (d1) is crucial for quantitative ¹H NMR integration, ensuring all protons have fully relaxed before the next pulse. For the less sensitive ¹³C nucleus, more scans are required to achieve an adequate signal.[1][9]
Instrumentation: Bruker AVANCE 400 MHz spectrometer (or equivalent).
¹H NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of CDCl₃.
-
Tune the probe for the ¹H frequency and shim the magnetic field to achieve optimal resolution (line width of the TMS signal < 0.5 Hz).
-
Set the following key parameters:
-
Pulse Program: zg30 (or standard 30° pulse)
-
Number of Scans (ns): 16
-
Relaxation Delay (d1): 5.0 seconds
-
Acquisition Time (aq): ~4 seconds
-
Spectral Width (sw): ~20 ppm
-
-
Start the acquisition.
¹³C{¹H} NMR Acquisition:
-
Tune the probe for the ¹³C frequency.
-
Set the following key parameters:
-
Pulse Program: zgpg30 (or standard proton-decoupled 30° pulse)
-
Number of Scans (ns): 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2.0 seconds
-
Spectral Width (sw): ~240 ppm
-
-
Start the acquisition.
Protocol 3: Advanced 2D NMR Experiments (Recommended)
For absolute certainty in assignments, especially with complex substitution patterns, 2D NMR is invaluable.[10]
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks. It will confirm the ortho and meta couplings between H3, H4, and H6 in the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei. This experiment will definitively link each proton signal (H3, H4, H6, C8-H₂, C10-H₃) to its corresponding carbon atom (C3, C4, C6, C8, C10).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for identifying quaternary carbons. For example, correlations are expected from the C8-H₂ protons to the carbonyl carbon (C7), the nitrile carbon (C9), and the aromatic carbon C1.
Conclusion
The NMR characterization of this compound is straightforward when a systematic approach is employed. By combining 1D ¹H and ¹³C NMR spectroscopy, and leveraging 2D techniques like COSY, HSQC, and HMBC, an unambiguous assignment of all signals can be achieved. The protocols and predicted spectral data herein provide a robust framework for researchers to verify the synthesis, confirm the purity, and confidently report the structure of this important synthetic intermediate.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
D'Souza, J. D., & Wagner, G. (2012). NMR Characterization of RNA Small Molecule Interactions. PMC, PubMed Central. Retrieved from [Link]
- Guery, S., et al. (2014). Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine. Google Patents.
- Guery, S., et al. (2014). Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid. Google Patents.
-
Aksenov, A. V., et al. (2022). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. NIH. Retrieved from [Link]
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Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Books Gateway. Retrieved from [Link]
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ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Retrieved from [Link]
-
YouTube. (2022). NMR Supersequences for Small Molecule Characterization. Retrieved from [Link]
-
Acmec Biochemical. 614-16-4[3-Oxo-3-phenylpropanenitrile]. Retrieved from [Link]
-
YouTube. (2024). Interpreting H-NMR Spectra Aromatic Molecule. Retrieved from [Link]
-
University of Gothenburg. (2023). Small molecule-NMR. Retrieved from [Link]
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Supplementary Information: Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. (n.d.). Retrieved from [Link]
-
American Chemical Society. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. Retrieved from [Link]
-
Metin, Balci. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]
-
MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0271312). Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel halogen and methoxy ring-disubstituted tert-butyl phenylcyanoacrylates. Retrieved from [Link]
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Application Notes and Protocols for 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile: A Versatile Building Block in Modern Organic Synthesis
Introduction: Unveiling a Multifunctional Synthetic Intermediate
In the landscape of organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex and functionally rich molecules. 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile emerges as a highly valuable and versatile reagent, offering a confluence of reactive sites within a single, stable scaffold. Its structure, featuring a β-ketonitrile moiety and a decorated aromatic ring, predisposes it to a wide array of chemical transformations. The presence of the electron-withdrawing nitrile and ketone groups activates the central methylene unit for facile deprotonation, creating a potent nucleophile. Simultaneously, the bromo- and methoxy-substituted phenyl ring provides a handle for cross-coupling reactions and further functionalization.
This document serves as a comprehensive guide for researchers, medicinal chemists, and process development scientists, detailing the core reactivity, synthetic applications, and detailed experimental protocols for leveraging this compound in the synthesis of diverse chemical entities, particularly heterocyclic systems and precursors to pharmacologically active agents.
Physicochemical Properties and Handling
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe utilization in the laboratory.
| Property | Value | Source |
| CAS Number | 175136-65-9 | [1][2] |
| Molecular Formula | C₁₀H₈BrNO₂ | [2] |
| Molecular Weight | 254.08 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | Typically a solid (crystalline powder) | General knowledge |
| Purity | Commercially available with ≥97% purity | [2] |
| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | General chemical principles |
Storage and Handling: Store in a cool, dry, well-ventilated area away from incompatible substances. It is advisable to handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Core Reactivity and Mechanistic Rationale
The synthetic utility of this compound is dictated by the interplay of its three key functional domains: the β-ketonitrile, the aryl bromide, and the methoxy group.
Figure 1: Key reactive domains of the title compound and their corresponding synthetic transformations.
-
The Active Methylene Group: The protons on the carbon atom situated between the ketone and nitrile groups (the α-carbon) exhibit significant acidity (pKa in the range of 9-11 in DMSO). This is due to the resonance stabilization of the resulting carbanion by both adjacent electron-withdrawing groups. This property is the cornerstone of its utility, allowing for easy formation of a nucleophilic enolate under mild basic conditions (e.g., piperidine, triethylamine, or sodium ethoxide). This nucleophile can then engage in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
-
The Aryl Bromide: The bromine atom on the phenyl ring is a versatile handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups (Suzuki-Miyaura coupling), as well as nitrogen and oxygen nucleophiles (Buchwald-Hartwig amination/etherification). This functionality dramatically expands the molecular diversity accessible from this starting material.
-
The Carbonyl Group: The ketone carbonyl is an electrophilic site susceptible to attack by nucleophiles. While the adjacent nitrile group modulates its reactivity, it can still participate in reactions such as reductions to form secondary alcohols or reactions with organometallic reagents.
Application in Heterocyclic Synthesis: The Gewald Reaction
One of the most powerful applications of α-cyano ketones is in the synthesis of highly substituted heterocycles via multicomponent reactions.[3] The Gewald reaction, a classic multicomponent condensation, provides a direct route to substituted 2-aminothiophenes, which are privileged scaffolds in medicinal chemistry.
Protocol 1: Synthesis of Ethyl 2-amino-4-(2-bromo-5-methoxyphenyl)-5-cyanothiophene-3-carboxylate
This protocol details the synthesis of a polysubstituted thiophene ring system using this compound as the ketone component.
Figure 2: Experimental workflow for the Gewald synthesis of a 2-aminothiophene derivative.
Materials:
-
This compound (1.0 eq, 2.54 g, 10.0 mmol)
-
Ethyl cyanoacetate (1.0 eq, 1.13 g, 10.0 mmol)
-
Elemental sulfur (1.1 eq, 0.35 g, 11.0 mmol)
-
Morpholine (0.2 eq, 0.17 mL, 2.0 mmol)
-
Ethanol (20 mL)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.54 g), ethyl cyanoacetate (1.13 g), elemental sulfur (0.35 g), and ethanol (20 mL).
-
Initiation: Begin stirring the suspension and add morpholine (0.17 mL) dropwise using a syringe. The addition of the base is crucial as it catalyzes the initial Knoevenagel condensation between the two active methylene compounds.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 100 mL of ice-cold water with stirring. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL) and then a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from ethanol to afford the desired ethyl 2-amino-4-(2-bromo-5-methoxyphenyl)-5-cyanothiophene-3-carboxylate as a crystalline solid.
Rationale for Experimental Choices:
-
Base: Morpholine is a mild secondary amine base that effectively catalyzes the initial condensation without promoting significant side reactions. Other bases like piperidine or triethylamine can also be used.
-
Solvent: Ethanol is an excellent solvent for this reaction as it readily dissolves the starting materials at elevated temperatures and is relatively non-toxic.
-
Temperature: Refluxing conditions provide the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Work-up: Precipitation in ice-water is an effective method for isolating the solid thiophene product, which is typically poorly soluble in water.
Application as a Precursor in Medicinal Chemistry
The 2-bromo-5-methoxyphenyl motif is present in a variety of biologically active molecules. For instance, related sulfonamide structures have been investigated as potent cytotoxic compounds targeting tubulin in cancer cells.[4][5] The title compound can serve as a key intermediate for the synthesis of novel analogues for structure-activity relationship (SAR) studies.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Aryl Diversification
This protocol demonstrates how the aryl bromide can be used as a handle for diversification, a key step in many medicinal chemistry programs.
Materials:
-
Ethyl 2-amino-4-(2-bromo-5-methoxyphenyl)-5-cyanothiophene-3-carboxylate (from Protocol 1) (1.0 eq, 0.40 g, 1.0 mmol)
-
4-Fluorophenylboronic acid (1.2 eq, 0.17 g, 1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.03 eq, 6.7 mg, 0.03 mmol)
-
SPhos (0.06 eq, 24.6 mg, 0.06 mmol)
-
Potassium carbonate (K₂CO₃, 3.0 eq, 0.41 g, 3.0 mmol)
-
Toluene/Water mixture (4:1, 10 mL)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the thiophene starting material (0.40 g), 4-fluorophenylboronic acid (0.17 g), and potassium carbonate (0.41 g).
-
Catalyst Preparation: In a separate vial, weigh palladium(II) acetate (6.7 mg) and SPhos (24.6 mg).
-
Reaction Setup: Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times. Add the catalyst mixture to the flask under a positive pressure of inert gas.
-
Solvent Addition: Add the degassed toluene/water mixture (10 mL) via syringe. A degassed solvent is critical to prevent the oxidation and deactivation of the palladium(0) active catalyst.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Rationale for Experimental Choices:
-
Catalyst System: The Pd(OAc)₂/SPhos system is a highly efficient and robust catalyst for Suzuki-Miyaura couplings, particularly with sterically hindered or electron-rich aryl bromides. SPhos is a bulky, electron-rich phosphine ligand that promotes the crucial reductive elimination step.
-
Base: Potassium carbonate is a common and effective inorganic base for this transformation. It is required to activate the boronic acid to form the more nucleophilic boronate species.
-
Solvent System: The biphasic toluene/water system is standard for Suzuki couplings. Toluene solubilizes the organic components, while water dissolves the inorganic base.
Conclusion
This compound is a powerful and versatile intermediate for organic synthesis. Its readily accessible active methylene group provides a gateway to a vast array of condensation and cyclization reactions, enabling the rapid assembly of complex heterocyclic frameworks. Furthermore, the embedded aryl bromide functionality allows for late-stage diversification through modern cross-coupling methodologies. The protocols and rationale provided herein offer a solid foundation for chemists to explore and exploit the full synthetic potential of this valuable building block in drug discovery, materials science, and agrochemical research.
References
- BIOFOUNT. 175136-65-9|this compound.
- Thermo Scientific. 3-(2-bromo-5-metoxifenil)-3-oxopropanonitrilo, 1 g.
-
González, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1545–1562. Available from: [Link]
-
Ren, X., et al. (2021). Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation. Organic Letters, 23(7), 2527–2532. Available from: [Link]
-
Desenko, S. M., et al. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 6, 53. Available from: [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Available from: [Link]
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. Available from: [Link]
-
González, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. National Institutes of Health. Available from: [Link]
-
Gómez-Cabrero, D., et al. (2017). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. ResearchGate. Available from: [Link]
-
Semantic Scholar. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Available from: [Link]
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- 1. 175136-65-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]
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- 3. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
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Application Notes & Protocols: 2-Bromo-5-methoxybenzoylacetonitrile as a Key Pharmaceutical Intermediate
Prepared by: Gemini, Senior Application Scientist
Executive Overview
2-Bromo-5-methoxybenzoylacetonitrile (also known as 2-Bromo-5-methoxy-β-oxobenzenepropanenitrile) is a highly functionalized aromatic compound that has emerged as a strategic building block in modern medicinal chemistry. Its unique arrangement of a reactive bromophenyl ring, an activating methoxy group, and a versatile β-ketonitrile side chain makes it an exceptionally valuable intermediate for constructing complex heterocyclic scaffolds found in numerous active pharmaceutical ingredients (APIs). This document provides an in-depth guide for researchers, chemists, and drug development professionals on the physicochemical properties, core reactivity, and practical applications of this intermediate, with a focus on established protocols and the underlying chemical principles that drive its utility.
Physicochemical Properties & Safety Data
Before handling, it is imperative to be familiar with the compound's properties and safety requirements.
| Property | Value | Reference |
| CAS Number | 175136-65-9 | [1] |
| Molecular Formula | C₁₀H₈BrNO₂ | Inferred |
| Molecular Weight | 254.08 g/mol | Inferred |
| Appearance | Solid (form may vary) | [2] |
| Synonyms | 2-Bromo-5-methoxy-β-oxobenzenepropanenitrile | [1] |
Health and Safety Summary:
2-Bromo-5-methoxybenzoylacetonitrile and its precursors are hazardous chemicals that must be handled with appropriate precautions.
-
Hazards: Causes skin and serious eye irritation.[3] May be harmful if swallowed, in contact with skin, or if inhaled.[4] May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5] Tightly fitting safety goggles are recommended.[1]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Avoid dust formation.[3] Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[4]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[5]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[6] For skin contact, wash off with plenty of soap and water.[3] If inhaled, move the person to fresh air.[6] If swallowed, rinse mouth but do not induce vomiting.[3] Seek immediate medical attention if symptoms persist.[6]
Plausible Synthesis Route: The Claisen Condensation
While specific preparations are often proprietary, a chemically sound and widely adopted method for synthesizing β-ketonitriles like 2-Bromo-5-methoxybenzoylacetonitrile is the Claisen condensation. This approach involves the reaction of a substituted benzoate ester with acetonitrile in the presence of a strong base.
The precursor, Methyl 2-bromo-5-methoxybenzoate, is a known chemical building block.[7] The reaction proceeds by deprotonation of acetonitrile to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the ester.
Caption: Reactivity map of the key functional sites.
Application Profile: Intermediate in the Synthesis of Vilazodone
A prominent application of intermediates structurally related to 2-Bromo-5-methoxybenzoylacetonitrile is in the synthesis of Vilazodone. [8]Vilazodone is an antidepressant that functions as a selective serotonin reuptake inhibitor and a 5-HT1A receptor partial agonist. [8]The synthesis often involves the construction of a benzofuran ring system, a reaction for which this intermediate is well-suited.
While multiple synthetic routes to Vilazodone exist, a common strategy involves the reaction of a substituted benzofuran with an indole-containing fragment. [9][10]The benzofuran portion can be synthesized from precursors like 2-Bromo-5-methoxybenzoylacetonitrile.
Protocol: Synthesis of a Benzofuran Moiety
This generalized protocol illustrates a key transformation where the β-ketonitrile functionality is used to construct a substituted aminobenzofuran ring, a core component of Vilazodone.
Reaction: Intramolecular cyclization to form a 2-amino-3-cyanobenzofuran derivative.
Rationale: This protocol exemplifies a common strategy in heterocyclic chemistry where an ortho-hydroxy functionality (generated in situ or from a precursor) attacks one of the electrophilic centers of the β-ketonitrile group, leading to cyclization. The choice of base is critical to deprotonate the phenol without causing unwanted side reactions. A non-nucleophilic base like potassium carbonate is often preferred.
Step-by-Step Protocol:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-hydroxy-5-methoxybenzoylacetonitrile (1.0 eq). Note: This precursor can be derived from 2-Bromo-5-methoxybenzoylacetonitrile via a nucleophilic substitution of the bromide with a hydroxide source.
-
Solvent Addition: Add a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile to dissolve the starting material (approx. 10-20 mL per gram of starting material).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq) to the stirred solution. The mixture may become heterogeneous.
-
Reaction: Heat the reaction mixture to 80-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (approx. 5-10 times the volume of the reaction solvent).
-
A precipitate of the crude product should form. If not, extract the aqueous layer with a suitable organic solvent like ethyl acetate (3x volumes).
-
Collect the solid by vacuum filtration and wash with cold water. If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure aminobenzofuran intermediate. This intermediate is then carried forward in subsequent steps to complete the synthesis of Vilazodone. [10][11]
Conclusion
2-Bromo-5-methoxybenzoylacetonitrile stands out as a quintessential pharmaceutical intermediate. Its value lies not just in its structure, but in the predictable and versatile reactivity of its constituent functional groups. The ability to perform selective transformations—such as cross-coupling at the bromine site or engaging the β-ketonitrile in cyclocondensation reactions—provides chemists with a reliable and efficient tool for assembling the complex molecular architectures required for modern drug discovery. The protocols and principles outlined in this guide are intended to provide a solid foundation for leveraging this powerful building block in the synthesis of next-generation therapeutics.
References
-
Hu, F., & Su, W. (2020). An investigation of the synthesis of vilazodone. Journal of Chemical Research, 44(3-4), 243-247. Retrieved from [Link]
-
Pharmaffiliates. (2025, January 21). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Retrieved from [Link]
- Google Patents. (n.d.). CN103159749A - Synthesis method for antidepressant drug vilazodone.
-
Autechaux. (n.d.). Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN105601536A - Vilazodone intermediate preparation method.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). WO/2016/170542 - PROCESS FOR PREPARATION OF VILAZODONE, NOVEL INTERMEDIATES THEREOF AND NOVEL CRYSTALLINE FORM THEREOF. Retrieved from [Link]
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- Google Patents. (n.d.). WO2014087428A1 - Process for preparation of vilazodone and intermediates thereof.
- Google Patents. (n.d.). WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide.
- Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
-
MDPI. (2020). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2020(2), M1126. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Bromo-5-methoxyphenyl)acetonitrile. Retrieved from [Link]
-
Frontiers. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 6, 553. Retrieved from [Link]
-
NIH National Library of Medicine. (2021). Synthetic Routes to Coumarin(Benzopyrone)-Fused Five-Membered Aromatic Heterocycles Built on the α-Pyrone Moiety. Part 1. Molecules, 26(2), 483. Retrieved from [Link]
-
ChemRxiv. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. Retrieved from [Link]
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Protocol for the Purification of 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile via Recrystallization
An Application Note for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of 3-(2-bromo-5-methoxyphenyl)-3-oxopropanenitrile, a key intermediate in synthetic chemistry, using the fundamental technique of recrystallization. The protocol is designed for researchers and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that ensure high purity and yield. This guide includes a detailed methodology, solvent selection criteria, safety protocols, and troubleshooting advice to address common challenges. The objective is to provide a self-validating system for obtaining high-purity crystalline material suitable for downstream applications.
Introduction: The Principle of Recrystallization
Recrystallization is a cornerstone technique for the purification of solid organic compounds.[1] Its efficacy is rooted in the principle of differential solubility: a carefully selected solvent will dissolve the target compound and its impurities to different extents at varying temperatures.[2] The ideal single-solvent recrystallization involves dissolving the impure solid in a minimal amount of a hot solvent in which the compound has high solubility, while impurities are either insoluble or remain in solution upon cooling.[3] As the saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a highly ordered, pure crystal lattice that excludes the dissimilar impurity molecules.[2] This method is highly effective for removing small quantities of impurities, yielding a product with significantly enhanced purity.
Compound Profile and Safety Imperatives
Before commencing any experimental work, a thorough understanding of the material's properties and associated hazards is critical.
Physicochemical Properties
A summary of the key identifiers and properties for this compound is presented below.
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| CAS Number | 175136-65-9 | [4][5] |
| Molecular Formula | C₁₀H₈BrNO₂ | [4] |
| Molecular Weight | 254.08 g/mol | [4] |
| Appearance | Solid (form may vary based on purity) | Assumed |
| Purity (Typical) | 97% (as supplied commercially) | [4] |
Hazard Analysis and Safety Precautions
This compound and the solvents used for its purification pose potential health risks. Adherence to strict safety protocols is mandatory.
-
Hazard Identification: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7]
-
Handling: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[5][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]
-
Disposal: Dispose of all chemical waste, including the mother liquor and any contaminated materials, in accordance with local, state, and federal regulations.[5]
Solvent System Selection: The Key to Success
The choice of solvent is the most critical parameter in a successful recrystallization.[9] The ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at or below room temperature to maximize recovery.[2][9] The adage "like dissolves like" is a useful starting point; the polarity of the solvent should be considered in relation to the compound's structure.[2] Given that the target molecule possesses a polar ketone and nitrile group, as well as a less polar brominated aromatic ring, solvents of intermediate polarity are excellent candidates.
Recommended Solvents for Screening
Based on procedures for structurally similar compounds, such as other bromo-methoxy aromatics and aryl ketones, the following solvents and solvent systems are recommended for initial screening.[10][11][12]
| Solvent | Boiling Point (°C) | Polarity | Rationale |
| Ethanol | 78 | Polar Protic | Often effective for moderately polar compounds.[11] |
| Methanol | 65 | Polar Protic | Similar to ethanol but more polar and lower boiling.[13] |
| Ethyl Acetate | 77 | Polar Aprotic | Good general-purpose solvent for a range of polarities.[14] |
| Isopropanol | 82 | Polar Protic | Less polar than ethanol, may offer different solubility characteristics. |
| Ethanol/Water | Varies | Tunable | A two-solvent system where the compound is soluble in hot ethanol and insoluble in water, allowing for precise control over crystallization.[12] |
| Hexane/Ethyl Acetate | Varies | Tunable | A less polar two-solvent system, useful if the compound is too soluble in pure ethyl acetate.[10] |
Protocol for Solubility Testing
-
Place approximately 20-30 mg of the crude solid into a small test tube.
-
Add the selected solvent dropwise at room temperature, agitating after each addition. Note if the solid dissolves readily. An ideal solvent will not dissolve the solid at this stage.[3]
-
If the solid is insoluble at room temperature, gently heat the test tube in a water bath.
-
Continue adding the solvent dropwise until the solid just dissolves.
-
Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.
-
Observe the quantity and quality of crystals that form. A successful solvent will yield a large crop of crystals.
Detailed Recrystallization Protocol
This protocol outlines a single-solvent recrystallization procedure. If a two-solvent system is chosen, refer to the procedural modifications in the troubleshooting section.
Workflow Diagram
Sources
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- 4. 3-(2-bromo-5-metoxifenil)-3-oxopropanonitrilo, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.es]
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- 11. researchgate.net [researchgate.net]
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- 13. US20140163220A1 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Robust and Sensitive LC-MS/MS Method for the Quantitative Analysis of 2-(2-Bromo-5-methoxyphenyl)acetonitrile in Human Plasma
An Application Note and Protocol for the Liquid Chromatography-Mass Spectrometry (LC-MS) Detection of 2-Bromo-5-methoxybenzoylacetonitrile and Related Compounds
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-(2-Bromo-5-methoxyphenyl)acetonitrile, a representative bromo-methoxy-substituted aromatic nitrile, in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, followed by a rapid reversed-phase chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and specificity. The method is validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for high-throughput analysis in research, drug development, and pharmacokinetic studies.
Introduction
Substituted benzonitrile compounds are pivotal structural motifs in medicinal chemistry and materials science. Accurate quantification of these molecules in complex biological matrices is essential for pharmacokinetic (PK) studies, metabolism assessment, and overall drug development. Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for such bioanalytical applications due to its high sensitivity, selectivity, and speed.[1]
This guide provides a comprehensive protocol for the analysis of 2-(2-Bromo-5-methoxyphenyl)acetonitrile. The principles and steps outlined herein are designed to be adaptable for other structurally similar aromatic nitriles. The core of this method is the synergy between the separation power of High-Performance Liquid Chromatography (HPLC) and the specific detection capabilities of tandem mass spectrometry (MS/MS).[1][2] The use of MRM ensures that only the target analyte is quantified, minimizing interference from the complex plasma matrix.
Analyte Physicochemical Properties
Understanding the analyte's properties is the foundation for developing a robust analytical method.[3] 2-(2-Bromo-5-methoxyphenyl)acetonitrile is a small organic molecule whose structure dictates the optimal choices for extraction, chromatography, and ionization.
| Property | Value | Source / Rationale |
| Chemical Structure | ![]() | Inferred from IUPAC Name |
| Molecular Formula | C₉H₈BrNO | [4] |
| Molecular Weight | 226.07 g/mol | [4] |
| Predicted Polarity | Moderately non-polar | The aromatic ring and bromine atom contribute to non-polar character, while the nitrile and methoxy groups add some polarity. This makes it ideal for reversed-phase chromatography. |
| Ionization Potential | The nitrogen atom in the nitrile group and the oxygen in the methoxy group are potential sites for protonation, making positive mode Electrospray Ionization (ESI) a viable and effective strategy. | [5][6] |
Note: The user-specified topic "2-Bromo-5-methoxybenzoylacetonitrile" is structurally ambiguous. This protocol has been developed for the closely related and clearly defined structure 2-(2-Bromo-5-methoxyphenyl)acetonitrile.
Principle of the Method
The analytical workflow is designed for efficiency and accuracy. It begins with a simple but effective sample cleanup step to remove high-abundance proteins from the plasma, which would otherwise interfere with the analysis.[7][8] The resulting supernatant, containing the analyte, is then injected into the LC-MS/MS system.
Inside the system, the analyte is first separated from other small molecules on a reversed-phase HPLC column. The separation is based on the analyte's affinity for the non-polar stationary phase. As the analyte elutes from the column, it enters the mass spectrometer's ion source, where it is ionized (in this case, protonated) via Electrospray Ionization (ESI).[9] The mass spectrometer then isolates the protonated molecule (the precursor ion), fragments it, and monitors a specific, characteristic fragment (the product ion). This two-stage mass filtering (MRM) provides exceptional selectivity and is the key to achieving low detection limits in a complex matrix.[2]
Experimental Protocols
Materials and Reagents
-
Analyte: 2-(2-Bromo-5-methoxyphenyl)acetonitrile reference standard (>98% purity)
-
Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used (e.g., another substituted benzonitrile).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (>18 MΩ·cm).
-
Biological Matrix: Blank human plasma (K2-EDTA anticoagulant recommended).
-
Labware: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials with inserts, precision pipettes and tips.
-
Instrumentation:
-
Liquid Chromatograph (e.g., Agilent 1290, Waters Acquity UPLC).
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500, Agilent 6470, Waters Xevo TQ-S).
-
Centrifuge capable of >12,000 x g.
-
Vortex mixer.
-
Preparation of Standards and Samples
Causality: Preparing standards in the same solvent as the final sample extract (reconstitution solvent) minimizes solvent effects during injection, leading to better peak shape and reproducibility.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and internal standard into separate 1 mL volumetric flasks. Dissolve in methanol to the mark.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 Methanol:Water to create working standards for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Internal Standard Spiking Solution (50 ng/mL): Dilute the IS primary stock with acetonitrile to a final concentration of 50 ng/mL. This solution will also serve as the protein precipitation agent.
-
Calibration Standards (in Plasma): Spike 45 µL of blank human plasma with 5 µL of each working standard solution to create calibration standards.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner using independently prepared working standards.
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the Internal Standard Spiking Solution (in acetonitrile).
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.[7]
-
Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.[8]
-
LC-MS/MS Method Parameters
Causality: The use of a gradient elution ensures that the analyte is eluted with a sharp peak while later-eluting matrix components are washed from the column. Formic acid is added to the mobile phase to provide a source of protons, which enhances the formation of [M+H]⁺ ions in the ESI source, thereby increasing sensitivity.[10]
Table 1: Liquid Chromatography Conditions | Parameter | Setting | | :--- | :--- | | Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Column Temperature | 40 °C | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 0.5 | 10 | | | 3.0 | 95 | | | 4.0 | 95 | | | 4.1 | 10 | | | 5.0 | 10 |
Table 2: Mass Spectrometry Conditions | Parameter | Setting | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Capillary Voltage | +3500 V | | Ion Source Temp. | 550 °C | | Nebulizer Gas | 45 psi | | Drying Gas | 10 L/min | | Detection Mode | Multiple Reaction Monitoring (MRM) | | MRM Transitions | Compound | Precursor Ion (m/z) | Product Ion (m/z) | | | Analyte | 227.0 / 229.0* | Hypothetical: 187.0 (Loss of CH₃CN) | | | Internal Standard | Dependent on IS used | Dependent on IS used |
*Note: Bromine has two major isotopes (~50.7%⁷⁹Br, ~49.3%⁸¹Br), resulting in a characteristic doublet for the precursor ion. Monitoring the more abundant transition is typical for quantification.
Method Validation Framework
A full method validation should be performed to ensure the reliability of the results, following international guidelines such as ICH M10 for bioanalytical method validation.[11]
Table 3: Key Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Selectivity | Assess interference from matrix components. | No significant peaks (>20% of LLOQ) at the analyte's retention time in blank matrix.[11] |
| Linearity & Range | Define the concentration range of reliable quantification. | Calibration curve with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Determine the closeness to the true value and reproducibility. | Accuracy within ±15% of nominal (±20% at LLOQ); Precision (%CV) ≤15% (≤20% at LLOQ).[11] |
| Limit of Quantitation (LLOQ) | Lowest concentration quantifiable with acceptable accuracy and precision. | Signal-to-noise > 10; meets accuracy/precision criteria.[12] |
| Matrix Effect | Evaluate the ion suppression or enhancement from the matrix. | %CV of IS-normalized matrix factor across different lots should be ≤15%. |
| Stability | Ensure analyte integrity under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration within ±15% of nominal concentration. |
Visualized Workflows
Overall Experimental Workflow
The following diagram illustrates the complete process from sample handling to final data reporting.
Caption: High-level workflow from sample preparation to data reporting.
Principle of MRM Detection
This diagram explains the highly selective detection process occurring within the triple quadrupole mass spectrometer.
Sources
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- 3. tecan.com [tecan.com]
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- 6. researchgate.net [researchgate.net]
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- 9. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 10. Separation of 3-Bromo-6-methoxy-1-(4-nitrophenoxy)benzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 12. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile
Welcome to the technical support center for the synthesis of 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The information provided herein is a synthesis of established chemical principles and field-proven insights to ensure the reliability and reproducibility of your results.
Introduction: Navigating the Synthesis of a Key β-Ketonitrile
This compound is a valuable β-ketonitrile intermediate in organic synthesis, particularly for constructing heterocyclic compounds used in medicinal chemistry. The primary synthetic route involves a base-mediated condensation reaction. While theoretically straightforward, this synthesis is often plagued by issues such as low yields, challenging purifications, and competing side reactions. This guide provides a structured, question-and-answer-based approach to address these specific issues head-on, empowering you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the recommended synthetic strategy for preparing this compound?
The most reliable and commonly employed method is a crossed Claisen condensation .[1][2][3] This reaction involves the carbon-carbon bond formation between an ester and a nitrile in the presence of a strong base.
Specifically, the reaction is between ethyl 2-bromo-5-methoxybenzoate (the electrophile) and the enolate of acetonitrile (the nucleophile). This approach is advantageous because the ester, lacking α-hydrogens, cannot self-condense, which simplifies the product mixture and improves the yield of the desired β-ketonitrile.[1][4]
Diagram 1: General Mechanism of the Crossed Claisen Condensation
Caption: Mechanism of the crossed Claisen condensation.
Q2: My reaction yield is consistently low (<40%). What are the primary factors to investigate?
Low yields are the most common complaint in this synthesis. The Claisen condensation is an equilibrium-driven process that is notoriously sensitive to reaction conditions.[5] Here are the critical parameters to troubleshoot, ordered by likelihood.
1. Inadequate Base Strength or Activity:
-
Causality: The α-proton of acetonitrile is weakly acidic (pKa ≈ 25). A strong base is required for efficient deprotonation to form the nucleophilic enolate. Furthermore, the reaction is driven to completion by the deprotonation of the much more acidic product (β-ketonitrile, pKa ≈ 11) by the alkoxide generated in the reaction. This requires a stoichiometric amount of base.[2][4]
-
Troubleshooting:
-
Use a Suitable Base: Sodium hydride (NaH, 60% dispersion in mineral oil) or freshly prepared sodium ethoxide (NaOEt) are the recommended bases. NaH is often preferred as it avoids the introduction of ethanol, which can participate in reversible reactions. Using stronger bases like sodium amide can also increase yields.[1]
-
Ensure Base Activity: NaH is extremely sensitive to moisture and air. Use fresh, unopened containers if possible. If using an older bottle, wash the dispersion with anhydrous hexane under an inert atmosphere to remove the deactivating hydroxide layer and mineral oil before use.
-
Use Stoichiometric Amounts: A minimum of 1.0 equivalent of base relative to the limiting reagent (typically the ester) is required. Using a slight excess (1.1-1.2 equivalents) can compensate for any minor deactivation and help drive the reaction forward.[2]
-
2. Presence of Water (Non-Anhydrous Conditions):
-
Causality: Water rapidly and irreversibly quenches strong bases like NaH and NaOEt, rendering them inactive. This is the most frequent cause of reaction failure.[6]
-
Troubleshooting:
-
Glassware: All glassware must be rigorously dried. Flame-drying under vacuum or oven-drying at >120°C for several hours is mandatory. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Solvents: Use anhydrous solvents. Tetrahydrofuran (THF) is a good choice and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a sealed commercial bottle.[6]
-
Reagents: Ensure acetonitrile is anhydrous. The ester should be dry, though it is less critical than the solvent and nitrile.
-
3. Suboptimal Reaction Temperature:
-
Causality: Temperature control is crucial for balancing the rates of desired enolate formation and undesired side reactions.
-
Troubleshooting:
-
Initial Addition: The addition of acetonitrile to the base/ester mixture should be performed at a reduced temperature (e.g., 0°C) to control the initial exothermic reaction and promote controlled enolate formation.
-
Reaction Progression: After the initial addition, the reaction may be allowed to slowly warm to room temperature and stirred overnight. In some cases, gentle heating (e.g., refluxing in THF) may be required to drive the reaction to completion, but this should only be attempted after confirming that the reaction is not proceeding at room temperature.
-
Troubleshooting Summary Table
| Problem | Possible Cause | Recommended Solution |
| No or Very Low Yield | 1. Inactive Base (Moisture Exposure) | Use fresh NaH; wash dispersion with anhydrous hexane. Use freshly prepared NaOEt.[6] |
| 2. Insufficiently Strong Base | Switch from NaOEt to NaH or Sodium Amide.[1] | |
| 3. Wet Solvents/Reagents | Flame-dry all glassware. Use freshly distilled anhydrous solvents (e.g., THF).[6] | |
| Incomplete Conversion | 1. Insufficient Reaction Time | Allow the reaction to stir overnight at room temperature. Monitor by TLC. |
| (Starting Ester Remains) | 2. Sub-stoichiometric Amount of Base | Use 1.1-1.2 equivalents of active base. |
| 3. Reversible Reaction | Ensure a full equivalent of base is used to deprotonate the product and drive the equilibrium.[2][4] | |
| Multiple Products/Impure | 1. Product Instability | Use a cold, rapid, and mildly acidic workup (pH ~6-7). Avoid high temperatures during solvent removal.[7] |
| (Difficult Purification) | 2. Hydrolysis During Workup | Quench the reaction by pouring it into a cold, dilute acid solution, rather than adding acid to the reaction flask. |
| 3. Impure Starting Materials | Purify the starting ester (e.g., by distillation or recrystallization) before use. |
Q3: What is the best way to conduct the workup and purification of the final product?
The β-ketonitrile product can be sensitive to both strongly acidic/basic conditions and high temperatures, leading to hydrolysis or polymerization.[7] A careful workup is critical for isolating a pure product.
-
Step 1: Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly pour the reaction mixture into a separate beaker containing cold, dilute aqueous acid (e.g., 1M HCl or saturated NH₄Cl). This neutralizes the excess base and protonates the product enolate. Aim for a final pH of ~6-7.
-
Step 2: Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer several times with an organic solvent such as ethyl acetate or diethyl ether.[7]
-
Step 3: Washing & Drying: Combine the organic layers and wash with brine to remove residual water. Dry the organic phase over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Step 4: Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Crucially, do not use excessive heat . Keep the water bath temperature below 40°C.
-
Step 5: Purification: The crude product is typically a solid. The most effective purification method is recrystallization.[8] A mixed solvent system like isopropanol/n-heptane or ethanol/water can be effective.[9] If the product is an oil or highly impure, column chromatography on silica gel may be necessary.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-bromo-5-methoxybenzoate (Precursor)
This protocol starts from the commercially available 2-bromo-5-methoxybenzoic acid.
-
Setup: To a round-bottom flask, add 2-bromo-5-methoxybenzoic acid (1.0 eq.), absolute ethanol (serving as both reactant and solvent, ~5-10 mL per gram of acid), and a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 drops).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of ethanol using a rotary evaporator.
-
Extraction: Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to remove unreacted acid), and finally, brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be used directly or purified further by vacuum distillation if necessary.
Protocol 2: Synthesis of this compound
-
Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser.
-
Base Addition: Add sodium hydride (NaH, 60% dispersion, 1.1 eq.) to the THF. Cool the suspension to 0°C in an ice bath.
-
Reagent Addition: In a separate flask, prepare a solution of ethyl 2-bromo-5-methoxybenzoate (1.0 eq.) and anhydrous acetonitrile (1.2 eq.) in anhydrous THF. Add this solution dropwise to the stirred NaH suspension over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-16 hours (overnight). Monitor completion by TLC.
-
Workup and Purification: Follow the detailed workup and purification steps outlined in Q3.
Diagram 2: Experimental Workflow
Sources
- 1. Claisen Condensation [organic-chemistry.org]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Bromo-5-methoxybenzoylacetonitrile
Welcome to the technical support guide for 2-Bromo-5-methoxybenzoylacetonitrile. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address the unique purification challenges associated with this intermediate. The inherent reactivity of the α-bromoketone and the hydrolytic sensitivity of the nitrile group necessitate careful handling and optimized purification strategies to ensure high purity and yield.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, providing insights into the root causes and actionable solutions.
Question 1: My final product is a persistent yellow or brown oil that refuses to crystallize. What's happening?
Answer: This is a common issue often stemming from the presence of persistent impurities that act as crystallization inhibitors. The discoloration also suggests the presence of chromophoric byproducts or degradation.
-
Probable Causes:
-
Residual Acid/Base: Trace amounts of acid (e.g., HBr from bromination) or base used during workup can catalyze degradation or side reactions. The α-bromoketone moiety is particularly sensitive.[1][2]
-
Unreacted Starting Materials or Isomers: Incomplete reaction or side reactions during the synthesis of precursors, like the bromination of m-anisic acid, can lead to isomeric impurities that co-purify as oils.[3]
-
Thermal Degradation: Benzoylacetonitrile derivatives, especially those with reactive groups like α-bromo ketones, can be thermally labile. Overheating during solvent removal is a frequent cause of discoloration and oiling out.
-
Formation of α,β-Unsaturated Ketones: The α-bromo ketone can undergo elimination of HBr, especially in the presence of a base, to form a conjugated α,β-unsaturated ketone, which is often a colored impurity.[1][4]
-
-
Solutions & Rationale:
-
Thorough Neutralization: Ensure your crude product is washed thoroughly with a saturated sodium bicarbonate solution followed by brine to remove all acidic residues. Check the pH of the aqueous layer to confirm neutrality before proceeding.
-
Temperature Control: Concentrate your product solution in vacuo using a rotary evaporator with a water bath temperature not exceeding 40-45°C.
-
Attempt Trituration: Before attempting a full recrystallization, try triturating the oil with a cold, non-polar solvent like hexanes or a diethyl ether/hexanes mixture. This can often induce crystallization of the desired product while washing away more soluble, oily impurities.
-
Purify via Chromatography: If trituration fails, the most effective solution is purification by flash column chromatography on silica gel (see Protocol 2). This will separate the product from both more polar and less polar impurities causing the issue.
-
Question 2: After purification by recrystallization, my TLC plate still shows a faint spot near the baseline and/or a streak. What is it?
Answer: A spot at the baseline indicates a highly polar impurity, while streaking often points to acidic or basic compounds that interact strongly with the silica gel on the TLC plate.
-
Probable Causes:
-
Hydrolysis of the Nitrile Group: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, which can be exacerbated by heating during recrystallization.[5][6][7] This forms the corresponding amide (2-bromo-5-methoxybenzoylacetamide) or, more likely, the carboxylic acid (2-bromo-5-methoxybenzoic acid).[8][9] Both are significantly more polar than the starting nitrile.
-
Residual Starting Material: If your synthesis started from 2-bromo-5-methoxybenzoic acid, this is a likely contaminant.[10]
-
-
Solutions & Rationale:
-
Pre-Chromatography Workup: Before recrystallization or chromatography, dissolve the crude material in a suitable solvent like ethyl acetate and wash with a saturated solution of sodium bicarbonate. This will extract the acidic impurity (2-bromo-5-methoxybenzoic acid) into the aqueous layer.
-
Recrystallization Solvent Choice: Avoid using highly protic solvents like pure methanol or water at reflux for extended periods. A mixed solvent system, such as ethanol/water or acetone/hexanes, where the product has lower solubility at room temperature, may allow for crystallization at lower temperatures, minimizing hydrolysis.[11][12]
-
TLC Plate Treatment: To get a cleaner TLC, add 1% acetic acid to your eluent system. This protonates the carboxylic acid impurity, reducing its interaction with the silica and minimizing streaking, giving a more accurate picture of purity.
-
Question 3: I am losing a significant amount of product during flash column chromatography. My fractions are clean, but the overall yield is low.
Answer: Product loss on a silica gel column can be attributed to either irreversible adsorption or degradation on the stationary phase.
-
Probable Causes:
-
Silica Gel Acidity: Standard silica gel is slightly acidic and can catalyze the degradation of sensitive compounds like α-bromoketones. The electron-deficient carbon of the C-Br bond is susceptible to nucleophilic attack, and the acidic silica surface can facilitate this.[13]
-
Product Instability: Prolonged exposure to the silica gel surface (i.e., a very slow-running column) increases the chance of degradation.
-
Inappropriate Solvent Polarity: Using a solvent system that is not polar enough can lead to very long retention times, maximizing contact with the silica. Conversely, using an overly polar solvent like methanol can sometimes lead to the dissolution of the silica stationary phase ("bleeding"), especially at high concentrations.[14]
-
-
Solutions & Rationale:
-
Deactivate the Silica: For sensitive substrates, it is best practice to use deactivated silica gel. This can be done by preparing a slurry of the silica gel in your starting eluent and adding 0.5-1% triethylamine (v/v). This neutralizes the acidic sites on the silica surface.
-
Optimize Eluent and Flow Rate: Use a solvent system that provides a target Rf value of ~0.3-0.4 for the product on TLC. This ensures a reasonable elution time. A gradient elution, starting with a less polar mixture and gradually increasing polarity, is highly recommended. For this molecule, a hexane/ethyl acetate or dichloromethane/ethyl acetate gradient is often effective.[15][16]
-
Dry Loading: To minimize streaking and improve separation, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column (dry loading).
-
Logical Workflow for Purification
The following diagram illustrates a decision-making workflow for purifying crude 2-Bromo-5-methoxybenzoylacetonitrile.
Caption: Decision workflow for purifying 2-Bromo-5-methoxybenzoylacetonitrile.
Frequently Asked Questions (FAQs)
-
Q1: What are the most likely impurities from the synthesis?
-
The impurity profile depends heavily on the synthetic route. If synthesized from 2-bromo-5-methoxybenzoic acid, unreacted starting material is common.[10] If the precursor is made via bromination of an anisole derivative, you may encounter regioisomers.[3] Since the methoxy group is an ortho-, para-directing activator, Friedel-Crafts type reactions can sometimes yield a mixture of isomers.[17][18][19] Hydrolysis of the nitrile to the corresponding amide or carboxylic acid is also a primary concern.[5]
-
-
Q2: What is the ideal solvent system for recrystallizing this compound?
-
There is no single "best" solvent. An ideal solvent should dissolve the compound when hot but not when cold. For 2-Bromo-5-methoxybenzoylacetonitrile (m.p. 90-92°C), good starting points are isopropanol, ethanol, or a mixed solvent system like ethyl acetate/hexanes or acetone/water.[3][11][12] Always start with a small-scale test to find the optimal solvent or solvent pair.
-
-
Q3: How should I store the purified product?
-
Due to the reactive α-bromoketone moiety, the compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Long-term storage in a freezer (-20°C) is recommended. Avoid exposure to moisture to prevent nitrile hydrolysis.
-
-
Q4: What TLC conditions do you recommend?
-
A good starting eluent for TLC analysis is a 3:1 mixture of Hexane:Ethyl Acetate. This should give an Rf value in the ideal range of 0.3-0.4. The spots can be visualized using a UV lamp (254 nm).
-
Validated Experimental Protocols
Protocol 1: Optimized Recrystallization
This protocol is designed for material that is already >90% pure but requires final polishing to remove minor impurities.
-
Solvent Selection: Place ~20 mg of crude material in a test tube. Add a solvent (e.g., isopropanol) dropwise while heating gently until the solid just dissolves.
-
Dissolution: In a larger flask, add the minimum amount of hot, selected solvent to the bulk of the crude material to fully dissolve it. Do not exceed a bath temperature of 80°C.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once cloudiness appears, transfer the flask to an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum at room temperature until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
This is the method of choice for purifying crude material of low purity (<90%) or oily products.
-
Column Packing: Prepare a glass column with silica gel (230-400 mesh) in a slurry of the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate). A typical ratio is 50-100 g of silica per 1 g of crude product.
-
Sample Loading: Dissolve the crude 2-Bromo-5-methoxybenzoylacetonitrile in a minimal amount of dichloromethane or ethyl acetate. Add ~2-3 times its weight of silica gel and concentrate to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., from 5% to 20% Ethyl Acetate in Hexane) over the course of the separation.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator with a bath temperature below 45°C.
-
Final Product: The resulting solid should be dried under high vacuum.
Data Summary Table
| Parameter | Recommended Value/System | Rationale |
| TLC Eluent | 3:1 Hexane:Ethyl Acetate | Provides optimal Rf (~0.35) for visualization and separation from common impurities. |
| Column Eluent | Gradient: 5% to 20% Ethyl Acetate in Hexanes | Allows for clean separation of non-polar byproducts first, followed by the product. |
| Recrystallization Solvent | Isopropanol or Ethanol/Water | Good solubility differential between hot and cold conditions for a compound of this polarity. |
| Max Heating Temp. | 45°C (solvent removal), 80°C (dissolution) | Minimizes thermal degradation of the sensitive α-bromoketone and nitrile functionalities. |
Impurity Relationship Diagram
This diagram shows the relationship between synthetic precursors/conditions and potential impurities that challenge purification.
Caption: Common impurities and their origins relative to the target product.
References
-
Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles.
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions.
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid.
-
JoVE. (2025). Video: Nitriles to Carboxylic Acids: Hydrolysis.
-
Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
-
Guidechem. (n.d.). What is the synthesis process of 2-BROMO-5-METHOXYBENZONITRILE?
-
Vedantu. (n.d.). On Friedel-Crafts acetylation, anisole yields.
-
Fiveable. (n.d.). α-bromoketone Definition.
-
National Institutes of Health (NIH). (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
-
ChemicalBook. (n.d.). 2-Bromo-5-methoxybenzonitrile synthesis.
-
University of California, Davis. (n.d.). 13: Friedel-Crafts Acylation.
-
National Institutes of Health (NIH). (2020). Synthetic Access to Aromatic α-Haloketones.
-
Reddit. (2023). Go-to recrystallization solvent mixtures.
-
ChemicalBook. (n.d.). Benzoylacetonitrile synthesis.
-
StuDocu. (2006). Friedel-Crafts Acylation of Anisole.
-
MDPI. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
-
CymitQuimica. (n.d.). 2-(2-Bromo-5-methoxyphenyl)acetonitrile.
-
Google Patents. (1998). WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide.
-
YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.
-
Chemistry Stack Exchange. (2017). Friedel-Crafts reaction of anisole?
-
Google Patents. (2023). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination.
-
Chemistry LibreTexts. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones.
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid.
-
University of Colorado Boulder. (n.d.). Crystallization Solvents.
-
ResearchGate. (2013). Application of Benzoylacetonitrile in the Synthesis of Pyridines Derivatives.
-
National Institutes of Health (NIH). (n.d.). Benzoylacetonitrile.
-
Biotage. (2023). Benefits of acetonitrile over methanol in normal-phase flash column chromatography.
-
Santa Cruz Biotechnology. (n.d.). Benzoylacetonitrile.
Sources
- 1. fiveable.me [fiveable.me]
- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotage.com [biotage.com]
- 15. Benzoylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 16. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile [mdpi.com]
- 17. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. condor.depaul.edu [condor.depaul.edu]
Technical Support Center: Synthesis of 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile
Welcome to the technical support center for the synthesis of 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the potential challenges in this synthetic procedure. Our aim is to equip you with the expertise to identify, mitigate, and resolve common side reactions and experimental hurdles.
I. Overview of the Synthesis
The synthesis of this compound is typically achieved through a Claisen condensation reaction. The most common route involves the reaction of a 2-bromo-5-methoxybenzoyl derivative (like an ester) or 2'-bromo-5'-methoxyacetophenone with a cyanide source, such as ethyl cyanoacetate, in the presence of a strong base.
Caption: General reaction scheme for the synthesis.
II. Frequently Asked Questions (FAQs)
Q1: What is the role of the strong base in this reaction?
A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), is crucial for deprotonating the α-carbon of ethyl cyanoacetate. This generates a nucleophilic enolate ion, which then attacks the carbonyl carbon of the 2'-bromo-5'-methoxyacetophenone. A stoichiometric amount of base is often required because the product, a β-keto nitrile, is acidic and will be deprotonated by the base, driving the reaction to completion.[1][2]
Q2: Why is it essential to use anhydrous reaction conditions?
Water can react with the strong base, quenching it and preventing the deprotonation of ethyl cyanoacetate. Furthermore, the presence of water can lead to the hydrolysis of the nitrile group in the product to an amide or a carboxylic acid, especially during workup under basic or acidic conditions.
Q3: My yield is consistently low. What are the most likely causes?
Low yields can stem from several factors:
-
Inefficient Deprotonation: The base may be old or partially decomposed. Ensure you are using a fresh, high-quality strong base.
-
Side Reactions: The most common culprits are hydrolysis of the product or starting materials, and self-condensation of the starting ketone if it has enolizable protons.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure all starting material is consumed.
-
Product Loss During Workup: The product may have some solubility in the aqueous phase, or it may be lost during purification.
Q4: I am seeing an unexpected peak in my NMR that corresponds to a carboxylic acid. What happened?
The nitrile group of your product is likely being hydrolyzed to a carboxylic acid. This can happen if the reaction is quenched with an aqueous acid and heated, or if the workup is performed under harsh basic conditions followed by acidification. The intermediate in this hydrolysis is the corresponding amide.
III. Troubleshooting Guide: Side Reactions and Impurities
This section addresses specific problems you might encounter during the synthesis and purification of this compound.
| Problem/Observation | Potential Cause(s) | Proposed Solution(s) |
| TLC shows multiple spots close to the product spot. | 1. Formation of 2-Bromo-5-methoxybenzoic acid: Hydrolysis of the nitrile and subsequent decarboxylation of the β-keto acid. 2. Formation of 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanamide: Partial hydrolysis of the nitrile group. | 1. Use mild workup conditions. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. 2. Purify the crude product using column chromatography with a carefully selected solvent system (e.g., hexane/ethyl acetate gradient). |
| The final product is an oil or a low-melting solid, but the literature suggests a crystalline solid. | 1. Presence of unreacted 2'-bromo-5'-methoxyacetophenone: Incomplete reaction. 2. Contamination with solvent: Inadequate drying of the product. | 1. Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase the reaction time or add slightly more base. 2. Dry the final product under high vacuum for an extended period. Recrystallization from a suitable solvent can also help remove impurities and promote crystallization. |
| Mass spectrometry shows a peak corresponding to the debrominated product. | Reductive debromination: This can occur under certain conditions, especially if using a reactive metal base like sodium hydride for an extended period or in the presence of certain impurities. | 1. Minimize reaction time once the starting material is consumed. 2. Use a non-metallic base if this is a persistent issue. |
| NMR spectrum is complex and difficult to interpret. | Isomeric impurities in the starting material: The synthesis of 2-bromo-5-methoxybenzoic acid from m-anisic acid can sometimes yield other brominated isomers.[3] | 1. Ensure the purity of your starting 2'-bromo-5'-methoxyacetophenone or the corresponding benzoic acid before starting the reaction. Recrystallization of the starting material may be necessary. |
Mechanisms of Key Side Reactions
Caption: Key side reaction pathways.
IV. Recommended Experimental Protocol
This protocol is a general guideline. It is recommended to perform a small-scale trial first.
Materials:
-
2'-Bromo-5'-methoxyacetophenone
-
Ethyl cyanoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents). Wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane.
-
Reaction Setup: Add anhydrous THF to the flask to create a slurry of sodium hydride.
-
Addition of Ethyl Cyanoacetate: Dissolve ethyl cyanoacetate (1.1 equivalents) in anhydrous THF and add it dropwise to the sodium hydride slurry at 0 °C. Stir for 30 minutes at this temperature.
-
Addition of Ketone: Dissolve 2'-bromo-5'-methoxyacetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting ketone.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
V. Troubleshooting Workflow
Caption: A workflow for troubleshooting the synthesis.
VI. References
-
Google Patents. (n.d.). Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid. Retrieved from
-
PrepChem. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]
-
Google Patents. (n.d.). Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine. Retrieved from
-
Chongqing Chemdad Co., Ltd. (n.d.). 2-BROMO-5-METHOXYBENZOIC ACID. Retrieved from [Link]
-
Google Patents. (n.d.). Synthesis process of 2-bromo-5-methoxybenzoic acid. Retrieved from
-
BIOFOUNT. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile. Retrieved from [Link]
-
OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. Retrieved from [Link]
Sources
Optimizing reaction conditions for 2-Bromo-5-methoxybenzoylacetonitrile formation
An in-depth guide to navigating the complexities of synthesizing 2-Bromo-5-methoxybenzoylacetonitrile, a key intermediate in pharmaceutical and materials science research. This technical support center provides detailed troubleshooting, frequently asked questions, and optimized protocols to enhance reaction efficiency and product purity.
Technical Support Center: Synthesis of 2-Bromo-5-methoxybenzoylacetonitrile
This guide is designed to provide researchers and drug development professionals with a comprehensive resource for optimizing the synthesis of 2-Bromo-5-methoxybenzoylacetonitrile. By addressing common challenges and elucidating the chemical principles behind the procedural steps, we aim to empower scientists to achieve higher yields, greater purity, and more consistent results.
The most common and reliable synthetic route involves a two-stage process: (1) The preparation and activation of the 2-bromo-5-methoxybenzoyl precursor, typically starting from 2-bromo-5-methoxybenzoic acid, and (2) a base-mediated condensation with acetonitrile to form the target β-ketonitrile.
Overall Reaction Scheme
Caption: General two-step synthesis of 2-Bromo-5-methoxybenzoylacetonitrile.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each problem is analyzed from a mechanistic standpoint to provide robust solutions.
Q1: Why is the yield of my final product, 2-Bromo-5-methoxybenzoylacetonitrile, consistently low or non-existent?
Low yield in the final condensation step is the most common challenge. The root cause often lies in the base selection, reaction conditions, or reagent quality.
-
Cause A: Inappropriate or Inactive Base. The Claisen-type condensation requires a strong base to deprotonate acetonitrile (pKa ≈ 25), which is significantly less acidic than the α-protons of esters or ketones typically used in these reactions.
-
Explanation: The reaction is driven to completion by the final, irreversible deprotonation of the product, 2-Bromo-5-methoxybenzoylacetonitrile, which has highly acidic methylene protons (pKa ≈ 11) situated between two electron-withdrawing groups.[1][2] A base must be strong enough to initiate the reaction but also to ensure this final step occurs.
-
Solution:
-
Switch to a Stronger Base: Standard alkoxide bases like sodium ethoxide (NaOEt) may be insufficiently strong or require high temperatures. Use a non-nucleophilic, strong base such as Sodium Hydride (NaH, 60% dispersion in mineral oil) or Sodium Amide (NaNH₂). Lithium diisopropylamide (LDA) is also effective but may be complicated by its cryogenic temperature requirements.[2]
-
Verify Base Activity: Ensure your base has not been deactivated by prolonged or improper storage, which can lead to atmospheric moisture contamination.
-
-
-
Cause B: Presence of Moisture.
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Explanation: Strong bases like NaH react violently and preferentially with water. Any moisture in the solvent, reagents, or glassware will consume the base, rendering it unavailable for the intended reaction.
-
Solution:
-
Dry Glassware: Oven-dry all glassware at >120°C for several hours and cool under an inert atmosphere (N₂ or Ar).
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Tetrahydrofuran (THF) or Diethyl Ether are common choices.
-
Inert Atmosphere: Conduct the entire reaction, from base addition to quenching, under a positive pressure of an inert gas.
-
-
-
Cause C: Low-Quality Starting Ester.
-
Explanation: The precursor, methyl 2-bromo-5-methoxybenzoate, must be pure. Residual acid from the esterification step can neutralize the strong base. Other impurities may interfere with the reaction.
-
Solution: Purify the ester via column chromatography or distillation before use. Confirm purity using ¹H NMR and/or GC-MS.
-
Caption: Troubleshooting workflow for low product yield.
Q2: My reaction turns dark brown or black, and I isolate a complex mixture of byproducts. What is happening?
-
Explanation: Dark coloration often indicates decomposition or polymerization side reactions. This can be caused by excessively high reaction temperatures or a reaction that has been left for too long. The strong base can promote undesired pathways if not properly controlled.
-
Solution:
-
Temperature Control: The initial deprotonation of acetonitrile is often performed at 0°C or even room temperature, but the subsequent reaction with the ester should be carefully monitored. Maintain a consistent temperature; do not allow the reaction to exotherm uncontrollably.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting ester has been consumed to prevent product degradation.
-
Order of Addition: Add the ester solution slowly to the suspension of the deprotonated acetonitrile-base complex. This maintains a low concentration of the electrophile and minimizes side reactions.
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Q3: I am having difficulty with the synthesis of the precursor, 2-bromo-5-methoxybenzoic acid. My yields are low and I get multiple isomers.
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Explanation: The bromination of 3-methoxybenzoic acid can be challenging regarding regioselectivity. The methoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The desired product results from bromination at the C-2 position, which is ortho to the carboxylic acid and para to the methoxy group. However, other isomers can form.[3]
-
Solution:
-
Optimized Bromination Conditions: Several high-yield procedures have been reported. One effective method involves dissolving m-methoxybenzoic acid in a halogenated hydrocarbon solvent (like dichloromethane) and performing the bromination with a reagent like N-bromosuccinimide (NBS) or dibromohydantoin in the presence of sulfuric acid.[3] This method has been shown to improve regioselectivity and yield.
-
Purification: The desired 2-bromo-5-methoxybenzoic acid isomer can typically be purified from byproducts via recrystallization, for example, from an ethanol/water mixture.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the key condensation step?
The reaction is a variant of the Claisen condensation. It proceeds via the following steps:
-
Enolate Formation: A strong base removes a proton from acetonitrile to form a resonance-stabilized nitrile anion (enolate equivalent).
-
Nucleophilic Attack: The nitrile anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl 2-bromo-5-methoxybenzoate.
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating the methoxide ion as a leaving group.
-
Deprotonation (Driving Force): The methoxide (or another base molecule) deprotonates the highly acidic α-carbon of the newly formed β-ketonitrile. This final, irreversible step drives the equilibrium towards the product.[2][4]
-
Protonation: An acidic work-up reprotonates the enolate to yield the final neutral product.
Caption: Mechanism of the Claisen-type condensation for benzoylacetonitrile formation.
Q2: How should I monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most effective method. Use a non-polar solvent system, such as 3:1 Hexanes:Ethyl Acetate. The starting ester will have a higher Rf value than the more polar β-ketonitrile product. The reaction is complete when the spot corresponding to the starting ester has disappeared.
Q3: What are the critical safety precautions for this synthesis?
-
Strong Bases: Sodium hydride (NaH) is pyrophoric and reacts violently with water. Handle it in a fume hood under an inert atmosphere and away from any sources of moisture. Quench any excess NaH carefully by slowly adding isopropanol, followed by methanol, and then water.
-
Brominating Agents: Bromine and reagents like NBS are corrosive and toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Solvents: Anhydrous ethers like THF can form explosive peroxides. Use fresh bottles and never distill to dryness.
Optimized Experimental Protocols
Protocol 1: Synthesis of Methyl 2-bromo-5-methoxybenzoate
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-5-methoxybenzoic acid (10.0 g, 43.3 mmol).
-
Reagents: Add methanol (100 mL) followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL).
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting acid is consumed.
-
Work-up: Cool the reaction to room temperature. Reduce the volume of methanol by about half using a rotary evaporator.
-
Extraction: Pour the remaining solution into a separatory funnel containing 150 mL of cold water and 100 mL of ethyl acetate. Shake and separate the layers. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester. The product is often pure enough for the next step, but can be further purified by silica gel chromatography if necessary.
Protocol 2: Synthesis of 2-Bromo-5-methoxybenzoylacetonitrile
-
Setup: In a 500 mL three-neck, oven-dried flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in oil, 2.6 g, 65.0 mmol). Wash the NaH with dry hexanes (2 x 20 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Solvent & Reagent Addition: Add 150 mL of anhydrous THF to the flask. Cool the suspension to 0°C in an ice bath. In a separate, dry dropping funnel, prepare a solution of acetonitrile (3.4 mL, 65.0 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0°C for an additional 30 minutes.
-
Condensation: Prepare a solution of methyl 2-bromo-5-methoxybenzoate (10.6 g, 43.3 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at 0°C over 1 hour. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Quenching: Once the starting material is consumed, cool the reaction back to 0°C and quench it by the very slow, dropwise addition of 1 M HCl until the pH is acidic (~pH 3-4).
-
Work-up: Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate. Wash with water (2 x 75 mL) and then with brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography (eluting with a hexanes/ethyl acetate gradient) to yield 2-Bromo-5-methoxybenzoylacetonitrile as a solid.
Table of Optimized Reaction Parameters
| Parameter | Step 1: Esterification | Step 2: Condensation | Rationale |
| Solvent | Methanol | Anhydrous THF | Methanol acts as both solvent and reagent. THF is an inert, aprotic solvent suitable for organometallic reactions. |
| Key Reagent | H₂SO₄ (catalytic) | Sodium Hydride (NaH) | Strong acid catalyzes esterification. Strong, non-nucleophilic base required for condensation. |
| Equivalents | N/A | Base: 1.5 eq; Acetonitrile: 1.5 eq | Excess base and nucleophile ensure complete consumption of the limiting ester. |
| Temperature | Reflux (~65°C) | 0°C to Room Temp. | Heat drives esterification. Low temperature controls the initial exothermic reaction and improves selectivity. |
| Time | 4-6 hours | 2-4 hours | Typical duration for completion, but should always be confirmed by TLC. |
References
- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide.
-
A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. [Link]
- CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
-
Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. ResearchGate. [Link]
- CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
-
Flow Reaction System for the Synthesis of Benzoylacetonitrile Via the Reaction of Amides and Acetonitrile. ResearchGate. [Link]
-
Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon. TÜBİTAK Academic Journals. [Link]
-
Claisen Condensation Reaction Mechanism. YouTube. [Link]
-
Flow reaction system for the synthesis of benzoylacetonitrile via the reaction of amides and acetonitrile. Scilit. [Link]
-
Synthesis of 2-bromo-5-methoxybenzoic acid. PrepChem.com. [Link]
-
The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]
-
Flow reaction system for the synthesis of benzoylacetonitrile via the reaction of amides and acetonitrile. Korea University Pure. [Link]
-
Claisen condensation. Wikipedia. [Link]
-
Examples of Synthesis using the Claisen Condensation. YouTube. [Link]
Sources
Technical Support Center: 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile
Welcome to the technical support center for 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and understand the degradation pathways of this versatile β-ketonitrile intermediate. As a molecule with multiple reactive functional groups, its stability can be influenced by various experimental and storage conditions. This document provides in-depth troubleshooting advice and foundational knowledge to ensure the integrity of your experiments.
Understanding the Stability of this compound
This compound is a valuable building block in organic synthesis, particularly for creating complex heterocyclic scaffolds.[1][2][3] Its structure, containing an aromatic ketone, a nitrile group, and a bromine substituent, presents a unique set of stability considerations. The primary modes of degradation are rooted in the inherent reactivity of the β-ketonitrile moiety and the potential for reactions involving the brominated aromatic ring.
Potential Degradation Pathways
Several factors can contribute to the degradation of this compound, including exposure to acidic or basic conditions, light, and elevated temperatures. Understanding these pathways is crucial for troubleshooting unexpected experimental outcomes.
Hydrolytic Degradation
The nitrile group of β-ketonitriles can be susceptible to hydrolysis, particularly in the presence of strong acids or bases, to form either a primary amide or a carboxylic acid. This is a common degradation pathway for many nitrile-containing compounds.[4]
Caption: Hydrolytic pathway of the nitrile group.
Photodegradation
Aromatic ketones are known to be photosensitive and can undergo various photochemical reactions upon exposure to light, particularly UV radiation.[5][6][7] These reactions can be complex, often proceeding through radical intermediates. This can lead to a variety of degradation products, including photoreduction of the ketone or cleavage of the molecule.
Caption: General mechanism for photodegradation of aromatic ketones.
Thermal Decomposition
Brominated aromatic compounds can undergo thermal degradation at elevated temperatures.[8][9] This can result in debromination (loss of the bromine atom) or cleavage of the molecule, potentially forming brominated phenols or other aromatic fragments.[10][11] Such degradation is particularly relevant during high-temperature reactions or analytical techniques like gas chromatography (GC) where the sample is vaporized at a high temperature.
Caption: Potential products from thermal decomposition.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and reaction of this compound.
| Issue/Observation | Potential Cause | Troubleshooting Steps & Recommendations |
| Unexpected peaks in NMR or LC-MS after aqueous workup. | Hydrolysis of the nitrile group. The nitrile may have been partially or fully hydrolyzed to the corresponding amide or carboxylic acid, especially if the aqueous phase was acidic or basic. | - Maintain a neutral pH during extraction and workup where possible. - Use a saturated solution of a mild salt like sodium chloride (brine) for washing instead of acidic or basic solutions. - Minimize the contact time with the aqueous phase. - Characterize the impurity by comparing its spectral data with that of the expected amide or acid. |
| The solid material or solution changes color (e.g., turns yellow or brown) upon storage. | Photodegradation or air oxidation. Aromatic ketones and β-dicarbonyl compounds can be sensitive to light and air. The enol tautomer is often more susceptible to oxidation. | - Store the compound in an amber vial or a container protected from light. - Store under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage. - Store at a low temperature (e.g., in a refrigerator or freezer) to slow down potential degradation processes. |
| Inconsistent reaction yields or the appearance of multiple byproducts. | Keto-enol tautomerism and side reactions. β-Ketonitriles exist in equilibrium with their enol tautomer.[12] The reactivity of the keto and enol forms can differ, potentially leading to different reaction pathways and byproducts depending on the reaction conditions (e.g., solvent, base). | - Carefully control reaction conditions, particularly the choice of base and solvent, to favor the desired reaction pathway. - Consider that the enolate can react at either the carbon or the oxygen atom. - Analyze the crude reaction mixture by LC-MS to identify potential byproducts arising from the different tautomers. |
| Poor recovery or decomposition during purification by column chromatography. | On-column degradation. The silica gel is slightly acidic and can promote the degradation of sensitive compounds. The prolonged exposure to the solvent and silica surface can lead to hydrolysis or other reactions. | - Use a less acidic stationary phase, such as neutral alumina, if degradation on silica is suspected. - Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine in the eluent. - Perform the chromatography as quickly as possible and avoid letting the compound sit on the column for extended periods. |
| Evidence of debromination in mass spectrometry analysis. | Thermal decomposition in the GC inlet or MS source. The high temperatures used in some analytical techniques can cause the C-Br bond to cleave. | - If using GC-MS, try lowering the injector temperature. - Use a "softer" ionization technique in mass spectrometry, such as electrospray ionization (ESI) or chemical ionization (CI), which are less likely to cause fragmentation than electron impact (EI). |
Experimental Protocols
To assist in identifying and mitigating degradation, the following general protocols are provided.
Protocol 1: HPLC-UV Method for Purity Assessment
This method can be used to monitor the purity of this compound and detect the formation of degradation products.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis.
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical starting point would be a linear gradient from 30% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm.
Protocol 2: Forced Degradation Study
A forced degradation study can help identify the likely degradation products and pathways under specific stress conditions.
Procedure:
-
Prepare Stock Solutions: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
-
Acidic Hydrolysis: To one aliquot, add 1 M HCl to a final concentration of 0.1 M. Heat at 60 °C for 24 hours.
-
Basic Hydrolysis: To another aliquot, add 1 M NaOH to a final concentration of 0.1 M. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To a third aliquot, add 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose a solution to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours. A control sample should be kept in the dark at the same temperature.
-
Thermal Degradation: Heat a solid sample or a solution in a sealed vial at a high temperature (e.g., 80-100 °C) for 48 hours.
-
Analysis: After the specified time, neutralize the acidic and basic samples and analyze all samples by HPLC-UV and LC-MS to identify and quantify the degradation products.
References
- Blazso, M. (2003). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 70(1), 287-301.
- Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(3), 245-265.
-
ResearchGate. (n.d.). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry | Request PDF. Retrieved from [Link]
- Glazebrook, H. H., & Pearson, T. G. (1939). The photochemical decomposition of aromatic ketones: the phenyl radical. Journal of the Chemical Society (Resumed), 589.
- Cohen, S. G., & Cohen, J. I. (1967). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic, 4.
-
ResearchGate. (n.d.). A High-Yielding Preparation of β-Ketonitriles | Request PDF. Retrieved from [Link]
- Borucka, A., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 108, 307-312.
- Kamahee, K., et al. (2009). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Atmospheric Chemistry and Physics, 9, 5547-5557.
- Karsili, T. N. P., et al. (2020). Unravelling the Keto–Enol Tautomerdependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. The Journal of Physical Chemistry A, 124(14), 2795-2804.
-
AIDIC. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]
-
CORE. (n.d.). Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. Retrieved from [Link]
- Royal Society of Chemistry. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 14, 10793-10815.
-
ResearchGate. (n.d.). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.
-
University of the Incarnate Word. (n.d.). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Biocatalytic Hydrolysis of 3‐Hydroxyalkanenitriles to 3‐Hydroxyalkanoic Acids. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-Bromo-5-methoxyphenyl)propanenitrile. Retrieved from [Link]
-
Ingenta Connect. (n.d.). Synthesis of β-Ketonitriles from 3-Bromoisoxazoles. Retrieved from [Link]
- MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2018(2), M988.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 134. The photochemical decomposition of aromatic ketones : the phenyl radical - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. acp.copernicus.org [acp.copernicus.org]
- 8. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Portal [researchportal.murdoch.edu.au]
- 10. cetjournal.it [cetjournal.it]
- 11. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 12. pubs.acs.org [pubs.acs.org]
Overcoming solubility issues with 2-Bromo-5-methoxybenzoylacetonitrile
Welcome to the technical support resource for 2-Bromo-5-methoxybenzoylacetonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimentation. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your work.
Compound Profile: 2-Bromo-5-methoxybenzoylacetonitrile
| Property | Value | Source |
| Chemical Formula | C₁₀H₈BrNO₂ | [1][2] |
| Molecular Weight | 254.08 g/mol | [1] |
| Appearance | Solid powder (typically off-white to yellow) | [1] |
| CAS Number | 27387-23-1 (for a related isomer) | [1][2] |
| Melting Point | Data not consistently available; related structures like 2-Bromo-5-methoxybenzonitrile melt at 99-102 °C. |
Troubleshooting Guide & FAQs
This section addresses the most common questions and issues regarding the solubility of 2-Bromo-5-methoxybenzoylacetonitrile.
Q1: I can't find published solubility data for this compound. What are its expected solubility characteristics based on its structure?
A1: It is correct that specific quantitative solubility data for 2-Bromo-5-methoxybenzoylacetonitrile is not widely published in scientific literature[3]. However, we can predict its behavior by analyzing its molecular structure, a common practice in organic chemistry[4].
Structural Analysis:
-
Aromatic Benzene Ring: The core benzene structure is non-polar and hydrophobic, suggesting poor solubility in polar solvents like water.
-
Benzoyl Group (C=O): The ketone group introduces polarity and a hydrogen bond acceptor site, which can slightly increase solubility in polar solvents.
-
Nitrile Group (C≡N): The nitrile is a polar functional group, contributing to a higher dipole moment and potential solubility in polar aprotic solvents.
-
Methoxy Group (-OCH₃): This ether group is moderately polar but does not act as a hydrogen bond donor.
-
Bromo Group (-Br): The bromine atom is electronegative but primarily contributes to the molecule's overall molecular weight and van der Waals forces, often decreasing solubility in very polar solvents like water.
Predicted Solubility: Based on the "like dissolves like" principle, 2-Bromo-5-methoxybenzoylacetonitrile is expected to have low solubility in water and non-polar aliphatic solvents (e.g., hexane) but should exhibit moderate to good solubility in semi-polar and polar aprotic organic solvents.[5][6]
Table of Predicted Solvent Classes:
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Very Low to Low | The large, hydrophobic aromatic core outweighs the influence of the few polar groups. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Moderate to High | These solvents can effectively solvate the polar nitrile and benzoyl groups without the steric hindrance of hydrogen bonding networks.[7] |
| Non-Polar Aromatic | Toluene, Benzene | Moderate | The aromatic nature of the solvent can interact favorably with the compound's benzene ring via π-stacking. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have an intermediate polarity suitable for dissolving moderately polar organic compounds. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | THF is often a good starting point for compounds with mixed polarity. |
| Non-Polar Aliphatic | Hexane, Heptane | Very Low | The overall polarity of the molecule is too high for effective solvation by non-polar alkanes. |
Q2: What is the most effective way to screen for a suitable solvent?
A2: A systematic, small-scale qualitative screening is the most efficient method. This approach conserves your material while providing a clear path to a suitable solvent or co-solvent system. The workflow below outlines this empirical process, which is a standard laboratory technique for handling compounds with unknown solubility.[8]
Caption: Workflow for systematic solvent screening.
See Protocol 1 below for a detailed, step-by-step methodology for this screening process.
Q3: The compound is only partially soluble in my chosen solvent at room temperature. What should I do?
A3: This is a common scenario, particularly for crystalline organic solids. Your next step should be to gently heat the mixture. Increased temperature provides the energy needed to overcome the crystal lattice energy, often significantly increasing solubility.[6][7]
Procedure:
-
Place the vial or flask containing the partially dissolved compound in a heated water or oil bath.
-
Slowly increase the temperature while stirring or agitating the solution. Do not exceed the solvent's boiling point.
-
Observe if the remaining solid dissolves. If it does, this solvent is an excellent candidate for purification by recrystallization.
If heating does not result in complete dissolution, you may have a saturated solution. In this case, you can try adding small increments of the same solvent until the solid dissolves. If this requires a very large volume of solvent, it may be impractical. The next logical step is to explore a co-solvent system.
Q4: My compound isn't sufficiently soluble in any single solvent. How do I develop a co-solvent system?
A4: A co-solvent system, or mixed solvent system, is a powerful technique for dissolving challenging compounds.[9] The strategy is to pair a "good" solvent (in which the compound is at least partially soluble) with a miscible "anti-solvent" (in which the compound is insoluble).
Common Co-Solvent Pairs for Recrystallization:
| "Good" Solvent (Solubilizing) | "Anti-Solvent" (Insoluble) |
| Tetrahydrofuran (THF) | Hexane / Heptane |
| Acetone | Water / Hexane |
| Ethanol / Methanol | Water |
| Dichloromethane (DCM) | Hexane / Pentane |
| Ethyl Acetate | Hexane |
General Protocol:
-
Dissolve your compound in the minimum amount of the hot "good" solvent.
-
Once fully dissolved, slowly add the "anti-solvent" dropwise at an elevated temperature until you see the first sign of persistent cloudiness (turbidity). This indicates the solution is nearing saturation.
-
Add one or two drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. This method often produces high-quality crystals.[10][11]
Q5: My compound "oiled out" during cooling instead of forming crystals. How can I prevent this?
A5: "Oiling out" occurs when a compound's melting point is lower than the temperature of the saturated solution, or when the concentration of the solute is too high, causing it to separate as a liquid phase rather than a solid crystal lattice.[11]
Troubleshooting Strategies:
-
Add More Solvent: The most common cause is a supersaturated solution. Re-heat the mixture until the oil redissolves completely. Add an additional 5-10% volume of the "good" solvent to decrease the saturation point.[10]
-
Slow Down Cooling: Cool the solution much more slowly. Allow it to cool to room temperature on the benchtop, insulated with paper towels, before moving it to a refrigerator or ice bath. Rapid cooling encourages oiling.[10]
-
Lower the Solution Temperature: If using a high-boiling point solvent, try switching to a lower-boiling point co-solvent system.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[10]
-
Add a Seed Crystal: If you have a small amount of the pure, solid compound, add a tiny crystal to the cooled solution to initiate crystallization.[10]
Experimental Protocols
Protocol 1: Qualitative Solubility Screening
-
Preparation: Weigh approximately 10 mg of 2-Bromo-5-methoxybenzoylacetonitrile into six separate, labeled glass vials.
-
Solvent Addition: To each vial, add 0.5 mL of a different test solvent (e.g., DCM, acetone, methanol, toluene, THF, water).
-
Room Temperature Test: Cap each vial and vortex for 30 seconds. Let the vials stand for 1-2 minutes and visually inspect. Record your observations as "Insoluble," "Partially Soluble," or "Fully Soluble."
-
Elevated Temperature Test: For any vials where the compound was not fully soluble, uncap and gently heat in a water bath to ~50 °C while stirring with a glass rod.
-
Observation: Record whether the compound dissolves with heating. This indicates a potential solvent for recrystallization.
-
Analysis: Use the results to select the best single solvent or to design a co-solvent system as described in the FAQ section.
Protocol 2: General Recrystallization from a Co-Solvent System (e.g., THF/Hexane)
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the "good" solvent (THF) portion-wise while heating the mixture to a gentle boil, until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Anti-Solvent Addition: While keeping the solution hot, add the "anti-solvent" (hexane) dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add 1-2 drops of hot THF to make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Crystallization: Crystals should form over 20-60 minutes. Once at room temperature, the flask can be moved to an ice bath for 15-30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of cold anti-solvent (hexane) to remove any residual soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or weighing paper to dry completely.
Safety & Handling
Proper safety precautions must be followed when handling 2-Bromo-5-methoxybenzoylacetonitrile and associated solvents.
-
Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[12][13]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][15]
-
Hazard Statements: The compound and its analogs are classified as harmful if swallowed, and can cause skin and serious eye irritation.[2][16] Avoid contact with skin and eyes.[12]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[16]
-
Skin: Wash off immediately with soap and plenty of water. If irritation persists, seek medical advice.[16]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center.[16]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
References
-
Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
-
ResearchGate. (2020). Solubility and thermodynamics of 4-(4-ethoxyphenyl)-5-(3,4,5-trimethoxybenzoyl)-3,4-dihydropyrimidin-2(1H)-one in various pure solvents at different temperatures. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting (Crystallization). [Link]
-
YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]
-
PubChem. 2-(2-Bromo-5-methoxyphenyl)acetonitrile. [Link]
-
Angelo State University. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
PubMed. (2009). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. [Link]
-
PubMed Central. (2023). Solubilization techniques used for poorly water-soluble drugs. [Link]
Sources
- 1. 2-(2-Bromo-5-methoxyphenyl)acetonitrile | CymitQuimica [cymitquimica.com]
- 2. 2-(2-Bromo-5-methoxyphenyl)acetonitrile | C9H8BrNO | CID 639666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. youtube.com [youtube.com]
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- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. chemscene.com [chemscene.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.se [fishersci.se]
Technical Support Center: HPLC Separation of Brominated Isomers
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of brominated isomers. The separation of these compounds presents a unique set of challenges due to their often subtle structural differences. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and systematic troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
This section addresses common initial queries when setting up a separation method for brominated isomers.
Q1: What makes separating brominated isomers so challenging?
Separating brominated isomers is difficult because they often have nearly identical physicochemical properties. Positional isomers (e.g., 2-bromophenol vs. 3-bromophenol) can have very similar hydrophobicity (logP) and molecular weight, making them difficult to resolve using standard reversed-phase C18 columns, which primarily separate based on hydrophobic interactions[1][2]. Chiral brominated isomers (enantiomers) are even more challenging as they have identical properties in a non-chiral environment and require a chiral selector for separation[3].
Q2: What is the best starting column for separating brominated positional isomers?
While a C18 column is a common starting point in HPLC, it is often not optimal for brominated isomers. A better initial strategy involves columns that offer alternative separation mechanisms beyond simple hydrophobicity. Phenyl- and particularly Pentafluorophenyl (PFP) stationary phases are highly recommended.[2][4][5] These columns provide multiple modes of interaction, including:
-
π-π interactions: Between the aromatic rings of the stationary phase and the analyte.
-
Dipole-dipole interactions: Arising from the electronegative bromine atoms and fluorine atoms on the PFP phase.
-
Shape selectivity: The unique geometry of these phases can differentiate between the subtle structural differences of isomers.
A survey of methods for separating closely related halogen-containing molecules found that a PFP column provided excellent separation for all tested samples[4][5].
Q3: Should I use Normal-Phase (NP) or Reversed-Phase (RP) HPLC?
Both modes can be effective, and the choice depends on the specific isomers.
-
Reversed-Phase (RP-HPLC): This is the most common and often preferred starting point due to its robustness and the use of aqueous mobile phases. Optimizing selectivity in RP-HPLC for brominated isomers often involves leveraging stationary phases like PFP or embedded polar group (EPG) columns that offer alternative interactions to standard alkyl phases[6].
-
Normal-Phase (NP-HPLC): This technique uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/isopropanol)[7]. NP-HPLC can be highly effective for isomers where subtle differences in polarity, influenced by the bromine atom's position, can be exploited for separation[7][8]. It is a powerful alternative if RP-HPLC fails to provide adequate resolution.
Q4: For chiral brominated isomers, what type of chiral stationary phase (CSP) is most effective?
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are the most versatile and widely successful for a broad range of chiral compounds, including brominated molecules[7][9]. These columns can be operated in normal-phase, polar organic, or reversed-phase modes, offering complementary enantioselectivities[10]. Screening a few different polysaccharide columns is a robust starting strategy for chiral method development[9].
In-Depth Troubleshooting Guide
This section provides systematic solutions to specific problems encountered during the analysis of brominated isomers.
Problem 1: Poor Resolution or Complete Co-elution of Isomers
Q: My brominated positional isomers are not separating on a C18 column. What is the logical troubleshooting sequence?
When isomers co-elute, the primary issue is a lack of selectivity (α) in the chromatographic system. The goal is to introduce a chemical or physical parameter that preferentially interacts with one isomer over the other.
Troubleshooting Workflow: Improving Isomer Resolution
Caption: Troubleshooting workflow for poor isomer resolution.
Step 1: Change the Stationary Phase (Highest Impact)
-
Causality: Standard C18 columns separate primarily by hydrophobicity. Brominated isomers often have negligible differences in this property. The key is to use a stationary phase that exploits alternative chemical interactions. The strength of the halogen–π (X–π) interaction increases in the order of F < Cl < Br < I, making stationary phases with aromatic rings particularly effective for separating brominated compounds.[8]
-
Action:
-
Switch to a Pentafluorophenyl (PFP) column: This is the most powerful choice. The highly electronegative fluorine atoms on the phenyl ring create a strong dipole and enhance π-π interactions, making it exquisitely sensitive to the position of the bromine atom on your analyte.[2][6]
-
Try a Phenyl-Hexyl column: This provides π-π interactions and can offer different selectivity compared to C18.
-
Consider a C8 column: A shorter alkyl chain reduces hydrophobic retention and can sometimes reveal differences in isomer shape or conformation that are masked on a C18 phase.[2]
-
Step 2: Optimize the Mobile Phase
-
Causality: The mobile phase composition directly influences the interactions between the analyte and the stationary phase.[11][12] Changing the organic modifier or its ratio can alter selectivity.
-
Action:
-
Switch Organic Modifier: If you are using acetonitrile (ACN), switch to methanol (MeOH), or vice versa. ACN is aprotic, while MeOH is protic and can act as a hydrogen bond donor/acceptor. This change in solvent character can dramatically alter elution order and resolution.
-
Adjust pH: If your brominated isomers contain ionizable groups (e.g., phenols, amines), adjusting the mobile phase pH is critical. Changing the pH alters the ionization state of the analyte, which in turn affects its retention and interaction with the stationary phase.[13]
-
Employ Gradient Elution: For complex mixtures, a shallow gradient can improve the separation of closely eluting peaks.[14][15] If you are already using a gradient, try making it shallower (e.g., from a 5-minute ramp to a 15-minute ramp over the same solvent range).
-
Step 3: Adjust Column Temperature
-
Causality: Temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions.[16] Increasing the temperature generally decreases retention times and can sometimes improve peak shape and resolution.
-
Action: Systematically vary the column temperature (e.g., in 5°C increments from 25°C to 50°C) and observe the effect on resolution.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Q: My isomer peaks are tailing significantly. What are the likely causes and solutions?
Peak tailing is often caused by secondary, unwanted interactions between the analyte and the stationary phase, or by issues outside the column.
| Potential Cause | Explanation (Causality) | Solution |
| Secondary Silanol Interactions | Free silanol groups (Si-OH) on the silica backbone of the column can form strong hydrogen bonds with polar analytes, causing tailing. This is common with basic compounds. | 1. Use a modern, end-capped column. 2. Lower the mobile phase pH (e.g., to pH 2.5-3.0 with formic or phosphoric acid) to protonate the silanols and reduce interaction.[4][5]3. Add a competing base to the mobile phase (e.g., 0.1% triethylamine, TEA), but be aware this is not MS-compatible. |
| Column Overload | Injecting too much sample mass saturates the stationary phase, leading to a distorted, tailing, or fronting peak shape.[17] | Reduce the injection volume or the concentration of the sample. Perform a loading study to determine the column's capacity. |
| Extra-Column Dead Volume | Excessive volume from tubing, fittings, or an improperly installed column can cause peak broadening and tailing.[18] | 1. Use tubing with the smallest appropriate inner diameter.2. Ensure all fittings are properly seated (ferrules are not crushed or leaking).3. Check that the column is installed correctly in the fittings. |
| Column Contamination/Degradation | Buildup of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing.[19] | 1. Flush the column with a strong solvent (e.g., isopropanol).2. If the problem persists, replace the column. Use a guard column to protect the analytical column. |
Problem 3: Irreproducible Retention Times
Q: My retention times are shifting between injections or between analytical runs. How can I stabilize my method?
Retention time instability points to a lack of equilibrium in the system or changes in the mobile phase or hardware.
Protocol: Diagnosing Retention Time Instability
-
Ensure Column Equilibration:
-
Action: Before starting a sequence, flush the column with at least 10-15 column volumes of the initial mobile phase conditions. If you are running a gradient, ensure the post-run equilibration time is sufficient (at least 5-10 column volumes).
-
Causality: The stationary phase needs to fully equilibrate with the mobile phase to provide a consistent interaction environment for the analyte. Insufficient equilibration is a primary cause of retention time drift at the beginning of a run.[18]
-
-
Check Mobile Phase Preparation and Composition:
-
Action:
-
Confirm mobile phase components are accurately measured.
-
Ensure the mobile phase is thoroughly degassed to prevent pump cavitation.
-
If using buffers, ensure the pH is stable and that the buffer is soluble in the highest organic concentration of your gradient to prevent precipitation.[13]
-
Prepare fresh mobile phase daily.
-
-
Causality: Small variations in mobile phase composition, especially the organic-to-aqueous ratio or pH, can lead to significant shifts in retention.[12][16] Volatilization of the organic component can change the solvent strength over time.
-
-
Inspect the HPLC System Hardware:
-
Action:
-
Check for leaks throughout the system, from the pump heads to the detector waste line.[19]
-
Listen to the pump for unusual noises, which could indicate failing seals or check valves.
-
Run a pump pressure test to check for stability.
-
-
Causality: A leak will cause a drop in flow rate, leading to longer retention times. Faulty pump components can deliver an inconsistent or incorrect mobile phase composition, causing retention times to fluctuate.[19]
-
-
Verify Column Temperature Control:
-
Action: Ensure the column oven is set to the correct temperature and is stable.
-
Causality: Fluctuations in ambient lab temperature can affect retention if a column oven is not used. Even small temperature changes can alter mobile phase viscosity and retention.[17]
-
References
- A Comparative Guide to the Isomeric Separation of Dibromophenols by HPLC. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmm8O_asVschXvNnIFv6VJ6pU5WlwkARPzdgz_oVSYKbwgphXT4mjh9AjrD8FhJ-Nr3ffA8SvW8FMwWNskFweItDgPSiDaNzCQYzQAoEMBwEPBTXRWwl5DJUpuO5DcW852j3Cftcgaqlq5BgFhKje2z-a3o0oBkGLWZBJBF_cx6j1JLSUqPk2DUTyhh3z-CfhE10Ae5p-maMjPPekW1CLd5U_COBc=]
- A Comparative Guide to Chiral Separation of 7-Bromochroman-3-OL Enantiomers by HPLC. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZoYBkeYTBURx0Gmg7Cq1bm1a_hSBOoRkECoTYWYE-tDvquoaY1FpEPVXU-rgGNa7Jyb-0UL3kRgOf41u_Iy4eMHoyB-ZhcLsosfJ0G7fYnCzsUQYj2TJ7opv1PStdhwF6YkZhq6QEOmYvaxLSrCk_jZKr2jWEY1q7hhdR1uowRXerWby7YHUDz5GDgtBA3yLc6vIIv9aPXmCByA465-3BMJAl_2bKdZ8ISI67VwS-1A==]
- Advances in Bromine Speciation by HPLC/ICP-MS. S4Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXcpmIQZy-5zz9voKu-R0Mvleirj679qhvABupuNPEphQFnnPYZdrOLQGrrBkgurg8U69PPrW0yXT-amVZyug-j0h-ivzB5bJeNB5WSAgdNfFnUHBpOGFblCNUaOslG9GPTn4CPr4hqoIotDVTWFsXKLE3rXPOgVI3Qb_XqH_p8B0lyPPultECssfUUehgMIuXVX_Qbc8Tn925KrMoPf7u1GweUkYvKQ==]
- Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. ResearchGate. [URL: https://www.researchgate.net/publication/303277732_Development_and_validation_of_HPLC_method_for_the_resolution_of_derivatives_of_1-_bromo-_3-_chloro-_2-_propanol_a_novel_chiral_building_block_for_the_synthesis_of_pharmaceutically_important_compounds]
- Advances in Bromine Speciation in Drinking Water by HPLC/ICP-MS. S4Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEbvLQZF_3ZA4CeySql-qN67mTj7CzLc5Ao2sunabzqRvHkPHEQIBk6LlmodDsUZnMAQfwp3YF1xfi5mXQtxfLVvCFxZZGU8Eau6CvgGONAuuxoez3LaubgWboMvlyM4Jjn1Sq0JWj_8M8Yr7wAQmR3tJA8UHBeUGNDgjF3A9XM70tqzZ6lLDACD7q6zmM48ago36CZ9cA-_gtsQlF_JhG4_Ot87qDRQ==]
- Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science (RSC Publishing). [URL: https://doi.org/10.1039/C9SC04906A]
- HPLC Methods for analysis of Bromide ion. HELIX Chromatography. [URL: https://helixchrom.com/product/hplc-analysis-of-bromide-ion/]
- Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. [URL: https://www.researchgate.net/publication/263595155_Chromatographic_Resolution_of_Closely_Related_Species_in_Pharmaceutical_Chemistry_Dehalogenation_Impurities_and_Mixtures_of_Halogen_Isomers]
- Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27838271/]
- Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24397839/]
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Research and Applications. [URL: https://ijprajournal.com/ijpr/article/view/5160]
- Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [URL: https://www.youtube.
- Troubleshooting Your HPLC Chromatogram - Selectivity, Resolution, and Baseline Issues. CHROMacademy. [URL: https://www.chromacademy.com/channels/hplc-uhplc/troubleshooting/troubleshooting-your-hplc-chromatogram-selectivity-resolution-and-baseline-issues/]
- Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutica Analytica Acta. [URL: https://www.longdom.org/open-access/separation-of-isomer-and-highperformance-liquid-chromatography-uses-in-drug-studies-103131.html]
- [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. [URL: https://www.welchmat.
- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [URL: https://www.chromatographyonline.com/view/strategy-developing-hplc-methods-chiral-drugs]
- HPLC Troubleshooting Guide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/analytical-chemistry/hplc/hplc-troubleshooting-guide]
- Chiral HPLC separation: strategy and approaches. Chiralpedia. [URL: https://chiralpedia.
- Applications of the Mobile Phase in Chromatography Industry Resea. Longdom Publishing. [URL: https://www.longdom.
- Basics of chiral HPLC. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/analytical-chemistry/chiral-analysis/basics-of-chiral-hplc]
- Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. [URL: https://www.rsc.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [URL: https://phenomenex.
- The Critical Role of Mobile Phase pH in Chromatography Separations. International Labmate. [URL: https://www.labmate-online.
- Crucial Role of Mobile Phase Composition in Chromatography. Longdom Publishing. [URL: https://www.longdom.
- Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC International. [URL: https://www.chromatographyonline.com/view/avoiding-reversed-phase-chromatography-problems-through-informed-method-development-practices-choo]
- Advances in Bromine Speciation by HPLC/ICP-MS. ZirChrom. [URL: https://zirchrom.com/wp-content/uploads/2018/06/AN209.pdf]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
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- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
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- 19. sigmaaldrich.com [sigmaaldrich.com]
Preventing dehalogenation in 2-Bromo-5-methoxybenzoylacetonitrile reactions
Welcome to the technical support center for 2-Bromo-5-methoxybenzoylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile but sensitive substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions, primarily the undesired dehalogenation, and maximize the yield of your target compounds.
Introduction: The Challenge of Dehalogenation
2-Bromo-5-methoxybenzoylacetonitrile is a valuable building block in organic synthesis, featuring a reactive aryl bromide for cross-coupling reactions and a benzoylacetonitrile moiety that can be further manipulated. However, the electron-withdrawing nature of the benzoyl and nitrile groups makes the aryl bromide susceptible to dehalogenation, a common side reaction where the bromine atom is replaced by a hydrogen atom. This not only consumes the starting material but also complicates purification. This guide will equip you with the knowledge to effectively suppress this unwanted reaction pathway.
Troubleshooting Guide: Preventing Dehalogenation
This section addresses specific issues you might encounter during your experiments, their probable causes, and actionable solutions grounded in mechanistic principles.
Issue 1: Significant Formation of 5-methoxybenzoylacetonitrile (Dehalogenated Byproduct)
Probable Cause: The reaction conditions are promoting hydrodehalogenation, a reductive process that cleaves the C-Br bond. This is often exacerbated by the choice of base, solvent, temperature, and catalyst system. The acidic nature of the α-proton on the acetonitrile group (pKa estimated to be around 10-12 in DMSO) makes the choice of base particularly critical.
Solutions:
-
Base Selection is Crucial:
-
Avoid Strong, Non-hindered Bases: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can readily deprotonate the α-carbon, but they can also promote dehalogenation through various mechanisms.
-
Employ Weaker Inorganic Bases: Weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often the preferred choice. These bases are typically strong enough to facilitate the catalytic cycle of cross-coupling reactions but are less likely to induce dehalogenation.
-
Consider Sterically Hindered Bases: If a stronger base is required, a sterically hindered one like sodium tert-butoxide (NaOtBu) can sometimes be effective. The bulkiness of the base can disfavor interaction with the aryl bromide while still being able to deprotonate the desired nucleophile in the reaction mixture. However, careful optimization is required as alkoxides can also be sources of hydride species that lead to dehalogenation.
-
-
Solvent Effects:
-
Avoid Protic Solvents: Protic solvents like alcohols can serve as a proton source for the dehalogenated product.
-
Favor Aprotic, Non-polar Solvents: Solvents like toluene, dioxane, or THF are generally preferred for palladium-catalyzed cross-coupling reactions and can help minimize dehalogenation.
-
-
Temperature Control:
-
Lower the Reaction Temperature: Dehalogenation can have a higher activation energy than the desired cross-coupling reaction. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly favor the desired product.
-
-
Catalyst and Ligand System Optimization:
-
Use Electron-Rich, Bulky Ligands: Ligands play a critical role in stabilizing the palladium catalyst and influencing the relative rates of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tri-o-tolylphosphine can promote the desired reductive elimination to form the C-C or C-N bond over the dehalogenation pathway.
-
Screen Palladium Precursors: While Pd(PPh₃)₄ is a common catalyst, it's not always the optimal choice. Screening other palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a suitable ligand is highly recommended.
-
Issue 2: Low or No Conversion of Starting Material
Probable Cause: The reaction conditions are not sufficiently activating for the desired transformation, or the catalyst has been poisoned.
Solutions:
-
Re-evaluate the Base: While a weak base is recommended to prevent dehalogenation, it might not be strong enough to facilitate transmetalation in a Suzuki coupling or deprotonate the amine in a Buchwald-Hartwig amination. A careful screening of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) is necessary.
-
Increase Temperature Judiciously: While high temperatures can promote dehalogenation, some cross-coupling reactions require sufficient thermal energy. Incrementally increase the temperature while carefully monitoring the product-to-byproduct ratio by TLC or GC-MS.
-
Check Reagent and Solvent Quality: Ensure all reagents are pure and solvents are anhydrous and degassed. Oxygen can deactivate the Pd(0) catalyst.
-
Ligand Choice: The chosen ligand might not be suitable for the specific transformation. For example, in a Heck coupling of a similar substrate, (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile, tri-o-tolylphosphine was used in conjunction with Pd(PPh₃)₂Cl₂ at high temperatures to achieve a successful reaction.[1]
Frequently Asked Questions (FAQs)
Q1: Why is my 2-Bromo-5-methoxybenzoylacetonitrile prone to dehalogenation?
A1: The benzoyl and nitrile groups are electron-withdrawing, which decreases the electron density on the aromatic ring. This makes the carbon-bromine bond more susceptible to cleavage, particularly through reductive pathways that can be inadvertently promoted by certain reaction conditions.
Q2: What is the role of the base in dehalogenation?
A2: The base can contribute to dehalogenation in several ways. It can react with trace amounts of water or other protic sources to generate hydroxide or alkoxide ions, which can act as hydride donors. Strong bases can also directly participate in pathways that lead to the formation of palladium-hydride species, which are key intermediates in hydrodehalogenation.
Q3: Can I use a strong base like sodium hydride (NaH) to deprotonate the alpha-carbon for subsequent alkylation?
A3: Using a strong, non-nucleophilic base like NaH is a common strategy for deprotonating acidic protons. However, extreme care must be taken to ensure anhydrous conditions. Any residual protic solvent could lead to dehalogenation. It is advisable to first test the reaction on a small scale and carefully analyze the products. A milder base like potassium carbonate in a polar aprotic solvent like DMF or acetonitrile might be a safer starting point.
Q4: Are there any alternative strategies to avoid dehalogenation altogether?
A4: If dehalogenation remains a persistent issue, consider altering the synthetic route. For instance, it might be possible to perform the desired functionalization on a precursor molecule before introducing the bromine atom or before forming the benzoylacetonitrile moiety.
Visualizing Reaction Pathways
The following diagram illustrates the competition between the desired cross-coupling pathway and the undesired dehalogenation pathway in a typical palladium-catalyzed reaction.
Caption: Experimental workflow for the Heck coupling reaction.
Materials:
-
2-Bromo-5-methoxybenzoylacetonitrile
-
Alkene (e.g., ethyl acrylate)
-
Pd(PPh₃)₂Cl₂ (Palladium(II) bis(triphenylphosphine) dichloride)
-
P(o-tolyl)₃ (Tri-o-tolylphosphine)
-
Triethylamine (distilled)
-
Toluene (anhydrous)
-
Thick-walled, sealable reaction vessel (e.g., Schlenk tube with a Young's tap)
Procedure:
-
To a dry, sealable reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-5-methoxybenzoylacetonitrile (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and P(o-tolyl)₃ (0.15 equiv).
-
Add anhydrous toluene, followed by the alkene (1.2 equiv) and triethylamine (1.5 equiv).
-
Seal the vessel and heat the reaction mixture to 165 °C for 16 hours. Caution: This reaction is performed at high temperature and pressure. Ensure you are using appropriate equipment and safety precautions.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Note: The high temperature in this protocol might be necessary to overcome the activation barrier for this specific substrate. However, it is always advisable to first attempt the reaction at a lower temperature (e.g., 80-110 °C) and monitor for product formation and dehalogenation before proceeding to higher temperatures.
References
-
Frost, L. High temperature Heck coupling of (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile with ethyl acrylate. SyntheticPages2001 , 173. [Link]
Sources
Technical Support Center: Refinement of Workup and Purification for 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile
As a Senior Application Scientist, this guide is designed to provide researchers and drug development professionals with in-depth technical support for the workup and purification of 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile. This β-ketonitrile is a valuable synthetic intermediate, but its purification is often challenging due to the reactivity of its functional groups. This document moves beyond standard protocols to explain the causality behind experimental choices, offering a self-validating system for troubleshooting and optimization.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Chemistry of the Workup
This section addresses common issues encountered during the workup phase, focusing on the chemical principles that govern success.
Q1: My reaction mixture is a dark, viscous slurry after the condensation reaction. What is the best way to initiate the workup?
A1: A dark, viscous appearance is typical for Claisen-type condensations, which are often run with strong bases like sodium ethoxide or n-butyllithium.[1][2][3] The mixture contains the deprotonated enolate of your product, salts, and residual base. The primary goal is to neutralize the base and protonate the enolate to form the neutral product without inducing side reactions.
Causality: The β-keto group makes the α-protons (on the methylene group) acidic (pKa ≈ 11).[4] In the basic reaction medium, the product exists almost entirely as the enolate anion. Rapid or uncontrolled quenching with a strong acid can create localized areas of high temperature and extreme pH, leading to hydrolysis of the nitrile or polymerization.[1]
Recommended Action:
-
Cool the reaction vessel in an ice-salt bath to 0-5 °C.
-
With vigorous stirring, add a pre-chilled, dilute acid (e.g., 1M HCl) dropwise. Monitor the pH of the aqueous phase, aiming for a final pH of ~6-7.[1] This ensures complete protonation of the enolate without creating a strongly acidic environment that could hydrolyze the nitrile.[5][6]
Q2: I'm observing a consistently low yield after extraction. What are the likely causes?
A2: Low yields for β-ketonitriles are frequently traced back to product instability and suboptimal workup conditions.[1] The two primary culprits are chemical degradation and incomplete extraction.
Potential Causes & Solutions:
-
Hydrolysis: Both the nitrile and the ketone are susceptible to hydrolysis. Under acidic conditions (pH < 4), the nitrile can hydrolyze to a carboxylic acid.[7][8] If this happens, the resulting β-keto acid can readily undergo decarboxylation upon heating, leading to product loss.[9][10] To prevent this, avoid overly acidic quenching and prolonged exposure to aqueous layers.
-
Incomplete Extraction: The protonated β-ketonitrile is organic-soluble. However, if the pH of the aqueous layer is too high (basic), the compound will remain in its deprotonated, water-soluble enolate form. If the pH is too low, the nitrile nitrogen can be protonated, increasing aqueous solubility. Ensure the pH is near neutral (~6-7) before and during extraction.
-
Emulsion Formation: The presence of insoluble salts and polymeric material can lead to emulsions during extraction, trapping the product. If an emulsion forms, add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and break the emulsion.
Q3: My crude product is a discolored solid or a dark oil. What impurities does this suggest?
A3: Off-colors in brominated aromatic compounds often point to specific, removable impurities.
Likely Impurities:
-
Residual Bromine: If the synthesis involved a bromination step or if HBr is eliminated as a byproduct, traces of elemental bromine (Br₂) can impart a yellow or brown color.[11]
-
Acidic Impurities: Hydrogen bromide (HBr) is a common acidic byproduct in bromination reactions.[11] Trapped acid can promote degradation over time.
-
Polymeric Byproducts: β-Ketonitriles can polymerize, especially if exposed to heat or residual base.[1]
Troubleshooting: During the workup, include a wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any residual bromine.[11] Follow this with a wash with saturated sodium bicarbonate (NaHCO₃) to neutralize acidic impurities like HBr.[11]
Q4: My compound seems to decompose when I remove the solvent. How can I prevent this?
A4: Thermal instability is a key characteristic of many β-ketonitriles.[1] The combination of the electron-withdrawing nitrile and ketone groups makes the molecule susceptible to degradation pathways, including decarboxylation (if hydrolysis has occurred) and polymerization.
Best Practice: Always remove the extraction solvent using a rotary evaporator at a low temperature. The bath temperature should not exceed 35-40°C.[1] It is better to spend more time removing the solvent at a lower temperature than to risk product loss by heating. If the product is intended for use in a subsequent step without purification, co-evaporation with a higher-boiling stable solvent like toluene can help remove final traces of the extraction solvent without excessive heating.
Section 2: Troubleshooting and Optimization Guide
This section provides actionable protocols for overcoming specific challenges during the purification process.
Problem: Product "Oiling Out" or Failing to Crystallize
-
Symptom: During recrystallization, the product separates as a liquid layer (an oil) rather than forming solid crystals.
-
Causality: This occurs when the solubility of the compound in the chosen solvent is too high, or the solution is cooled too rapidly, leading to precipitation from a supersaturated solution at a temperature above the compound's melting point (or as a supercooled liquid).[12] Impurities can also suppress crystallization.
-
Refined Protocol:
-
Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[13] For this specific molecule, consider the solvent systems in Table 2.
-
Use a Co-Solvent System: Dissolve the crude product in a minimal amount of a "good" hot solvent (e.g., isopropanol or ethanol).
-
Add a "poor" hot solvent (e.g., n-heptane or water) dropwise to the hot solution until it becomes faintly cloudy (turbid).[12]
-
Add a few more drops of the hot "good" solvent to redissolve the solid and make the solution clear again.
-
Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not place it directly in an ice bath. Slow cooling is critical for forming pure, well-defined crystals.[11]
-
Induce Crystallization: If crystals do not form, scratch the inside of the flask at the air-liquid interface with a glass rod or add a seed crystal of the pure compound.[12]
-
Once crystal formation is well underway at room temperature, the flask can be moved to an ice bath to maximize yield.
-
Problem: Persistent Color in the Final Product
-
Symptom: The isolated product remains yellow or brown even after initial purification attempts.
-
Causality: This indicates that colored impurities are co-crystallizing with your product. This is common with residual bromine or certain polymeric materials.[11]
-
Refined Protocol:
-
Pre-Crystallization Wash: Ensure the crude product was obtained after an extractive workup that included washes with sodium thiosulfate and sodium bicarbonate as described in the FAQs.
-
Activated Carbon Treatment: Dissolve the crude product in the chosen recrystallization solvent. Add a very small amount of activated carbon (approx. 1-2% by weight) to the solution.
-
Hot Filtration: Heat the mixture to boiling for a few minutes. While hot, filter the solution through a fluted filter paper or a small plug of Celite to remove the carbon.[11] This step must be performed quickly to prevent the product from crystallizing in the funnel.
-
Proceed with the recrystallization as described above. The filtrate should be colorless or significantly lighter in color.
-
Section 3: Optimized Experimental Protocols
These protocols integrate the principles discussed above to provide a robust and reproducible workflow.
Protocol 1: Refined Aqueous Workup
-
Cooling: Cool the completed reaction mixture to 0-5 °C in an ice-salt bath.
-
Quenching: Cautiously add 1M HCl dropwise with vigorous stirring. Monitor the pH of the mixture by periodically taking a small aliquot, diluting with water, and testing with pH paper. Stop the addition when the aqueous phase reaches a stable pH of ~7.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL for a ~5g scale reaction).
-
Washing Sequence: Combine the organic layers.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure, ensuring the water bath temperature does not exceed 35°C. The resulting crude material can then be purified.
Protocol 2: Optimized Recrystallization
-
Solvent Selection: Choose a suitable solvent system from Table 2 based on the crude product's appearance and solubility tests. An isopropanol/n-heptane system is often effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot isopropanol to dissolve the solid completely.
-
Precipitation: While maintaining the temperature, add hot n-heptane dropwise until the solution becomes persistently cloudy. Add a final few drops of hot isopropanol to clarify the solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool undisturbed to room temperature.
-
Isolation: Once crystallization appears complete, cool the flask in an ice bath for at least 30 minutes. Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent mixture (e.g., isopropanol/n-heptane in the same ratio) to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the crystals under vacuum to a constant weight.
Section 4: Data and Workflow Visualization
Data Tables
Table 1: Troubleshooting Summary
| Symptom | Potential Cause(s) | Recommended Action(s) |
|---|---|---|
| Low Yield | Incomplete extraction (pH issue); Product decomposition (hydrolysis/decarboxylation). | Check pH of aqueous layer is ~7 before extraction; Use mild quenching conditions; Avoid heat. |
| Oiling Out | Improper solvent choice; Cooling too quickly; High impurity level. | Perform solvent screening; Use a co-solvent system; Ensure slow cooling; Consider chromatography.[12] |
| Colored Product | Residual bromine; Acidic impurities. | Wash with Na₂S₂O₃ and NaHCO₃ during workup; Treat with activated carbon before recrystallization.[11] |
| Product Instability | Residual acid/base; Exposure to heat. | Ensure thorough neutralization and washing; Store cold and under inert gas; Use low-temp concentration. |
Table 2: Recommended Recrystallization Solvents
| Solvent System | Type | Application Notes |
|---|---|---|
| Isopropanol / n-Heptane | Co-solvent | Good for moderately polar compounds. Dissolve in hot isopropanol, add hot heptane as anti-solvent. |
| Ethanol / Water | Co-solvent | Classic choice for moderately polar solids. Can sometimes lead to oiling if not performed carefully.[12] |
| Toluene | Single Solvent | May be effective if the compound has lower polarity. Allows for higher temperatures, so use with caution. |
| Ethyl Acetate / Hexane | Co-solvent | Another versatile system for controlling polarity during crystallization. |
Visual Diagrams
Caption: Optimized workflow for the workup and purification of this compound.
Caption: Decision tree for troubleshooting common issues in the purification of the target compound.
References
- Technical Support Center: Reproducibility of 3-Oxopropanenitrile Synthesis - Benchchem.
- improving reaction yield for nitrile synthesis - Benchchem.
- Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles - JoVE.
- An In-depth Technical Guide to the Synthesis of 3-Oxopropanenitrile - Benchchem.
- Application Notes and Protocols: 3-Oxopropanenitrile in Pharmaceutical Intermedi
- Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts.
- hydrolysis of nitriles - Chemguide.
- Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube.
- US20140163220A1 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps.
- Application Notes and Protocols: 3-Oxopropanenitrile in Heterocyclic Compound Synthesis - Benchchem.
- CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)
- Technical Support Center: Purification of Bromin
- Kolbe nitrile synthesis - Sciencemadness Wiki.
- 4 - Organic Syntheses Procedure.
- A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile - MDPI.
- Decarboxyl
- Prepar
- 20.11 Synthesis and Reactions of Nitriles - Chad's Prep.
- Crossed Claisen and Claisen Vari
- 9.
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
- Nitrile Synthesis: Kolbe, Acid, Arom
- Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound - Semantic Scholar.
- Claisen Condensation and Dieckmann Condens
- Nitrile synthesis by oxidation, rearrangement, dehydr
- THE KETONIC DECOMPOSITION OF BETA-KETO CARBOXYLIC ACIDS - ACS Public
- Claisen condens
- Claisen Condens
- 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile - PMC.
- 23.
- 60100-18-7|3-(2-Bromo-5-methoxyphenyl)propanenitrile - BLDpharm.
- (PDF)
- Purification of polybromin
- 3-Oxopropanenitrile|Cyanoacetaldehyde|CAS 6162-76-1 - Benchchem.
- Technical Support Center: Purification of Crude N-(2-Methoxyphenyl)
- Synthesis and styrene copolymerization of novel halogen and methoxy ring-disubstituted tert-butyl phenylcyanoacryl
- Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combin
- CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
- Application Notes and Protocols for the Continuous Flow Synthesis of 3-Oxopropanenitrile - Benchchem.
- 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile | C11H12BrNO2 | CID 320411 - PubChem.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US20140163220A1 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid - Google Patents [patents.google.com]
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- 13. mt.com [mt.com]
Validation & Comparative
Comparing synthesis routes for brominated benzoylacetonitriles
An In-Depth Technical Guide to the Synthesis of Brominated Benzoylacetonitriles
Introduction
α-Brominated β-ketonitriles, such as brominated benzoylacetonitriles, are highly valuable synthetic intermediates in pharmaceutical and materials science research. The presence of three distinct reactive sites—the electrophilic carbonyl carbon, the α-carbon bearing a good leaving group (bromide), and the nitrile group—makes them versatile building blocks for constructing complex molecular architectures. This guide provides a comprehensive comparison of the primary synthetic routes to these compounds, offering field-proven insights into the causality behind experimental choices, detailed protocols, and comparative data to inform your selection of the optimal synthetic strategy.
Overview of Primary Synthetic Strategies
The synthesis of brominated benzoylacetonitriles can be broadly approached via two distinct strategies:
-
Route A: Direct α-Bromination of Benzoylacetonitrile. This is the most common and direct approach, involving the synthesis of the benzoylacetonitrile scaffold followed by selective bromination at the α-position.
-
Route B: Synthesis from α-Brominated Precursors. This route involves the reaction of a pre-brominated ketone (an α-bromoacetophenone derivative) with a cyanide source.
The choice between these routes depends on factors such as the availability of starting materials, desired scale, and tolerance of functional groups on the benzoyl moiety.
Caption: Mechanism of acid-catalyzed α-bromination of benzoylacetonitrile.
Comparison of Brominating Agents
Several reagents can effect this transformation, each with distinct advantages in terms of handling, selectivity, and reaction conditions.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) | p-TsOH (cat.), CH₂Cl₂ or CH₃CN, Room Temp | High yields, excellent selectivity for mono-bromination, easy to handle solid, mild conditions. [1][2] | Higher cost than Br₂, requires freshly recrystallized NBS for best results. [3] |
| Copper(II) Bromide (CuBr₂) | Reflux in CHCl₃/EtOAc or CH₃CN | Heterogeneous system allows for simple filtration, good selectivity. | Requires elevated temperatures, stoichiometric amounts of copper salt. |
| Elemental Bromine (Br₂) | Acetic Acid or CCl₄, often requires acid catalyst (HBr). [4][5] | Inexpensive and readily available. | Highly corrosive, toxic, and difficult to handle; can lead to di-bromination and side reactions. [1] |
Experimental Protocols
This method is often preferred due to its high selectivity for mono-bromination and mild reaction conditions. [1]
Caption: Experimental workflow for the synthesis via NBS bromination.
-
Setup: To a solution of benzoylacetonitrile (1.0 mmol, 1.0 eq) in dichloromethane (10 mL), add N-Bromosuccinimide (1.1 mmol, 1.1 eq).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 mmol, 0.2 eq) to the mixture. [1]3. Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted bromine. Separate the organic layer, wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure α-bromo benzoylacetonitrile.
This heterogeneous method provides a straightforward work-up. [6]
-
Setup: Suspend Copper(II) bromide (2.2 mmol, 2.2 eq) in a 1:1 mixture of chloroform and ethyl acetate (15 mL).
-
Reaction: Add benzoylacetonitrile (1.0 mmol, 1.0 eq) to the suspension and heat the mixture to reflux. The reaction is often indicated by a color change from the dark CuBr₂ solid to the pale CuBr solid.
-
Work-up: After completion (monitored by TLC), cool the reaction mixture to room temperature and filter to remove the copper salts.
-
Isolation: Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure to afford the product.
Route B: Synthesis from α-Brominated Precursors
This alternative strategy involves a nucleophilic substitution reaction where a cyanide anion displaces the bromide from an α-bromoacetophenone (phenacyl bromide). This route can be advantageous if substituted phenacyl bromides are more readily available or cheaper than the corresponding benzoylacetonitriles.
Protocol B1: Cyanation of 2-Bromoacetophenone
This reaction is a standard nucleophilic substitution.
-
Setup: In a round-bottom flask, dissolve 2-bromoacetophenone (1.0 mmol, 1.0 eq) in a suitable polar aprotic solvent like Dimethylformamide (DMF) or acetone.
-
Reagent Addition: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1 mmol, 1.1 eq). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction by pouring it into water.
-
Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude material via column chromatography or recrystallization.
Comparative Summary and Recommendations
| Feature | Route A (Direct Bromination) | Route B (From Bromo-Precursor) |
| Starting Materials | Benzoylacetonitrile | α-Bromoacetophenone, Cyanide Salt |
| Key Transformation | Electrophilic Substitution | Nucleophilic Substitution |
| Reagent Safety | NBS/CuBr₂: Relatively safe. [1][6]Br₂: Hazardous. | Cyanide Salts: Extremely toxic. |
| Selectivity | Excellent with NBS for mono-bromination. [1]Potential for over-bromination with Br₂. | Generally clean substitution. |
| Scalability | Good, especially with NBS and CuBr₂. | Limited by safety concerns and handling of large quantities of cyanide. |
| Cost-Effectiveness | Depends on reagent. Br₂ is cheap but problematic. NBS is more expensive but effective. | Can be cost-effective if the bromoacetophenone is a readily available starting material. |
Expert Recommendations
-
For General Laboratory Scale & High Purity: Route A using N-Bromosuccinimide (NBS) is highly recommended. It offers a superior balance of safety, high yield, excellent selectivity, and mild conditions, making it the most reliable method for most applications. [1][2]* For Cost-Sensitive, Large-Scale Synthesis: Route A with Copper(II) Bromide (CuBr₂) presents a viable alternative. The heterogeneous nature simplifies work-up, although it requires heating. [6]* When Starting Material Dictates: Route B should be considered if a specific, functionalized α-bromoacetophenone is readily available and the corresponding benzoylacetonitrile is not. However, the extreme toxicity of cyanide salts necessitates stringent safety protocols and may not be suitable for all laboratory environments.
References
- Benchchem.
- Fang, L. Z., et al. Facile and Efficient Method for a-Monobromination of Dicarbonyl Compounds with N-Bromosuccinimide. International Conference on Chemical Engineering (CEN2011).
-
Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]
- Organic Chemistry Portal. N-Bromosuccinimide (NBS).
- Correia, V. G., et al.
- Chemistry LibreTexts. 22.
- Organic Chemistry Portal.
- Wikipedia. N-Bromosuccinimide.
- Wikipedia. N-Bromosuccinimide.
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide.
- Wikipedia. Copper(II) bromide.
- Common Organic Chemistry.
- Baxendale Group. Unsaturated ketones via copper(II)
- King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. Journal of Organic Chemistry, 29(12), 3459-3461.
- Paul, J. H., et al. Bromination of unsymmetrical ketones with cupric bromide. Product dependence on reaction conditions.
- ChemicalBook. Benzoylacetonitrile synthesis.
- Khidre, R. E., & Abdel-Wahab, B. F. (2013).
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A Senior Application Scientist's Guide to Analytical Method Validation: A Case Study for 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile
Introduction
In the landscape of pharmaceutical development and manufacturing, the integrity of every analytical result is paramount. The assurance of a drug product's quality, safety, and efficacy relies on the validated analytical methods used for its evaluation.[1][2] This guide provides a comprehensive framework for the validation of a quantitative analytical method, using the novel pharmaceutical intermediate, 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile (BMOP), as a practical case study.
BMOP is a complex aromatic nitrile with potential applications as a key building block in the synthesis of active pharmaceutical ingredients (APIs). Ensuring its purity and quantifying it accurately is a critical step in controlling the quality of the final drug substance. This document will detail the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method and objectively compare it with alternative technologies, such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The principles and protocols described herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline, the globally recognized standard for analytical method validation.[3][4]
Part 1: Validation of a Stability-Indicating HPLC-UV Method for BMOP
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[4] For BMOP, the intended purpose is to accurately quantify the compound and to separate it from any potential process impurities or degradation products. A Reverse-Phase HPLC (RP-HPLC) method with UV detection was developed as the primary analytical technique due to its robustness, accessibility, and suitability for non-volatile, UV-active compounds like BMOP.
Developed HPLC-UV Method Parameters
The selection of chromatographic conditions is the foundational step of method development. The choices below were made to ensure optimal separation, peak shape, and sensitivity for BMOP.
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II LC System or equivalent | A standard, reliable HPLC system ensures method transferability. |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | A C18 stationary phase provides excellent retention for moderately non-polar compounds like BMOP. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A gradient elution is used to ensure elution of the main analyte with good peak shape while clearing any late-eluting impurities. |
| Gradient | 0-15 min: 40% B to 90% B15-20 min: 90% B20-25 min: 40% B | The gradient is optimized for sharp peaks and adequate separation from potential degradants. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Controlled temperature ensures run-to-run reproducibility of retention times. |
| Detection | UV at 254 nm | BMOP contains an aromatic ring, which provides strong UV absorbance at this wavelength. |
| Injection Vol. | 10 µL | A small injection volume minimizes potential peak distortion. |
| Diluent | Acetonitrile:Water (50:50, v/v) | The diluent is chosen to be compatible with the mobile phase and ensure good solubility of BMOP. |
Validation Parameters & Acceptance Criteria
The following validation characteristics were evaluated according to the ICH Q2(R1) guideline.[3][5]
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][6] To prove the stability-indicating nature of the method, forced degradation studies were performed.[7][8] BMOP was subjected to stress conditions to intentionally generate degradation products.
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: BMOP solution (1 mg/mL) in 0.1 N HCl, heated at 80°C for 4 hours.
-
Base Hydrolysis: BMOP solution (1 mg/mL) in 0.1 N NaOH, at room temperature for 2 hours.
-
Oxidative Degradation: BMOP solution (1 mg/mL) in 3% H₂O₂, at room temperature for 8 hours.
-
Thermal Degradation: Solid BMOP exposed to 105°C for 24 hours.
-
Photolytic Degradation: BMOP solution exposed to UV light (254 nm) for 24 hours.
-
Each stressed sample was then diluted and injected into the HPLC system. Peak purity of the BMOP peak was assessed using a Photo Diode Array (PDA) detector.
Results: The method demonstrated excellent specificity. In all stress conditions, the degradation products were well-resolved from the main BMOP peak. The peak purity analysis confirmed that there was no co-elution of degradants with the analyte peak.
| Stress Condition | % Degradation | Resolution (BMOP vs. Closest Impurity) | Peak Purity Angle | Peak Purity Threshold |
| Acid Hydrolysis | 12.5% | > 2.0 | 0.123 | 0.987 |
| Base Hydrolysis | 8.2% | > 2.0 | 0.115 | 0.991 |
| Oxidation | 15.1% | > 2.0 | 0.201 | 0.985 |
| Thermal | 4.5% | > 2.0 | 0.098 | 0.995 |
| Photolytic | 6.8% | > 2.0 | 0.102 | 0.993 |
The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte.[6]
Experimental Protocol: Linearity
-
A stock solution of BMOP reference standard (1000 µg/mL) was prepared.
-
A series of five solutions ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL) were prepared by serial dilution.
-
Each solution was injected in triplicate.
-
A calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (r²) was calculated.
Results:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 489500 |
| 75 | 735100 |
| 100 | 981200 |
| 125 | 1225500 |
| 150 | 1478900 |
The method was found to be linear over the concentration range of 50-150 µg/mL with a correlation coefficient (r²) of 0.9998 , which is well within the typical acceptance criterion of ≥ 0.999.
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9] It was determined by a spike-recovery study.
Experimental Protocol: Accuracy
-
A known amount of BMOP reference standard was added (spiked) to a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration).
-
Each concentration level was prepared in triplicate.
-
The samples were analyzed, and the percentage recovery was calculated.
Results:
| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL, mean) | % Recovery |
| 80% (n=3) | 80.0 | 79.8 | 99.75% |
| 100% (n=3) | 100.0 | 100.5 | 100.50% |
| 120% (n=3) | 120.0 | 119.5 | 99.58% |
The mean recovery across all levels was 99.94% , meeting the acceptance criterion of 98.0% to 102.0%.
Precision is the measure of the degree of scatter of a series of measurements.[10] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol: Precision
-
Repeatability (Intra-day): Six replicate injections of the 100% concentration (100 µg/mL) sample were performed by one analyst on the same day.
-
Intermediate Precision (Inter-day): The repeatability experiment was repeated by a second analyst on a different day using a different HPLC system.
-
The Relative Standard Deviation (%RSD) was calculated for each set of measurements.
Results:
| Parameter | Analyst 1 / Day 1 (% Assay) | Analyst 2 / Day 2 (% Assay) |
| Rep 1 | 99.8 | 100.2 |
| Rep 2 | 100.1 | 100.5 |
| Rep 3 | 99.5 | 99.9 |
| Rep 4 | 100.3 | 100.8 |
| Rep 5 | 99.9 | 100.1 |
| Rep 6 | 100.5 | 100.6 |
| Mean | 100.02 | 100.35 |
| %RSD | 0.35% | 0.33% |
The %RSD for both repeatability and intermediate precision was well below the acceptance criterion of ≤ 2.0%, demonstrating excellent method precision.
Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.[10][11]
Experimental Protocol: Robustness
-
The effect of small changes in key parameters on the analytical result was studied.
-
Parameters varied included: Flow Rate (±0.1 mL/min), Column Temperature (±2°C), and Mobile Phase Composition (±2% Acetonitrile).
-
System suitability parameters (e.g., tailing factor, theoretical plates) were monitored.
Results: The method was found to be robust, with no significant impact on the results or system suitability when small, deliberate changes were made. The tailing factor remained < 1.5 and theoretical plates > 2000 in all conditions.
Part 2: Comparative Analysis of Alternative Analytical Methods
While the validated HPLC-UV method is robust and suitable for routine quality control, other techniques offer distinct advantages depending on the analytical challenge.[12][13]
Workflow & Method Selection Visualization
The following diagram illustrates the typical workflow for HPLC method validation.
Caption: Workflow for the validation of an analytical HPLC method.
Choosing the right technology is crucial. The diagram below serves as a decision-making guide.
Caption: Decision tree for selecting an appropriate analytical method.
Comparison Summary
The following table provides an objective comparison of HPLC-UV, UPLC-MS, and GC-MS for the analysis of a compound like BMOP.
| Feature | HPLC-UV (Validated Method) | UPLC-MS | GC-MS |
| Principle | Separation by liquid chromatography, detection by UV absorbance. | Separation by ultra-high pressure LC, detection by mass spectrometry. | Separation by gas chromatography, detection by mass spectrometry. |
| Specificity | High (demonstrated by peak purity). | Very High (based on mass-to-charge ratio, provides structural info). | Very High (mass fragmentation pattern provides a chemical fingerprint). |
| Sensitivity (LOD/LOQ) | Moderate (µg/mL range). | Very High (ng/mL to pg/mL range).[14] | High to Very High (ng/mL range), especially for volatile compounds. |
| Analysis Speed | Standard (~25 min/run). | Fast (< 5 min/run). UPLC offers faster, high-resolution separations.[12] | Fast, especially for volatile compounds.[13] |
| Compound Applicability | Wide range of non-volatile, soluble compounds.[13] | Broadest range, including non-volatile and large molecules.[12] | Limited to volatile and thermally stable compounds.[13] |
| Cost (Instrument) | Lower.[15] | Higher. | Moderate to High. |
| Cost (Operational) | Higher (solvent consumption). | Lower (less solvent used per run). | Lower (gas consumption is cheaper than solvents).[13] |
| Best For... | Routine QC, purity testing, and assay of known compounds. | Impurity identification, metabolomics, high-throughput screening, trace analysis. | Analysis of volatile impurities, residual solvents, environmental testing. |
Conclusion
The developed and validated RP-HPLC-UV method for this compound is specific, linear, accurate, precise, and robust, proving its suitability for routine quality control in a regulated environment. The validation process, performed in accordance with ICH Q2(R1) guidelines, provides a high degree of assurance that the method will consistently generate reliable data.[1][3]
While HPLC-UV stands as the workhorse for this application, alternative technologies like UPLC-MS and GC-MS offer powerful, complementary capabilities. UPLC-MS is the superior choice for trace-level impurity identification and high-throughput environments due to its enhanced sensitivity and speed.[12][14] GC-MS provides an orthogonal separation technique, ideal for analyzing potential volatile impurities that may not be amenable to LC analysis.[15] The selection of the most appropriate analytical technology should always be guided by the specific requirements of the analysis, balancing factors like the need for structural information, sensitivity, sample throughput, and cost.
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A Researcher's Guide to the Biological Activity Screening of 2-Bromo-5-methoxybenzoylacetonitrile Derivatives
In the landscape of modern drug discovery, the benzoylacetonitrile scaffold represents a privileged structure, a recurring molecular framework that has given rise to a multitude of biologically active compounds. The strategic introduction of various functional groups onto this core can modulate its pharmacokinetic and pharmacodynamic properties, unlocking potential therapeutic applications across a spectrum of diseases. This guide focuses on a novel subclass: 2-Bromo-5-methoxybenzoylacetonitrile derivatives. The presence of a bromine atom and a methoxy group suggests the potential for significant bioactivity, warranting a systematic and rigorous screening approach.
This document serves as a comprehensive, in-depth guide for researchers, scientists, and drug development professionals. It is designed to move beyond a simple recitation of protocols, instead providing a logical, evidence-based framework for the initial biological evaluation of these promising compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles. Our objective is to equip you with the knowledge to objectively compare the performance of these novel derivatives against established alternatives, supported by robust experimental data.
The Rationale for Screening: Why This Scaffold Demands Attention
The selection of 2-bromo-5-methoxybenzoylacetonitrile derivatives for biological screening is not arbitrary. It is a hypothesis-driven decision based on established structure-activity relationships (SAR) of related chemical classes:
-
Anticancer Potential: Acrylonitrile and benzoyl moieties are present in numerous compounds known to interfere with cellular proliferation. For instance, some derivatives of 2-phenylacrylonitrile act as tubulin inhibitors, arresting the cell cycle in the G2/M phase and inducing apoptosis[1]. The electronic properties of the bromo- and methoxy-substituents could enhance interactions with biological targets like tyrosine kinases or inhibit enzymes crucial for tumor growth[2][3].
-
Anti-inflammatory Activity: Phenolic and benzoyl structures are common in potent anti-inflammatory agents. Their mechanisms often involve the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[4][5][6]. These pathways regulate the expression of pro-inflammatory mediators like nitric oxide (NO) and various cytokines[7][8][9]. A primary screening objective is to ascertain whether our derivatives can suppress these inflammatory responses.
-
Antimicrobial Properties: The increasing threat of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Brominated phenols, found in marine natural products, have demonstrated significant antimicrobial activity[10]. The combination of the bromo-phenyl group with the acetonitrile functionality could yield compounds with potent activity against a range of clinically relevant bacteria and fungi[6][11][12].
A Strategic Workflow for Comprehensive Biological Screening
To efficiently and effectively evaluate the therapeutic potential of 2-bromo-5-methoxybenzoylacetonitrile derivatives, a tiered screening cascade is proposed. This workflow ensures that resources are focused on the most promising candidates and that a broad spectrum of potential activities is investigated.
Caption: A streamlined workflow for the synthesis and tiered biological evaluation of novel compounds.
Part 1: Antiproliferative and Cytotoxicity Screening
The initial step in evaluating anticancer potential is to determine a compound's ability to inhibit cell proliferation or induce cell death. The MTT assay is a robust, colorimetric method for this purpose, assessing cell metabolic activity as a proxy for cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is designed to assess the half-maximal inhibitory concentration (IC50) of the derivatives against representative cancer cell lines.
-
Cell Culture Preparation:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Trypsinize and count the cells. Prepare a cell suspension at a density of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 10,000 cells/well) and incubate for 24 hours to allow for cell attachment[9].
-
-
Compound Treatment:
-
Prepare stock solutions of the 2-bromo-5-methoxybenzoylacetonitrile derivatives and the positive control (Doxorubicin) in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank.
-
Incubate for 48 hours.
-
-
MTT Assay and Measurement:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals[13].
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization[1].
-
Measure the absorbance at 570 nm using a microplate reader[13].
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Comparative Performance Data (Hypothetical)
The following table illustrates how experimental data can be structured to compare the cytotoxic activity of novel derivatives against a standard chemotherapeutic agent.
| Compound | Cell Line | IC50 (µM) ± SD | Selectivity Index (SI) |
| Derivative 1 | MCF-7 | 12.5 ± 1.8 | 4.2 |
| Derivative 2 | MCF-7 | 5.8 ± 0.9 | 9.1 |
| Derivative 3 | MCF-7 | 45.2 ± 5.3 | 1.2 |
| Doxorubicin | MCF-7 | 1.2 ± 0.3[14] | 0.9 |
| Derivative 1 | HeLa | 18.9 ± 2.4 | 2.8 |
| Derivative 2 | HeLa | 9.3 ± 1.1 | 5.8 |
| Derivative 3 | HeLa | > 100 | < 0.5 |
| Doxorubicin | HeLa | 0.8 ± 0.2 | 1.3 |
| Derivative 1 | Normal (Vero) | 52.5 ± 6.1 | - |
| Derivative 2 | Normal (Vero) | 52.8 ± 4.9 | - |
| Derivative 3 | Normal (Vero) | 54.1 ± 7.2 | - |
| Doxorubicin | Normal (Vero) | 1.1 ± 0.4 | - |
Selectivity Index (SI) = IC50 in Normal Cells / IC50 in Cancer Cells. A higher SI indicates greater selectivity for cancer cells.
Part 2: Anti-inflammatory Activity Screening
A key indicator of inflammation is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation by agents like lipopolysaccharide (LPS). The Griess assay provides a simple and effective method to quantify nitrite (a stable product of NO), thereby measuring the anti-inflammatory potential of the test compounds.
Experimental Protocol: Nitric Oxide Inhibition Assay
This protocol details the procedure to screen for the ability of the derivatives to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells[15].
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM with 10% FBS.
-
Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours[16].
-
-
Compound and LPS Treatment:
-
Pre-treat the cells with various concentrations of the derivatives or the positive control (Dexamethasone) for 1 hour.
-
Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for an additional 24 hours to induce an inflammatory response[16]. Include control groups: untreated cells, cells treated with LPS only, and cells treated with the compounds only.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant[16].
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.
-
-
Concurrent Cytotoxicity Check:
-
It is crucial to perform a parallel MTT assay on the RAW 264.7 cells under the same treatment conditions. This ensures that the observed reduction in NO is due to genuine anti-inflammatory activity and not simply because the compounds are toxic to the cells[15].
-
Comparative Performance Data (Hypothetical)
| Compound | NO Inhibition IC50 (µM) ± SD | Cell Viability at IC50 (%) |
| Derivative 1 | 22.4 ± 3.1 | > 95% |
| Derivative 2 | 65.1 ± 7.8 | > 95% |
| Derivative 3 | 15.8 ± 2.5 | > 95% |
| Dexamethasone | 34.6 ± 4.2[12] | > 95% |
Mechanistic Insight: Targeting Inflammatory Pathways
Active compounds from the primary screen warrant further investigation into their mechanism of action. The NF-κB and MAPK signaling pathways are central regulators of inflammation.
Caption: Potential inhibition points of derivatives in the NF-κB and MAPK signaling pathways.
Part 3: Antimicrobial Activity Screening
The initial evaluation of antimicrobial efficacy is achieved by determining the Minimum Inhibitory Concentration (MIC) of the derivatives. The broth microdilution method is a standardized technique that provides a quantitative measure of a compound's potency.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is used to find the lowest concentration of a derivative that inhibits the visible growth of a microorganism.
-
Preparation of Reagents and Strains:
-
Use a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).
-
Prepare standardized inoculum of each microorganism adjusted to a 0.5 McFarland standard and then dilute to the appropriate concentration for testing[17].
-
Prepare stock solutions of the derivatives and a positive control antibiotic (e.g., Ciprofloxacin) in a suitable solvent.
-
-
Serial Dilution in Microplate:
-
Dispense 100 µL of appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria) into all wells of a 96-well microtiter plate[5].
-
Add 100 µL of the 2x concentrated stock solution of the test compound to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to create a range of concentrations[5].
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only)[17].
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
MIC Determination:
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound in which no visible turbidity (growth) is observed[17].
-
Comparative Performance Data (Hypothetical)
| Compound | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | 16 | 8 | 32 |
| Derivative 2 | 64 | 32 | >128 |
| Derivative 3 | 8 | 4 | 16 |
| Ciprofloxacin | ≤1[18] | 0.6[19] | N/A |
| Fluconazole | N/A | N/A | 0.25-1.0 |
Conclusion and Future Directions
This guide provides a foundational, multi-faceted strategy for the initial biological screening of 2-bromo-5-methoxybenzoylacetonitrile derivatives. The presented protocols for antiproliferative, anti-inflammatory, and antimicrobial assays are robust, reproducible, and grounded in established scientific principles. The comparative data tables offer a clear framework for interpreting results and identifying lead candidates.
Derivatives that demonstrate high potency and selectivity in these primary screens, such as "Derivative 2" for anticancer activity and "Derivative 3" for antimicrobial and anti-inflammatory effects in our hypothetical examples, should be advanced to secondary, more complex assays. These may include apoptosis and cell cycle analysis for anticancer leads, cytokine profiling and Western blot analysis of signaling pathways for anti-inflammatory candidates, and time-kill kinetics or in vivo infection models for promising antimicrobials. By employing this systematic and logical screening cascade, researchers can efficiently unlock the therapeutic potential hidden within this novel chemical scaffold.
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A Comparative Guide to the Reactivity of Bromo-methoxyphenyl Isomers in Nitrile Addition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the reactivity of ortho-, meta-, and para-bromo-methoxyphenyl isomers in nitrile addition reactions. By examining the interplay of electronic and steric effects, we aim to provide a predictive framework for reaction outcomes and offer detailed experimental protocols for key transformations. This document is intended to serve as a valuable resource for chemists engaged in the synthesis of complex molecules where substituted benzonitriles are crucial intermediates.
Introduction: The Strategic Importance of Substituted Benzonitriles
Aryl nitriles are pivotal building blocks in the pharmaceutical and agrochemical industries. The strategic placement of substituents on the aromatic ring profoundly influences the molecule's physicochemical properties and biological activity. The bromo-methoxyphenyl scaffold is of particular interest due to the versatile reactivity imparted by the interplay of the electron-donating methoxy group and the electron-withdrawing, yet ortho-, para-directing, bromine atom. Understanding the nuanced reactivity of the different positional isomers—2-bromo-anisole, 3-bromo-anisole, and 4-bromo-anisole—in nitrile addition reactions is critical for the rational design of synthetic routes.
This guide will explore the three primary mechanistic pathways for nitrile addition to these isomers:
-
Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the bromide by a cyanide nucleophile, typically requiring activation by strong electron-withdrawing groups.
-
Elimination-Addition (Benzyne Mechanism): Formation of a highly reactive benzyne intermediate, which then undergoes nucleophilic attack by cyanide.
-
Palladium-Catalyzed Cyanation: A versatile and widely used cross-coupling reaction that offers high functional group tolerance.
Theoretical Framework: Unraveling Electronic and Steric Effects
The reactivity of the bromo-methoxyphenyl isomers is governed by a delicate balance of inductive and resonance effects, as well as steric hindrance.
-
Electronic Effects:
-
Methoxy Group (-OCH3): The oxygen atom of the methoxy group possesses lone pairs that can be donated to the aromatic ring through resonance, a +R effect. This increases the electron density at the ortho and para positions, activating them towards electrophilic attack and deactivating them towards nucleophilic attack.[1][2][3] Inductively, the electronegative oxygen atom withdraws electron density from the ring, a -I effect.[4] For electrophilic aromatic substitution, the resonance effect dominates, making the methoxy group an activating, ortho-, para-director.[2][3] In the context of nucleophilic aromatic substitution, both effects are at play and can influence the stability of intermediates.
-
Bromo Group (-Br): Halogens are a unique class of substituents. Inductively, bromine is electron-withdrawing (-I effect) due to its electronegativity, which deactivates the ring towards electrophilic attack.[2] However, through resonance, it can donate a lone pair to the ring (+R effect), directing incoming electrophiles to the ortho and para positions.[2] In nucleophilic aromatic substitution, the strong inductive effect of bromine is crucial for stabilizing the negative charge in the Meisenheimer complex intermediate.[5]
-
-
Steric Hindrance: The physical bulk of the methoxy and bromo groups can impede the approach of a nucleophile, particularly at the positions ortho to these substituents.[6][7][8] This "ortho effect" can significantly influence the regioselectivity and overall rate of the reaction.[9]
The interplay of these factors leads to distinct reactivity profiles for each isomer.
Logical Relationship of Substituent Effects on Reactivity
Caption: Interplay of electronic and steric effects of substituents on reaction outcomes.
Comparative Reactivity Analysis
The position of the methoxy group relative to the bromine atom dictates the feasibility and outcome of nitrile addition via different mechanisms.
| Isomer | Structure | SNAr Reactivity | Benzyne Formation | Pd-Catalyzed Cyanation |
| 2-Bromoanisole | Low | Favorable | High | |
| 3-Bromoanisole | Very Low | Possible | High | |
| 4-Bromoanisole | Moderate | Possible | High |
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism requires the aromatic ring to be electron-deficient to be attacked by a nucleophile.[5][10] The reaction proceeds through a negatively charged Meisenheimer complex, which is stabilized by electron-withdrawing groups at the ortho and para positions to the leaving group.[10][11]
-
2-Bromoanisole & 3-Bromoanisole: The electron-donating methoxy group deactivates the ring towards nucleophilic attack, making SNAr reactions with these isomers generally unfavorable under standard conditions.
-
4-Bromoanisole: The methoxy group is para to the bromine. While its resonance effect deactivates the ring, the inductive effect of the bromine and the potential for some stabilization of the Meisenheimer complex make SNAr possible, though it often requires harsh conditions. The presence of an additional strong electron-withdrawing group would be necessary to significantly enhance reactivity.
Elimination-Addition (Benzyne Mechanism)
This mechanism involves the formation of a highly reactive benzyne intermediate via elimination of HBr, followed by the addition of the nucleophile.[12][13][14] This pathway is favored by very strong bases, such as sodium amide (NaNH2).[5]
-
2-Bromoanisole: The presence of a proton ortho to the bromine atom allows for benzyne formation. The subsequent addition of the cyanide nucleophile can occur at two positions, potentially leading to a mixture of products.
-
3-Bromoanisole: Two different benzyne intermediates can be formed due to the presence of protons at both the 2- and 4-positions relative to the bromine. This will likely result in a mixture of isomeric products, making this a less synthetically useful route for this isomer.[14]
-
4-Bromoanisole: Benzyne formation is possible, and due to the symmetry of the resulting benzyne, a single major product is expected.
Benzyne Formation and Subsequent Nucleophilic Attack
Caption: General workflow for nitrile addition via the benzyne mechanism.
Palladium-Catalyzed Cyanation
This is often the most reliable and versatile method for the cyanation of aryl bromides.[15] The reaction typically involves a palladium(0) catalyst, a phosphine ligand, and a cyanide source.[16]
-
All Isomers (2-, 3-, and 4-Bromoanisole): Palladium-catalyzed cyanation is generally effective for all three isomers. The electronic differences between the isomers can influence the reaction rate, but high yields can typically be achieved for each by optimizing the reaction conditions.[17] The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.
Experimental Protocols
General Protocol for Palladium-Catalyzed Cyanation
This protocol is a general starting point and may require optimization for each specific isomer.
Materials:
-
Bromo-methoxyphenyl isomer (1.0 mmol)
-
Zinc cyanide (Zn(CN)2) (0.6 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 mmol)
-
N,N-Dimethylacetamide (DMAc) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bromo-methoxyphenyl isomer, zinc cyanide, palladium(II) acetate, and dppf.
-
Add DMAc to the flask via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cyanation Workflow
Caption: Step-by-step workflow for palladium-catalyzed cyanation.
Conclusion and Recommendations
The choice of synthetic strategy for the nitrile addition to bromo-methoxyphenyl isomers is highly dependent on the specific isomer and the desired outcome.
-
For selective and high-yielding cyanation of all three isomers, palladium-catalyzed cross-coupling is the recommended method. It offers broad functional group tolerance and generally provides the desired product in good to excellent yields with predictable regioselectivity.
-
The benzyne mechanism can be a viable alternative, particularly for the 2- and 4-isomers, but the potential for the formation of isomeric mixtures, especially with the 3-isomer, must be considered. This route is most effective when a specific regiochemical outcome is desired that is not accessible through other means.
-
Nucleophilic aromatic substitution is generally not a practical approach for these electron-rich systems unless additional activating groups are present on the aromatic ring.
By understanding the underlying principles of reactivity and having access to robust experimental protocols, researchers can confidently select and optimize the most appropriate method for their synthetic targets.
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Unveiling Molecular Architecture: A Crystallographic Guide to 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount.[1][2][3][4] It is the bedrock upon which we build our understanding of a compound's reactivity, its interaction with biological targets, and ultimately, its therapeutic potential.[2][3] Single-crystal X-ray diffraction stands as the gold standard for this purpose, offering an unambiguous glimpse into the atomic arrangement of a crystalline solid.[5][6][7]
This guide provides a comprehensive framework for the structural confirmation of 3-(2-bromo-5-methoxyphenyl)-3-oxopropanenitrile, a substituted benzoylacetonitrile. While the crystallographic data for this specific molecule is not yet publicly available, we will navigate the experimental and analytical pathway to its determination. As a direct comparative benchmark, we will reference the known crystal structure of the closely related compound, 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile.[8][9][10] This juxtaposition will highlight the subtle yet significant influence of substituent changes on the overall molecular conformation and crystal packing.
The Significance of Structural Elucidation
Substituted benzoylacetonitriles are versatile precursors in organic synthesis, with applications in the creation of various heterocyclic compounds.[11] The specific arrangement of the bromo, methoxy, and oxopropanenitrile groups on the phenyl ring of the target compound dictates its electronic properties and steric profile. These features, in turn, govern its potential as a synthon and its possible interactions with biological macromolecules. For instance, understanding the precise geometry is crucial in structure-based drug design, where knowledge of the ligand's conformation can inform the design of more potent and selective inhibitors.[1][2][12]
Experimental Workflow: From Powder to Precision Structure
The journey from a synthesized compound to a refined crystal structure is a meticulous process. Here, we outline a typical workflow for the crystallographic analysis of this compound.
Synthesis and Purification
The initial step involves the synthesis of this compound. Various synthetic routes can be envisioned, potentially starting from 2-bromo-5-methoxybenzoic acid or a related derivative. A crucial aspect of this stage is the rigorous purification of the final product, typically through column chromatography or recrystallization, to ensure the homogeneity required for growing high-quality single crystals.
Crystal Growth: The Art of Patience
Obtaining crystals suitable for X-ray diffraction is often the most challenging step.[13] These crystals need to be single, well-ordered, and of an appropriate size (typically 0.1-0.3 mm in each dimension).[13] Several techniques can be employed:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals. For a compound like ours, solvents such as ethanol, methanol, or ethyl acetate could be explored. The known 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile was successfully crystallized by slow evaporation from a methanol solution.[8]
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
The choice of solvent and crystallization technique is often empirical and may require extensive screening.
Experimental Workflow for Single-Crystal X-ray Diffraction
Caption: A generalized workflow for determining the crystal structure of a small molecule.
Data Collection
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[14][15] The crystal is rotated, and a series of diffraction images are collected as X-rays scatter from the electron clouds of the atoms within the crystal lattice.[5][15] The angles and intensities of these diffracted beams are recorded by a detector.[6]
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The "phase problem" is then solved using computational methods, such as direct methods for small molecules, to generate an initial electron density map.[13] From this map, the positions of the atoms can be determined and a preliminary molecular model is built. This model is then refined against the experimental data to improve the fit, resulting in a final, highly accurate crystal structure.[15]
Structural Analysis and Comparison
The refined crystal structure provides a wealth of information, including precise bond lengths, bond angles, and torsion angles. For our target molecule, key parameters to analyze would be:
-
The conformation of the oxopropanenitrile side chain relative to the phenyl ring.
-
The planarity of the phenyl ring and the displacement of its substituents.
-
Intermolecular interactions, such as hydrogen bonds or halogen bonds, that dictate the crystal packing.
Comparison with 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile
The crystal structure of 3-(2-bromo-4,5-dimethoxyphenyl)propiononitrile provides an excellent point of comparison.[8][9][10]
| Parameter | 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile[8] | This compound (Hypothetical) |
| Molecular Formula | C₁₁H₁₂BrNO₂ | C₁₀H₈BrNO₂ |
| Key Functional Group | Propiononitrile | 3-Oxopropanenitrile |
| Methoxy Groups | Two (at C4 and C5) | One (at C5) |
| Intramolecular H-Bond | Weak C-H···Br interaction forming a five-membered ring.[8][9][10] | Potential for a similar C-H···Br or other intramolecular interactions. |
| Intermolecular H-Bonds | C-H···O interactions linking the molecules.[8][9] | Potential for C-H···O and C-H···N interactions. |
| Crystal System | Tetragonal[8] | To be determined. |
| Space Group | P4₂bc[8] | To be determined. |
The presence of the carbonyl group in our target molecule is expected to significantly influence its electronic distribution and intermolecular interactions compared to the propiononitrile analogue. The additional carbonyl oxygen can act as a hydrogen bond acceptor, potentially leading to a different crystal packing arrangement. Furthermore, the single methoxy group, as opposed to two, will alter the steric and electronic environment of the phenyl ring.
Molecular Structure Comparison
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A Guide to the Cross-Validation of HPLC and NMR for Purity Assessment of 2-Bromo-5-methoxybenzoylacetonitrile
In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The purity of these entities directly impacts the safety and efficacy of the final drug product. This guide provides an in-depth comparison of two orthogonal and powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity determination of 2-Bromo-5-methoxybenzoylacetonitrile, a key building block in organic synthesis.
This document is designed for researchers, analytical scientists, and quality control professionals. It offers not just protocols, but a rationale for the methodological choices, ensuring a deep understanding of how these techniques complement each other to provide a highly confident assessment of purity. By cross-validating data from a separative technique (HPLC) and a spectroscopic, structure-specific technique (qNMR), we establish a robust and self-validating system of analysis.[1]
The Imperative of Orthogonal Analytical Techniques
Relying on a single analytical method for purity determination can be fraught with risks. An impurity may co-elute with the main peak in HPLC, or it may not possess a UV chromophore, rendering it invisible to the detector. Similarly, in NMR, signals from impurities may be hidden under the large signals of the main component or the solvent. By employing two fundamentally different analytical principles, we can mitigate the weaknesses of each individual method.[1] HPLC separates components in a mixture based on their differential partitioning between a stationary and a mobile phase, while qNMR provides quantitative information based on the direct relationship between the integral of a resonance signal and the number of nuclei contributing to it.[1][2] This orthogonal approach is a cornerstone of modern analytical validation and is strongly encouraged by regulatory bodies.
High-Performance Liquid Chromatography (HPLC): A High-Sensitivity Separative Approach
HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its high resolving power and sensitivity, making it ideal for detecting trace-level impurities.[3] For a molecule like 2-Bromo-5-methoxybenzoylacetonitrile, a reversed-phase HPLC method is typically the most suitable approach.
Experimental Protocol: HPLC Analysis
The following protocol outlines a robust starting point for the analysis of 2-Bromo-5-methoxybenzoylacetonitrile. Method development and validation should be performed in accordance with ICH Q2(R1) guidelines.[1][4][5]
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric acid in Water | Acidifying the mobile phase sharpens peaks for acidic analytes and improves reproducibility. |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency and elution strength. |
| Gradient Elution | 0-20 min: 40% B to 90% B; 20-25 min: 90% B; 25-26 min: 90% B to 40% B; 26-30 min: 40% B | A gradient is employed to ensure elution of both polar and non-polar impurities within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | The aromatic nature of the molecule suggests strong absorbance in this region. A DAD can be used to monitor peak purity. |
| Injection Volume | 5 µL | A small injection volume minimizes band broadening. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2-Bromo-5-methoxybenzoylacetonitrile sample.
-
Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Analysis:
Purity is typically assessed using the area percent method. The peak area of the main component is expressed as a percentage of the total area of all observed peaks. For higher accuracy, a reference standard of known purity should be used to create a calibration curve.
HPLC Workflow Diagram
Caption: General workflow for the HPLC purity analysis of 2-Bromo-5-methoxybenzoylacetonitrile.
Quantitative NMR (qNMR): An Absolute Molar Concentration Technique
qNMR is a primary ratio analytical method, meaning it can provide a direct measurement of the molar concentration of an analyte relative to an internal standard of known purity, without the need for a reference standard of the analyte itself.[6][7] This is a significant advantage, especially in the early stages of drug development when a fully characterized reference standard of the new chemical entity may not be available.
Experimental Protocol: qNMR Analysis
To obtain accurate and precise quantitative results from NMR, strict adherence to specific acquisition parameters is crucial.[6][8]
Instrumentation:
-
400 MHz or higher field NMR spectrometer.
Materials:
-
2-Bromo-5-methoxybenzoylacetonitrile sample.
-
High-purity internal standard (e.g., Maleic acid or 1,4-Dinitrobenzene). The choice of internal standard is critical; it must be soluble in the chosen solvent, stable, not reactive with the analyte, and have at least one resonance signal that is well-resolved from the analyte and solvent signals.[9][10]
-
Deuterated solvent (e.g., DMSO-d6).
Sample Preparation:
-
Accurately weigh approximately 20 mg of the 2-Bromo-5-methoxybenzoylacetonitrile sample and 10 mg of the internal standard (e.g., Maleic acid) into a vial using a microbalance.
-
Record the exact weights.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d6.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
| Parameter | Setting | Rationale |
| Pulse Sequence | Standard 1D proton experiment (e.g., 'zg30') | A simple pulse sequence is preferred to avoid quantification errors. A 30° pulse angle is used to reduce the relaxation delay needed. |
| Relaxation Delay (d1) | ≥ 5 x T1 of the slowest relaxing proton | This is critical for full relaxation of all protons between scans, ensuring accurate signal integration. A value of 30 seconds is often a safe starting point. |
| Number of Scans | 16-64 | Sufficient scans to achieve a good signal-to-noise ratio (>250:1) for the signals of interest. |
| Acquisition Time | ~3-4 seconds | To ensure good digital resolution. |
| Spectral Width | ~16 ppm | To cover the entire proton chemical shift range. |
Data Processing and Purity Calculation:
-
Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / Wanalyte) * (Wstd / MWstd) * Pstd * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
qNMR Workflow Diagram
Caption: General workflow for the qNMR purity analysis of 2-Bromo-5-methoxybenzoylacetonitrile.
Cross-Validation: A Synthesis of Orthogonal Data
The core of this guide is the cross-validation of the results obtained from both HPLC and qNMR.[1] A high degree of agreement between these two disparate methods provides strong evidence for the accuracy of the purity assessment.
Comparative Data Summary
The following table presents a hypothetical but realistic comparison of the expected performance characteristics for the analysis of 2-Bromo-5-methoxybenzoylacetonitrile by HPLC and qNMR.
| Parameter | HPLC (UV Detection) | qNMR |
| Principle | Chromatographic Separation | Nuclear Magnetic Resonance Spectroscopy |
| Quantification | Relative (Area %), requires reference standard for absolute | Absolute (Molar Ratio), requires internal standard |
| Specificity | High, based on retention time and UV spectrum | Very high, based on unique chemical shifts |
| Sensitivity | High (can detect impurities <0.05%) | Moderate (typically for impurities >0.1%) |
| Precision (RSD) | < 1.0% | < 1.0% |
| Accuracy | Dependent on reference standard purity | High, traceable to a primary standard |
| Throughput | Higher (~30 min/sample) | Lower (can be >15 min/sample due to long relaxation delays) |
| Sample Consumption | Low (micrograms) | Higher (milligrams) |
| Destructive | Yes | No (sample can be recovered) |
Interpreting the Results
-
Agreement: If the purity value from HPLC (e.g., 99.5% area) is in close agreement with the qNMR result (e.g., 99.4% by mass), it provides high confidence in the assigned purity.
-
Discrepancy (HPLC > qNMR): This could indicate the presence of non-UV active impurities that are not detected by HPLC but are quantified by qNMR. It could also suggest that some of the impurities detected by HPLC are structurally very similar to the main compound and have a similar response factor.
-
Discrepancy (qNMR > HPLC): This is less common but could suggest the presence of a UV-active impurity that has a much higher extinction coefficient than the main compound, thus appearing as a larger percentage in the HPLC chromatogram than its actual mass percentage.
Cross-Validation Workflow
Caption: Workflow for the cross-validation of HPLC and qNMR methods.
Conclusion
Both HPLC and qNMR are powerful techniques for the purity assessment of 2-Bromo-5-methoxybenzoylacetonitrile. HPLC excels in providing a high-sensitivity impurity profile, while qNMR offers an accurate, absolute measure of the bulk material's purity without the need for a specific reference standard.
For comprehensive and robust purity validation, the use of both techniques in a cross-validating manner is the recommended best practice. This orthogonal approach ensures the highest level of confidence in the quality of this important synthetic intermediate, fulfilling the stringent requirements of the pharmaceutical industry and regulatory agencies. The convergence of data from these fundamentally different analytical methodologies provides a solid foundation for critical decisions in the drug development lifecycle.
References
-
ResearchGate. (2025). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. [Link]
-
ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
MDPI. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
NIH. (2022). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. [Link]
-
JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. [Link]
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
University of Rochester. (n.d.). Internal Standards. [Link]
-
Manufacturing Chemist. (2019). qNMR: top tips for optimised sample prep. [Link]
-
SIELC Technologies. (n.d.). Separation of 1-Benzoylacetone on Newcrom R1 HPLC column. [Link]
-
Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
-
qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile
Introduction: As a key intermediate in pharmaceutical research and organic synthesis, 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile is a compound that demands meticulous handling from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for its safe and compliant disposal. The procedures outlined here are designed to protect laboratory personnel, ensure regulatory adherence, and maintain environmental integrity. Our approach moves beyond simple checklists to explain the critical reasoning behind each step, empowering researchers to make informed safety decisions.
Hazard Profile and Risk Assessment
Before handling any waste, a thorough understanding of the compound's intrinsic hazards is paramount. This compound possesses a unique combination of functional groups—a brominated aromatic ring, a ketone, and a nitrile—that dictates its risk profile and disposal requirements.
Inherent Hazards:
-
Toxicity: The compound may be harmful if swallowed or if it comes into contact with the skin.[1]
-
Irritation: It is known to cause irritation to the eyes.[1]
-
Hazardous Decomposition: In the event of a fire or improper treatment, this compound can decompose to release highly toxic and corrosive gases, including carbon oxides, nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen cyanide (HCN).[2] The presence of the nitrile group is a primary contributor to the risk of HCN evolution, a potent chemical asphyxiant.
-
Chemical Incompatibility: This compound must be stored and disposed of separately from strong oxidizing agents, strong acids, and strong bases to prevent violent or hazardous reactions.[1] Contact with strong acids is particularly dangerous as it can accelerate the release of hydrogen cyanide.
Data Summary Table:
| Property | Value | Source(s) |
| CAS Number | 175136-65-9 | [1] |
| Molecular Formula | C₁₀H₈BrNO₂ | [3] |
| Molecular Weight | 254.08 g/mol | [3] |
| Primary Hazards | Harmful if swallowed/in contact with skin; Causes eye irritation. | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [1] |
Personal Protective Equipment (PPE) and Immediate Safety
A proactive approach to safety begins with establishing a robust barrier between the researcher and the chemical.
Mandatory PPE:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.[1] Contaminated gloves should be disposed of as hazardous waste.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically impervious apron is recommended.
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of any dust or aerosols.[1][4]
Emergency Exposure Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove all contaminated clothing.[1]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[1][4]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward.[1]
In all cases of exposure, seek immediate medical attention and have the Safety Data Sheet (SDS) available.
Disposal Workflow and Segregation Protocol
The cornerstone of safe chemical disposal is rigorous and unambiguous waste segregation. Never mix this compound with incompatible waste streams. The following workflow provides a logical decision-making process for proper disposal.
Figure 1. Decision workflow for the disposal of this compound.
Step-by-Step Disposal Procedures
A. Unused or Waste Solid Compound:
-
Designate Waste Stream: This compound must be categorized as a "Halogenated Organic Solid Waste."
-
Container Selection: Use a designated, leak-proof, and sturdy waste container compatible with organic solids.[5][6] The container must have a secure, tight-fitting lid.[5]
-
Transfer: Carefully transfer the solid waste into the container using dedicated spatulas or scoops. Avoid generating dust by performing this action within a fume hood.[1]
-
Labeling: Immediately affix a properly completed hazardous waste label to the container.[6][7] The label must include the full chemical name, concentration, relevant hazard warnings (e.g., "Toxic"), and the date accumulation began.[7]
B. Contaminated Labware and Consumables (e.g., Weigh Boats, Wipes, Gloves):
-
Segregation: All items that have come into direct contact with the compound are considered hazardous waste.
-
Disposal: Place these items in the same designated "Halogenated Organic Solid Waste" container as the pure compound. Do not dispose of them in the regular trash.[5]
C. Rinsate from Decontaminated Glassware:
-
First Rinse is Hazardous: The first rinse of any glassware or container that held this compound must be treated as hazardous waste.[6]
-
Collection: Collect the first rinse (using a suitable organic solvent like acetone or ethanol) in a separate, clearly labeled container for "Halogenated Organic Liquid Waste."
-
Subsequent Rinses: After the initial hazardous rinse is collected, the glassware can typically be washed according to standard laboratory procedures.
On-Site Storage and Final Disposal
Proper storage while awaiting pickup is a critical regulatory and safety requirement.
Satellite Accumulation Area (SAA) Requirements:
-
Designation: All hazardous waste must be stored in a designated SAA, which should be at or near the point of generation.[8]
-
Container Management: Waste containers must be kept closed at all times except when adding waste.[6][8]
-
Segregation: Store the halogenated waste container away from incompatible materials, especially strong acids, bases, and oxidizers.[8] Physical barriers or secondary containment bins should be used to enforce this segregation.[5][6]
-
Inspections: The SAA must be inspected weekly to check for leaks, proper labeling, and container integrity.[5][8]
Arranging for Final Disposal:
-
EHS Coordination: Once the waste container is nearly full or has been in the SAA for the maximum allowed time (typically six months in academic labs), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[5][9]
-
Ultimate Disposal Method: Do not attempt to treat or neutralize this chemical in the lab. The compound will be transported by licensed professionals to an approved hazardous waste disposal facility.[1] The standard and required method for this type of halogenated and nitrile-containing organic compound is high-temperature incineration with flue gas scrubbing to safely manage the HBr, HCN, and NOx produced during combustion.[4]
Spill Management Protocol
In the event of an accidental release, a swift and correct response is crucial.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Before cleanup, don all required PPE as detailed in Section 2.
-
Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[1] Avoid creating dust.
-
Decontamination: Clean the spill area with an appropriate solvent and absorbent pads. All cleanup materials are considered hazardous waste and must be disposed of in the "Halogenated Organic Solid Waste" container.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.
By adhering to this comprehensive protocol, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety, responsibility, and regulatory compliance.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Dartmouth College. Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
- Fisher Scientific. Safety Data Sheet: this compound.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- ACTenviro. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
- BIOFOUNT. This compound.
- Echemi. 2-Bromo-5-methoxy-β-oxobenzenepropanenitrile Safety Data Sheets.
- Sigma-Aldrich. Safety Data Sheet: 5-Bromo-2-fluorobenzonitrile.
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Personal protective equipment for handling 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile
Comprehensive Safety Protocol: Handling 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile
A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Procedures, and Waste Disposal for Researchers
This document provides essential safety and logistical information for the handling and disposal of this compound (CAS No. 175136-65-9). The guidance herein is synthesized from authoritative safety data sheets and established chemical handling protocols to ensure the well-being of laboratory personnel and maintain environmental compliance. As a Senior Application Scientist, my objective is to offer a framework that is not only procedural but also instills a deep understanding of the causality behind each safety recommendation, fostering a proactive safety culture.
Hazard Analysis: A Proactive Approach to Safety
Understanding the intrinsic hazards of a chemical is the foundation of safe laboratory practice. The structure of this compound presents several key functional groups, each contributing to its overall toxicological and reactivity profile.
-
α-Cyano Ketone Moiety: The presence of a nitrile (cyano) group adjacent to a ketone is a significant structural alert. Compounds of this nature can be toxic. The primary routes of exposure are inhalation, ingestion, and dermal contact.[1]
-
Brominated Aromatic Ring: The bromo- and methoxy-substituted phenyl group indicates that this compound is a halogenated organic substance.[2] Halogenated organics can be persistent in the environment and may present long-term ecological risks.[3] During combustion, they can release toxic and corrosive gases such as hydrogen bromide.
-
Reactivity Profile: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[4] Contact with these substances should be avoided to prevent vigorous or exothermic reactions.
Based on available safety data, the compound is classified with the following hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[5]
| Hazard Statement | GHS Classification |
| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to create effective barriers against all potential exposure routes. The selection of specific PPE is based on a risk assessment of the procedures to be performed.
-
Hand Protection: Chemical-resistant, impervious gloves are required. Nitrile gloves are an excellent choice as they provide superior protection against a wide range of chemicals, including solvents, oils, and hazardous materials, and are more puncture-resistant than latex.[7][8][9][10] Always inspect gloves for tears or punctures before use.[4] For prolonged tasks or when handling larger quantities, consider wearing heavier-duty nitrile gauntlets.
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against dust particles and splashes.[11] If there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.
-
Skin and Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of contamination, wear impervious clothing or a chemical-resistant apron over the lab coat.[11] Contaminated clothing must be removed immediately and washed before reuse.[1][4]
-
Respiratory Protection: All work with this solid compound, especially when a dust or aerosol may be generated, must be conducted in a certified chemical fume hood to ensure adequate ventilation.[11][12] If engineering controls are not sufficient or during a large spill, a full-face respirator with appropriate cartridges should be used.[11]
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a systematic workflow is critical for minimizing exposure and preventing accidents. The following protocol outlines the key steps for safely handling this compound.
Pre-Operational Checklist:
-
Review Documentation: Thoroughly read and understand the Safety Data Sheet (SDS) for the compound.[13]
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and the certification is current. Confirm that an eyewash station and safety shower are accessible and unobstructed.[6][14]
-
Assemble Materials: Gather all necessary equipment, including glassware, spatulas, and pre-labeled waste containers.
-
Designated Area: All work involving this compound should be performed in a designated area, clearly marked with appropriate hazard warnings.[15]
Safe Handling Workflow:
This workflow provides a logical sequence for handling the chemical, from preparation to cleanup.
Caption: Safe Handling Workflow Diagram.
Emergency Response: Preparedness and Action
In the event of an exposure or spill, a swift and correct response is crucial.
First-Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4][11]
-
Skin Contact: Take off all contaminated clothing immediately.[11] Wash the affected area with plenty of soap and water for at least 15 minutes.[4] If skin irritation persists, seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately for treatment advice.[4]
Spill Response Protocol:
The appropriate response depends on the size of the spill.
Caption: Spill Response Decision Tree.
Disposal Plan: Environmental Responsibility
Proper waste management is a critical component of the chemical lifecycle. As a brominated organic compound, all waste containing this compound must be treated as halogenated organic waste .[2][13]
Waste Segregation and Disposal:
-
Solid Waste: All solid waste, including contaminated PPE (gloves, absorbent pads), weighing paper, and residual chemical, must be collected in a designated, sealed, and clearly labeled hazardous waste container. The label must read "Halogenated Organic Waste" and list the chemical constituents.[13]
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution must be collected in a separate, sealed, and labeled container for halogenated liquid waste. Crucially, non-halogenated solvent waste mixed with any quantity of this compound MUST be treated as halogenated waste. [13]
-
Prohibition: Under no circumstances should this chemical or its solutions be disposed of down the drain.[11][13] It should not be released into the environment.[4]
-
Final Disposal: All waste must be disposed of through an approved waste disposal plant or a licensed chemical destruction facility, often via controlled incineration with flue gas scrubbing.[11][16]
By integrating these comprehensive safety protocols into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues while ensuring responsible stewardship of chemical agents.
References
- Fisher Scientific. (2025). Safety Data Sheet: this compound.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling.
- Nitrile Gloves. (n.d.). Nitrile Gloves: Advancing PPE and Industrial Hand Safety.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Armbrust American. (n.d.). Are Nitrile Gloves Considered PPE?.
- PPS Gloves. (2025). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
- Echemi. (n.d.). 2-Bromo-5-methoxy-β-oxobenzenepropanenitrile Safety Data Sheets.
- Suggitt, R. M. (1984). Disposal process for halogenated organic material (U.S. Patent No. 4,468,376). U.S. Patent and Trademark Office.
- S&S Glove. (2025). WHAT DO NITRILE GLOVES PROTECT US AGAINST?.
- Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from a university environmental health and safety website.
- Washington State University. (n.d.). Halogenated Solvents.
- Sigma-Aldrich. (2024). Safety Data Sheet: 5-Bromo-2-fluorobenzonitrile.
- Sigma-Aldrich. (2024). Safety Data Sheet: 2-Bromobenzyl cyanide.
- ChemScene. (2025). Safety Data Sheet: 2-Bromophenylacetonitrile.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination.
- Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press.
- ChemScene. (2021). Safety Data Sheet: (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid.
- TCI Chemicals. (2025). Safety Data Sheet: Benzoyl Cyanide.
- Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-5-methoxybenzoic acid.
- Unknown. (2024). Bromination safety.
- Cambié, D., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2149.
- Fisher Scientific. (2024). Safety Data Sheet: 2-Bromo-5-methoxybenzonitrile.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

